molecular formula C6H11NO4 B228694 4-Methylglutamic acid CAS No. 14561-55-8

4-Methylglutamic acid

Cat. No.: B228694
CAS No.: 14561-55-8
M. Wt: 161.16 g/mol
InChI Key: KRKRAOXTGDJWNI-DMTCNVIQSA-N
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Description

(4R)-4-methyl-L-glutamic acid is a 4-methyl-L-glutamic acid in which the methyl group at position 4 adopts R-configuration. It has a role as an excitatory amino acid agonist. It is a conjugate acid of a (4R)-4-methyl-L-glutamate(1-).
2S,4R-4-Methylglutamate is a natural product found in Lathyrus japonicus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-2-amino-4-methylpentanedioic acid
Source PubChem
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InChI

InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKRAOXTGDJWNI-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300044
Record name rel-(4S)-4-Methyl-D-glutamic acid
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Molecular Weight

161.16 g/mol
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CAS No.

77842-39-8, 14561-55-8, 31137-74-3
Record name rel-(4S)-4-Methyl-D-glutamic acid
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Record name 4-Methylglutamic acid
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Record name 4-Methyl-L-glutamic acid, (4R)-
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Record name 4-Methyl-DL-glutamic acid, erythro-
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Record name rel-(4S)-4-Methyl-D-glutamic acid
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Record name 4-methyl-L-Glutamic acid, (4R)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 4-methyl-DL-Glutamic acid, erythro-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylglutamic acid, a derivative of the excitatory neurotransmitter glutamic acid, exists as four distinct stereoisomers, each with unique chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties of these isomers, with a particular focus on the potent kainate receptor agonist, (2S,4R)-4-Methylglutamic acid. This document consolidates key physicochemical data, details experimental protocols for synthesis and analysis, and visualizes relevant biological pathways and structural relationships to serve as a vital resource for researchers in neuroscience and drug development.

Introduction

This compound is a non-proteinogenic amino acid that has garnered significant interest in the field of neuroscience due to the distinct pharmacological profiles of its stereoisomers. The addition of a methyl group to the glutamate backbone at the 4-position introduces a second chiral center, giving rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). Among these, (2S,4R)-4-Methylglutamic acid has been identified as a highly potent and selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors.[1] This selectivity makes it an invaluable tool for probing the physiological and pathological roles of kainate receptors. This guide aims to provide a detailed repository of the chemical properties, synthesis, and analysis of this compound stereoisomers.

Chemical and Physical Properties

The physicochemical properties of the this compound stereoisomers are crucial for their handling, formulation, and biological activity. The following tables summarize the key quantitative data available for these compounds.

Property(2S,4R)-4-Methylglutamic Acid(2R,4S)-4-Methylglutamic Acid(2S,4S)-4-Methylglutamic Acid(2R,4R)-4-Methylglutamic Acid
Molecular Formula C₆H₁₁NO₄[2]C₆H₁₁NO₄C₆H₁₁NO₄C₆H₁₁NO₄
Molecular Weight 161.16 g/mol [2]161.16 g/mol 161.16 g/mol 161.16 g/mol
CAS Number 31137-74-3[1]97550-64-66141-27-1[3]97550-63-5[4]
Melting Point 178 °C[5]No data available150-153 °CNo data available
pKa (Predicted) 2.34 ± 0.21[5]No data availableNo data availableNo data available
Solubility in Water >10 mg/mL[5]No data availableSolubleNo data available
Appearance White solid[1]No data availableWhite to Off-White SolidNo data available

Note: Data for (2R,4S), (2S,4S), and (2R,4R) isomers are limited in publicly available literature.

Stereoisomers of this compound

The relationship between the four stereoisomers of this compound is depicted below. The (2S,4R) and (2R,4S) isomers are enantiomers of each other, as are the (2S,4S) and (2R,4R) isomers. The relationship between any other pair is diastereomeric.

stereoisomers 2S,4R 2S,4R 2R,4S 2R,4S 2S,4R->2R,4S Enantiomers 2S,4S 2S,4S 2S,4R->2S,4S Diastereomers 2R,4R 2R,4R 2S,4R->2R,4R Diastereomers 2R,4S->2S,4S Diastereomers 2R,4S->2R,4R Diastereomers 2S,4S->2R,4R Enantiomers

Stereoisomeric relationships of this compound.

Experimental Protocols

Synthesis of this compound Stereoisomers

The stereoselective synthesis of the four isomers of this compound is a significant challenge. Several strategies have been developed, often employing chiral starting materials or catalysts. A common precursor for the synthesis of these isomers is pyroglutamic acid.[6][7][8][9]

General Workflow for Stereoselective Synthesis:

synthesis_workflow start Chiral Precursor (e.g., L- or D-pyroglutamic acid) step1 Protection of Functional Groups start->step1 step2 Stereoselective Alkylation/ Michael Addition step1->step2 step3 Ring Opening step2->step3 step4 Deprotection step3->step4 end Target Stereoisomer of This compound step4->end

General synthetic workflow for this compound isomers.

Detailed Protocol for (2S,4R)-4-Methylglutamic Acid (Conceptual Outline):

  • Starting Material: L-pyroglutamic acid.

  • Step 1: Protection: The carboxylic acid and amine functionalities of L-pyroglutamic acid are protected. For example, the acid can be converted to a methyl or ethyl ester, and the amine can be protected with a Boc or Cbz group.

  • Step 2: Stereoselective Michael Addition: The protected pyroglutamate is then subjected to a stereoselective Michael addition with a methyl-containing nucleophile. The choice of chiral auxiliary or catalyst is critical to control the stereochemistry at the C4 position.

  • Step 3: Ring Opening: The pyroglutamate ring is opened via hydrolysis, typically under basic conditions, to yield the linear glutamic acid derivative.

  • Step 4: Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid treatment for Boc group, hydrogenolysis for Cbz and ester groups) to yield the final (2S,4R)-4-Methylglutamic acid.

  • Purification: Purification is typically achieved by ion-exchange chromatography or recrystallization. Chiral HPLC can be used to confirm the enantiomeric and diastereomeric purity.[10][11][12][13][14]

Analytical Methods

NMR spectroscopy is a powerful tool for the structural elucidation of this compound isomers.[15][16][17][18]

Sample Preparation:

  • Dissolve 5-10 mg of the this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).[19][20][21]

  • If the sample is not readily soluble, gentle warming or sonication may be applied.

  • Filter the solution to remove any particulate matter.[21]

  • Transfer the clear solution to a 5 mm NMR tube.

¹H and ¹³C NMR Experimental Parameters (General):

  • Spectrometer: 400 MHz or higher field strength.[8]

  • Solvent: D₂O or DMSO-d₆.

  • Reference: Internal standard such as DSS or TSP for D₂O, or the residual solvent peak for DMSO-d₆.

  • Temperature: Room temperature.

  • ¹H NMR: Standard pulse sequence, spectral width of ~12 ppm, sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled pulse sequence, spectral width of ~200 ppm, a larger number of scans will be required compared to ¹H NMR.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a common ionization technique for amino acids.[22][23][24][25][26]

Sample Preparation:

  • Prepare a dilute solution of the this compound isomer (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

LC-MS Protocol (General):

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used for amino acid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from low to high organic content is used to elute the analyte.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (+ESI).

    • Analysis Mode: Full scan to determine the parent ion mass (m/z 162.07 for [M+H]⁺) and tandem MS (MS/MS) to obtain fragmentation patterns. Common fragments for amino acids include the loss of water and the carboxyl group.[24]

Biological Activity and Signaling Pathway

(2S,4R)-4-Methylglutamic acid is a potent and selective agonist of kainate receptors.[1] Kainate receptors are ionotropic glutamate receptors that are involved in both excitatory and inhibitory neurotransmission.[27] They can signal through both ionotropic (direct ion channel gating) and metabotropic (G-protein coupled) pathways.[28][29]

Kainate Receptor Signaling Pathway:

kainate_pathway cluster_membrane Cell Membrane cluster_ionotropic Ionotropic Signaling cluster_metabotropic Metabotropic Signaling KAR Kainate Receptor IonChannel Ion Channel Opening (Na⁺, K⁺, Ca²⁺ flux) KAR->IonChannel Direct Gating G_protein G-protein Activation KAR->G_protein Conformational Change Glutamate This compound (or Glutamate) Glutamate->KAR Depolarization Membrane Depolarization IonChannel->Depolarization Ca_influx Ca²⁺ Influx IonChannel->Ca_influx Downstream_Ion Downstream Effects (e.g., Gene Expression) Ca_influx->Downstream_Ion PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Ca_release->Downstream_Ion Downstream_Meta Modulation of Ion Channels and Receptors PKC->Downstream_Meta

Simplified Kainate Receptor Signaling Pathways.

Activation of the ionotropic pathway leads to the opening of the receptor's ion channel, resulting in the influx of Na⁺ and Ca²⁺ and the efflux of K⁺, leading to membrane depolarization.[27] The metabotropic signaling of kainate receptors is less well understood but is known to involve G-protein activation and downstream signaling cascades, such as the activation of phospholipase C (PLC).[5][29][30]

Conclusion

This compound and its stereoisomers represent a fascinating class of molecules with significant implications for neuroscience research. The high potency and selectivity of (2S,4R)-4-Methylglutamic acid for kainate receptors make it an indispensable pharmacological tool. This guide has provided a consolidated resource of the chemical properties, synthetic strategies, and analytical methods for this compound, which should aid researchers in their efforts to further elucidate the roles of kainate receptors in health and disease and to develop novel therapeutic agents targeting this important receptor system. Further research is warranted to fully characterize the properties and activities of the other stereoisomers.

References

4-Methylglutamic acid structure and stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methylglutamic Acid: Structure, Stereoisomers, and Analysis

Abstract

This compound is a derivative of the excitatory neurotransmitter glutamic acid, notable for its stereoisomeric complexity and its utility as a selective ligand for glutamate receptors, particularly kainate receptors. This document provides a comprehensive technical overview of the structure of this compound, a detailed examination of its four stereoisomers, a summary of their physicochemical properties, and detailed experimental protocols for their synthesis, separation, and characterization. This guide is intended for researchers, scientists, and professionals in the fields of neuropharmacology, medicinal chemistry, and drug development.

Molecular Structure and Stereoisomerism

This compound is an amino dicarboxylic acid with the molecular formula C₆H₁₁NO₄.[1][2] Its structure is based on the glutamic acid scaffold, with an additional methyl group at the C4 position.[1] This substitution introduces a second chiral center into the molecule, in addition to the inherent chirality at the α-carbon (C2). Consequently, this compound can exist as four distinct stereoisomers, which can be grouped into two pairs of enantiomers.

The four stereoisomers are:

  • (2S,4S)-4-Methylglutamic acid

  • (2R,4R)-4-Methylglutamic acid

  • (2S,4R)-4-Methylglutamic acid

  • (2R,4S)-4-Methylglutamic acid

The (2S,4S) and (2R,4R) isomers are enantiomers of each other. Similarly, the (2S,4R) and (2R,4S) isomers form another enantiomeric pair. The relationship between a member of one pair and a member of the other pair is diastereomeric. For instance, (2S,4S) and (2S,4R) are diastereomers. The biological activity of these isomers can vary significantly, with the (2S,4R) isomer being a particularly potent and selective agonist for kainate receptors.

stereoisomers cluster_pair1 Enantiomeric Pair 1 (threo) cluster_pair2 Enantiomeric Pair 2 (erythro) S4S (2S,4S) R4R (2R,4R) S4S->R4R enantiomers S4R (2S,4R) S4S->S4R diastereomers R4S (2R,4S) S4S->R4S diastereomers R4R->S4R diastereomers R4R->R4S diastereomers S4R->R4S enantiomers

Caption: Relationships between the four stereoisomers of this compound.

Physicochemical and Spectroscopic Data

The distinct stereochemistry of each isomer influences its physical and chemical properties. While comprehensive data for all isomers is not always available in a single source, the following table summarizes key quantitative information gathered from various databases and publications.

Property(2S,4S)(2R,4R)(2S,4R)(2R,4S)
Molecular Weight 161.16 g/mol [2]161.16 g/mol 161.16 g/mol [2]161.16 g/mol
IUPAC Name (2S,4S)-2-amino-4-methylpentanedioic acid(2R,4R)-2-amino-4-methylpentanedioic acid(2S,4R)-2-amino-4-methylpentanedioic acid[2](2R,4S)-2-amino-4-methylpentanedioic acid
CAS Number 31137-73-214561-56-931137-74-377842-38-7
Optical Rotation [α]D Not AvailableNot Available-16.0° (c=0.43, MeOH)[3]Not Available
Biological Activity Kainate Receptor AgonistNot well characterizedPotent, selective Kainate Receptor AgonistNot well characterized

Note: Data availability is limited for some isomers. Molecular weight is consistent across all stereoisomers.

Experimental Protocols

The synthesis and separation of individual stereoisomers are crucial for pharmacological studies. Below are detailed methodologies for synthesis, chiral separation, and characterization.

Synthesis of Stereoisomers

The synthesis of the four stereoisomers of this compound can be achieved through stereoselective routes starting from chiral precursors. For example, the (2S,4S) and (2R,4R) isomers can be synthesized from protected L- and D-glutamate derivatives, respectively, while the (2S,4R) and (2R,4S) isomers can be prepared from protected (S)- and (R)-pyroglutamates.[4]

Example Protocol: Synthesis of (2S,4S) and (2R,4R) isomers from Glutamate[4]

  • Protection: L-glutamic acid or D-glutamic acid is first protected to form a di-tert-butyl (N-tert-butoxycarbonyl)-glutamate derivative. This protects the amine and carboxylic acid groups.

  • Alkylation: The protected glutamate is treated with a strong base (e.g., lithium diisopropylamide, LDA) at a low temperature (e.g., -78 °C) to form an enolate. This is followed by alkylation with an appropriate electrophile (e.g., methyl iodide) to introduce the methyl group at the C4 position. The stereoselectivity of this step is critical.

  • Deprotection: The protecting groups (Boc and tert-butyl esters) are removed using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final this compound stereoisomer.

  • Purification: The final product is purified, typically by ion-exchange chromatography or recrystallization.

Chiral Separation and Analysis

Due to the challenges in achieving perfect stereoselectivity in synthesis, a mixture of diastereomers is often produced. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating all four stereoisomers.

Protocol: Chiral HPLC for Separation of Four FSPG Stereoisomers (Analogous to this compound)[3][4]

  • Column: A chiral stationary phase is required. A Chirex 3126 column (30 x 4.6 mm, 5 µm) has been shown to be effective.[3][4]

  • Mobile Phase: A mixture of an organic solvent and an aqueous solution of a chiral selector is used. A typical mobile phase is a gradient of acetonitrile (MeCN) in an aqueous copper (II) sulfate (CuSO₄) solution (e.g., 2 mM).

  • Flow Rate: A standard flow rate, for example, 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte absorbs, typically around 210-220 nm.[4]

  • Elution Order: With this type of system, the four isomers can be resolved into distinct peaks, allowing for their individual quantification and collection. The specific elution order depends on the exact conditions but has been reported as (2R,4S), (2S,4S), (2R,4R), and (2S,4R).[3][4]

workflow cluster_synthesis Synthesis cluster_purification Separation & Analysis start Chiral Precursor (e.g., L-Glutamate) protect Protection of Functional Groups start->protect alkylate Stereoselective Alkylation protect->alkylate deprotect Deprotection alkylate->deprotect mixture Mixture of Stereoisomers deprotect->mixture hplc Chiral HPLC Separation mixture->hplc iso1 (2S,4S) hplc->iso1 iso2 (2R,4R) hplc->iso2 iso3 (2S,4R) hplc->iso3 iso4 (2R,4S) hplc->iso4 analysis Structural Characterization (NMR, MS, etc.) iso1->analysis iso2->analysis iso3->analysis iso4->analysis

Caption: General experimental workflow for synthesis and analysis of stereoisomers.
Structural Characterization

Once isolated, the structure and stereochemistry of each isomer must be confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and connectivity.[1] The chemical shifts and coupling constants can provide clues about the relative stereochemistry (i.e., distinguishing erythro from threo isomers). Spectroscopic data for analogous compounds can be found in the literature.[3][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the compound.[1]

  • X-ray Crystallography: This is the most definitive method for determining the three-dimensional atomic structure and the absolute stereochemistry of a molecule in the solid state.[6][7] The process involves growing a high-quality single crystal of the compound and analyzing the diffraction pattern of X-rays passed through it.[6][7] This provides unambiguous proof of the spatial arrangement of atoms.

Conclusion

This compound is a valuable chemical tool for neuroscience research, primarily due to the distinct pharmacological profiles of its four stereoisomers. The ability to synthesize, separate, and characterize these isomers is essential for developing selective probes for glutamate receptor subtypes and for potential therapeutic applications. The protocols and data presented in this guide offer a technical foundation for researchers working with this complex and important molecule. The use of stereoselective synthesis combined with robust analytical techniques like chiral HPLC is paramount to obtaining stereochemically pure isomers for rigorous scientific investigation.

References

The Biological Role of 4-Methylglutamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylglutamic acid, a derivative of the ubiquitous neurotransmitter glutamic acid, has emerged as a significant molecule in neuroscience research. This technical guide provides a comprehensive overview of its biological roles, focusing on its interactions with key proteins in the central nervous system. This document details its function as a potent and selective agonist for kainate receptors and its inhibitory activity on excitatory amino acid transporters (EAATs). Included are quantitative data on its binding affinities, detailed experimental protocols for its study, and diagrams of relevant biological pathways to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Introduction

This compound is a naturally occurring amino acid found in certain plants, such as Lathyrus japonicus, and is also involved in the metabolism of some microorganisms.[1] Its structural similarity to L-glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system, has led to investigations into its pharmacological properties. The stereoisomer (2S,4R)-4-methylglutamic acid, also known as SYM 2081, has been identified as a particularly potent and selective ligand for kainate receptors, a subtype of ionotropic glutamate receptors.[2] Furthermore, it exhibits inhibitory effects on excitatory amino acid transporters (EAATs), which are crucial for maintaining glutamate homeostasis. This dual activity makes this compound a valuable tool for dissecting the complex roles of glutamatergic signaling in health and disease.

Biochemical Properties and Interactions

The biological effects of this compound are primarily mediated through its interactions with kainate receptors and excitatory amino acid transporters.

Interaction with Kainate Receptors

(2S,4R)-4-methylglutamic acid (SYM 2081) is a high-affinity agonist for kainate receptors.[2] Its potency is comparable to that of the endogenous ligand, kainic acid.[2]

Table 1: Binding Affinities of (2S,4R)-4-Methylglutamic Acid for Kainate Receptors

Receptor TypePreparationAssayParameterValueReference
Kainate ReceptorRat Forebrain (wild-type)[³H]kainic acid binding inhibitionIC₅₀~32 nM[1][2]
GluK2 (formerly GluR6)Recombinant (HEK 293 cells)[³H]kainic acid binding inhibitionIC₅₀~19 nM[1][2]
Kainate ReceptorRabbit whole-brain membranes[³H]-(2S,4R)-4-methylglutamate bindingK_d13.67 ± 0.50 nM[3]
Kainate ReceptorRabbit whole-brain membranes[³H]-(2S,4R)-4-methylglutamate bindingB_max10.54 ± 0.03 pmol/mg protein[3]
Kainate ReceptorRabbit whole-brain membranes[³H]-(2S,4R)-4-methylglutamate bindingK_d2281.66 ± 12.33 nM[3]
Kainate ReceptorRabbit whole-brain membranes[³H]-(2S,4R)-4-methylglutamate bindingB_max21.77 ± 0.09 pmol/mg protein[3]
Selectivity for Kainate Receptors

(2S,4R)-4-methylglutamic acid demonstrates significant selectivity for kainate receptors over other ionotropic glutamate receptors, namely AMPA and NMDA receptors.

Table 2: Selectivity Profile of (2S,4R)-4-Methylglutamic Acid

Receptor TypePreparationAssayPotency relative to Kainate ReceptorsReference
AMPA ReceptorRat Forebrain (wild-type)Radioligand binding inhibition~800-fold less potent[1][2]
NMDA ReceptorRat Forebrain (wild-type)Radioligand binding inhibition~200-fold less potent[1][2]
Interaction with Excitatory Amino Acid Transporters (EAATs)

This compound also interacts with excitatory amino acid transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. It acts as a competitive substrate for EAAT1 and a low-affinity binder and inhibitor of EAAT1 and EAAT2.[4]

Table 3: Interaction of (2S,4R)-4-Methylglutamic Acid with EAATs

TransporterInteraction TypeParameterValueReference
EAAT1Competitive SubstrateK_m54 µM[4]
EAAT1 & EAAT2Low-affinity bindingK_d~6.0 µM[4]

Note: A specific IC₅₀ value for the inhibition of EAAT2 by (2S,4R)-4-methylglutamic acid is not consistently reported in the literature, though it is characterized as a poorly transportable inhibitor.

Biological Pathways

Biosynthesis

In plants such as peanuts, this compound is synthesized from the branched-chain amino acid leucine. While the exact enzymatic cascade in plants is not fully elucidated, a plausible pathway can be inferred from the known leucine biosynthesis pathway.

G Pyruvate Pyruvate alpha_Ketoisovalerate α-Ketoisovalerate Pyruvate->alpha_Ketoisovalerate Multiple Steps alpha_Isopropylmalate α-Isopropylmalate alpha_Ketoisovalerate->alpha_Isopropylmalate α-Isopropylmalate synthase beta_Isopropylmalate β-Isopropylmalate alpha_Isopropylmalate->beta_Isopropylmalate Isopropylmalate isomerase alpha_Ketoisocaproate α-Ketoisocaproate beta_Isopropylmalate->alpha_Ketoisocaproate β-Isopropylmalate dehydrogenase Leucine Leucine alpha_Ketoisocaproate->Leucine Branched-chain amino acid aminotransferase Intermediates Putative Intermediates Leucine->Intermediates Oxidative Metabolism Methylglutamic_acid This compound Intermediates->Methylglutamic_acid

Plausible biosynthetic pathway of this compound from Leucine.

In some microorganisms, this compound is an intermediate in methane metabolism, produced from methylamine and glutamic acid by the enzyme methylamine-glutamate N-methyltransferase.

G Methylamine Methylamine Methylglutamic_acid This compound Methylamine->Methylglutamic_acid Methylamine-glutamate N-methyltransferase Glutamic_acid Glutamic Acid Glutamic_acid->Methylglutamic_acid Methylamine-glutamate N-methyltransferase Formaldehyde Formaldehyde Methylglutamic_acid->Formaldehyde Methylglutamate dehydrogenase Glutamic_acid_regen Glutamic Acid Formaldehyde->Glutamic_acid_regen Further Metabolism

Metabolic pathway of this compound in methane metabolism.
Signaling Pathway

As a kainate receptor agonist, (2S,4R)-4-methylglutamic acid activates these ionotropic receptors, leading to the influx of cations such as Na⁺ and Ca²⁺, which in turn modulates neuronal excitability. Kainate receptors can also signal through metabotropic pathways involving G-proteins.[5]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Methylglutamic_acid This compound Kainate_Receptor Kainate Receptor Ion Channel G-protein binding site Methylglutamic_acid->Kainate_Receptor Binds and Activates Ion_Influx Na⁺, Ca²⁺ Influx Kainate_Receptor:ion->Ion_Influx Opens G_protein G-protein activation Kainate_Receptor:gpc->G_protein Activates Depolarization Membrane Depolarization Ion_Influx->Depolarization Neuronal_Response Modulation of Neuronal Excitability and Gene Expression Depolarization->Neuronal_Response Downstream_Signaling Downstream Signaling (e.g., PKC, PKA activation) G_protein->Downstream_Signaling Downstream_Signaling->Neuronal_Response

Signaling pathways activated by this compound via kainate receptors.

Experimental Protocols

Radioligand Binding Assay for Kainate Receptors

This protocol is adapted from standard methods for competitive radioligand binding assays.

Objective: To determine the binding affinity (Kᵢ) of this compound for kainate receptors.

Materials:

  • Synaptic membrane preparation from a brain region rich in kainate receptors (e.g., hippocampus or cortex) or cells expressing recombinant kainate receptors.

  • [³H]-(2S,4R)-4-methylglutamic acid or [³H]kainic acid (Radioligand).

  • Unlabeled (2S,4R)-4-methylglutamic acid (competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in binding buffer to a final protein concentration of 0.1-0.5 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand (at a concentration close to its K_d), and binding buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled kainic acid (e.g., 100 µM).

    • Competition: Membrane preparation, radioligand, and varying concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor (this compound).

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

G Start Start Prepare_Membranes Prepare Synaptic Membranes Start->Prepare_Membranes Setup_Assay Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Prepare_Membranes->Setup_Assay Incubate Incubate to reach equilibrium Setup_Assay->Incubate Filter_Wash Filter and wash to separate bound and free radioligand Incubate->Filter_Wash Count Count radioactivity Filter_Wash->Count Analyze Analyze data: - Calculate specific binding - Determine IC₅₀ - Calculate Kᵢ Count->Analyze End End Analyze->End

Workflow for Radioligand Binding Assay.
Glutamate Uptake Assay for EAAT Inhibition

This protocol is a general guide for measuring the inhibition of glutamate uptake by EAATs.

Objective: To determine the IC₅₀ of this compound for the inhibition of EAAT2.

Materials:

  • HEK 293 cells stably expressing human EAAT2.

  • [³H]-L-glutamic acid or [³H]-D-aspartate (as a non-metabolizable substrate).

  • Unlabeled this compound.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution).

  • Lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell Culture: Plate EAAT2-expressing HEK 293 cells in 24-well plates and grow to confluency.

  • Assay Initiation: Wash the cells with uptake buffer. Pre-incubate the cells for a short period (e.g., 10 minutes) with varying concentrations of this compound or vehicle.

  • Uptake: Add the radiolabeled substrate ([³H]-glutamate or [³H]-aspartate) to each well and incubate for a defined period (e.g., 5-10 minutes) at 37°C.

  • Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

  • Lysis and Counting: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration in each well.

    • Plot the percentage of uptake inhibition against the log concentration of this compound.

    • Determine the IC₅₀ value using non-linear regression.

G Start Start Culture_Cells Culture EAAT2-expressing cells Start->Culture_Cells Pre_incubate Pre-incubate cells with This compound Culture_Cells->Pre_incubate Add_Radiolabel Add radiolabeled glutamate/aspartate Pre_incubate->Add_Radiolabel Incubate_Uptake Incubate for uptake Add_Radiolabel->Incubate_Uptake Terminate_Wash Terminate uptake and wash cells Incubate_Uptake->Terminate_Wash Lyse_Count Lyse cells and count radioactivity Terminate_Wash->Lyse_Count Analyze Analyze data and determine IC₅₀ Lyse_Count->Analyze End End Analyze->End

Workflow for Glutamate Uptake Assay.
Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in tissues.

Objective: To measure the concentration of this compound in a biological sample.

Materials:

  • Biological tissue (e.g., plant leaves, brain tissue).

  • Internal standard (e.g., deuterated this compound).

  • Extraction solvent (e.g., 80% methanol).

  • Homogenizer.

  • Centrifuge.

  • LC-MS/MS system.

Procedure:

  • Sample Preparation:

    • Accurately weigh the tissue sample.

    • Add a known amount of the internal standard.

    • Homogenize the tissue in the extraction solvent.

    • Centrifuge to pellet debris and collect the supernatant.

    • Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate this compound from other matrix components using a suitable chromatography column and mobile phase gradient.

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Determine the concentration of this compound in the sample by comparing its peak area ratio to the standard curve.

G Start Start Homogenize Homogenize tissue with internal standard and solvent Start->Homogenize Extract Extract and clarify by centrifugation Homogenize->Extract Dry_Reconstitute Dry supernatant and reconstitute Extract->Dry_Reconstitute LC_MS_MS Analyze by LC-MS/MS Dry_Reconstitute->LC_MS_MS Quantify Quantify using standard curve LC_MS_MS->Quantify End End Quantify->End

Workflow for LC-MS/MS Quantification.

Conclusion

This compound, particularly the (2S,4R)-isomer, is a valuable pharmacological tool for investigating the roles of kainate receptors and excitatory amino acid transporters in the central nervous system. Its high affinity and selectivity for kainate receptors make it an excellent probe for studying the physiological and pathological functions of this receptor subtype. Its inhibitory action on EAATs further highlights the intricate regulation of glutamate homeostasis. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for designing and executing experiments to further elucidate the biological significance of this compound and to explore its potential as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders. Further research is warranted to determine its precise physiological concentrations and to fully characterize its inhibitory profile against all EAAT subtypes.

References

4-Methylglutamic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylglutamic acid is a derivative of the excitatory neurotransmitter glutamic acid.[1] As a glutamate analog, it has been instrumental in the study of glutamate receptors and transporters, demonstrating a range of activities that are highly dependent on its stereochemistry.[2][3] This technical guide provides a comprehensive overview of this compound, including its synthesis, biochemical properties, and the experimental protocols used to investigate its function. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced roles of glutamate derivatives in neuroscience and pharmacology.

Biochemical Profile and Receptor Interactions

The biological activity of this compound is critically dependent on its stereoisomerism. The four stereoisomers—(2S,4R), (2S,4S), (2R,4S), and (2R,4R)—exhibit distinct affinities and selectivities for various glutamate receptor subtypes.

The (2S,4R) stereoisomer of this compound is a particularly potent and selective agonist for kainate receptors.[4] It displays a high affinity for this receptor subtype, with an IC50 value of 35 nM for the inhibition of [3H]-kainate binding.[4] Its selectivity for kainate receptors over AMPA and NMDA receptors is significant, showing almost 3,000-fold and 200-fold selectivity, respectively.[4] At higher concentrations, this isomer also acts as an inhibitor of the excitatory amino acid transporter EAAT2.[4][5]

The (2S,4S) isomer, in contrast, shows selectivity for metabotropic glutamate receptors (mGluRs), specifically subtypes mGluR1α and mGluR2.[3][6] The distinct pharmacological profiles of these isomers underscore the precise structural requirements for ligand recognition at different glutamate receptors.[3]

Table 1: Receptor Binding Affinities of this compound Stereoisomers

StereoisomerReceptor SubtypeAffinity (IC50)NotesReference
(2S,4R)-4-Methylglutamic acidKainate35 nMPotent and highly selective agonist.[4]
(2S,4R)-4-Methylglutamic acidAMPA~105 µM~3,000-fold lower affinity than for kainate receptors.[4]
(2S,4R)-4-Methylglutamic acidNMDA~7 µM~200-fold lower affinity than for kainate receptors.[4]
(2S,4S)-Methylglutamic acidmGluR1α-Selective agonist.[3][6]
(2S,4S)-Methylglutamic acidmGluR2-Selective agonist.[3][6]

Synthesis of this compound Stereoisomers

The synthesis of the different stereoisomers of this compound can be achieved through various stereoselective routes. A common strategy for synthesizing the (2S,4S) and (2R,4R) isomers starts from protected L- and D-glutamate derivatives, respectively. The (2S,4R) and (2R,4S) isomers can be prepared from protected (S)- and (R)-pyroglutamates.[7]

General Workflow for Synthesis

cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product start Protected L/D-Glutamate or (S)/(R)-Pyroglutamate step1 Introduction of Methyl Group at C4 start->step1 Stereoselective Reaction step2 Deprotection step1->step2 step3 Purification step2->step3 end This compound Stereoisomer step3->end

Caption: General workflow for the synthesis of this compound stereoisomers.

Experimental Protocols

Protocol 1: Synthesis of (2S,4R)-4-Methylglutamic Acid

This protocol is a representative example for the synthesis of a specific stereoisomer. Modifications may be required based on the desired stereochemistry.

Materials:

  • Protected (S)-pyroglutamate derivative

  • Methylating agent (e.g., methyl iodide)

  • Strong base (e.g., lithium diisopropylamide)

  • Solvents (e.g., THF, diethyl ether)

  • Reagents for deprotection (e.g., HCl, TFA)

  • Chromatography supplies for purification

Procedure:

  • Protection: Protect the amino and carboxyl groups of (S)-pyroglutamic acid if not already protected.

  • Enolate Formation: Dissolve the protected pyroglutamate in an anhydrous aprotic solvent (e.g., THF) and cool to -78°C. Add a strong, non-nucleophilic base (e.g., LDA) dropwise to form the enolate.

  • Methylation: Add the methylating agent (e.g., methyl iodide) to the reaction mixture and allow it to react, maintaining the low temperature. The methyl group will be introduced at the C4 position. The stereoselectivity of this step is crucial and depends on the protecting groups and reaction conditions.

  • Quenching and Workup: Quench the reaction with a proton source (e.g., saturated ammonium chloride solution). Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO4).

  • Deprotection: Remove the protecting groups using appropriate conditions (e.g., acidic hydrolysis with HCl or treatment with trifluoroacetic acid).

  • Purification: Purify the final product using techniques such as ion-exchange chromatography or crystallization to obtain the desired (2S,4R)-4-methylglutamic acid.[7]

Protocol 2: Receptor Binding Assay

This protocol outlines a general procedure to determine the binding affinity of this compound stereoisomers to glutamate receptors.

Materials:

  • Cell membranes expressing the glutamate receptor of interest

  • Radiolabeled ligand (e.g., [3H]-kainate)

  • This compound stereoisomers (as cold ligands)

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines known to express the target glutamate receptor.

  • Assay Setup: In a microtiter plate, add the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled this compound stereoisomer.

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound ligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the this compound stereoisomer. Calculate the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare Cell Membranes assay1 Incubate Membranes with Ligands prep1->assay1 prep2 Prepare Ligand Solutions (Radiolabeled & Unlabeled) prep2->assay1 assay2 Separate Bound & Free Ligand (Filtration) assay1->assay2 assay3 Measure Radioactivity assay2->assay3 analysis1 Plot Inhibition Curve assay3->analysis1 analysis2 Calculate IC50 analysis1->analysis2

Caption: Workflow for a competitive receptor binding assay.

Signaling Pathways

As an agonist at specific glutamate receptors, this compound can initiate downstream signaling cascades. For instance, activation of kainate receptors by (2S,4R)-4-methylglutamic acid can lead to the opening of ion channels, resulting in sodium influx and neuronal depolarization. Activation of metabotropic glutamate receptors by (2S,4S)-4-methylglutamic acid can trigger G-protein-mediated signaling pathways, leading to the modulation of intracellular second messengers like inositol trisphosphate (IP3) and cyclic AMP (cAMP).

cluster_receptor Receptor Activation cluster_downstream Downstream Effects ligand This compound receptor Glutamate Receptor (e.g., Kainate, mGluR) ligand->receptor Binds to ion_channel Ion Channel Opening (Na+ influx) receptor->ion_channel Activates (Ionotropic) g_protein G-protein Activation receptor->g_protein Activates (Metabotropic) cellular_response Cellular Response (e.g., Depolarization, Gene Expression) ion_channel->cellular_response second_messenger Second Messenger Modulation (e.g., IP3, cAMP) g_protein->second_messenger second_messenger->cellular_response

Caption: Simplified signaling pathways initiated by this compound.

Conclusion

This compound is a valuable chemical tool for dissecting the pharmacology of the glutamate system. Its stereoisomers provide a means to selectively probe different glutamate receptor subtypes, thereby advancing our understanding of their physiological and pathophysiological roles. The synthetic and analytical protocols provided in this guide offer a starting point for researchers to explore the potential of this and other glutamate derivatives in neuroscience research and drug discovery.

References

Natural Sources of 4-Methylglutamic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the natural sources of 4-methylglutamic acid, a non-proteinogenic amino acid with significant pharmacological activity. The document details its presence in various organisms, presents available quantitative data, outlines detailed experimental protocols for its extraction and analysis, and illustrates its key metabolic and signaling pathways.

Natural Occurrence of this compound

This compound and its derivatives have been identified in a limited number of plant species. The primary documented natural sources include:

  • Germinating Peanut Seedlings (Arachis hypogaea): Emerging seedlings of the peanut plant are a notable source of this compound and its related compound, 4-methyleneglutamic acid. During germination, there is an accumulation of these compounds, with 4-methyleneglutamic acid appearing slightly before this compound. While 4-methyleneglutamic acid is found in the leaves and stems of mature plants in variable amounts, its concentration remains relatively low in seedlings.

  • Lathyrus japonicus (Sea Pea): The stereoisomer (2S,4R)-4-methylglutamate has been reported in this coastal plant.

  • Tamarind (Tamarindus indica): The Food Database (FooDB) lists tamarind as a potential source of methylglutamic acid, although primary research detailing its concentration and isolation from this source is not extensively available in the reviewed literature.

Quantitative Data

Quantitative data for this compound in its natural sources is not widely available. The following table summarizes the available information on the concentration of glutamic acid in relevant matrices, which can serve as a contextual reference.

Plant SourceAnalyteConcentrationTissue/Sample TypeReference
Arachis hypogaea (Peanut Grass)Glutamic Acid0.31 µg/mgGrass[1]
Tamarindus indica (Tamarind)Protein1.9% - 3.1%Pulp
Tamarindus indica (Tamarind)Protein17.51%Seed[2]

Note: The protein content in tamarind pulp and seed suggests the presence of its constituent amino acids, including glutamic acid, but does not provide direct quantification of free this compound.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from plant matrices. These protocols are synthesized from established methods for amino acid analysis in plant tissues.

Extraction of Free Amino Acids from Peanut Seedlings

This protocol is adapted from methods for the analysis of free amino acids in peanuts.[3][4]

Materials:

  • Germinating peanut seedlings

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Methanol:Chloroform:Water (60:25:15, v/v/v) extraction solvent

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC or LC-MS grade solvents

Procedure:

  • Sample Collection and Preparation: Harvest fresh germinating peanut seedlings. Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

  • Extraction: Weigh approximately 1 gram of the powdered tissue into a centrifuge tube. Add 10 mL of the pre-chilled Methanol:Chloroform:Water extraction solvent.

  • Incubation: Vortex the mixture vigorously for 1 minute and then incubate at 4°C for 30 minutes with occasional shaking.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the free amino acids.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis.

Isolation and Purification of this compound by Preparative HPLC

This protocol outlines a general procedure for the isolation of glutamic acid derivatives using preparative high-performance liquid chromatography, based on a method for isolating glutamic acid from foodstuffs.[5]

Materials:

  • Crude plant extract (from Protocol 3.1)

  • Activated carbon

  • Cation-exchange resin (e.g., Dowex 50W)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Mobile phase solvents (e.g., water with 0.1% formic acid, acetonitrile)

  • Rotary evaporator

Procedure:

  • Sample Pre-treatment: If the crude extract contains significant amounts of pigments or lipids, it may be necessary to pass it through a small column of activated carbon and perform a liquid-liquid extraction with a non-polar solvent like hexane.

  • Cation-Exchange Chromatography:

    • Equilibrate a column packed with a cation-exchange resin with deionized water.

    • Load the pre-treated extract onto the column. Amino acids will bind to the resin.

    • Wash the column with deionized water to remove neutral and anionic compounds.

    • Elute the amino acids with a solution of aqueous ammonia (e.g., 2 M).

    • Collect the eluate and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Preparative HPLC:

    • Reconstitute the dried amino acid fraction in the initial mobile phase for HPLC.

    • Inject the sample onto a preparative HPLC column.

    • Develop a suitable gradient elution method to separate this compound from other amino acids. A common approach is a reverse-phase C18 column with a mobile phase gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.

    • Monitor the elution profile using a UV detector (if the compound has a chromophore or after derivatization) or by collecting fractions and analyzing them with a more specific method like mass spectrometry.

    • Collect the fractions corresponding to the peak of this compound.

    • Combine the relevant fractions and remove the solvent by evaporation to obtain the purified compound.

Quantitative Analysis by LC-MS/MS

This protocol describes the quantification of this compound in plant extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Materials:

  • Filtered plant extract (from Protocol 3.1)

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N-glutamic acid, if this compound-specific standard is unavailable)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column suitable for amino acid analysis

  • Mobile phase solvents (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

Procedure:

  • Sample Preparation: Prepare a calibration curve by spiking known concentrations of the this compound analytical standard into a matrix solution (a pooled extract from a similar plant material to account for matrix effects). Add a fixed concentration of the internal standard to all calibration standards and unknown samples.

  • LC Separation:

    • Inject the samples onto the analytical column.

    • Use a gradient elution program to achieve chromatographic separation of this compound from other components in the extract. A typical gradient might start with a high aqueous phase percentage and ramp up the organic phase percentage over several minutes.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode using ESI.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and one or more specific product ions that are formed upon collision-induced dissociation.

    • Optimize the MRM transitions (precursor ion → product ion) and collision energies for both this compound and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of this compound and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analytical standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

Metabolic and Signaling Pathways

(2S,4R)-4-Methylglutamic acid, also known by its code SYM 2081, is a pharmacologically active molecule that interacts with key components of the central nervous system. Its biosynthesis in plants and its effects on mammalian signaling pathways are of significant interest.

Biosynthesis of this compound in Peanuts

In germinating peanut seedlings, 4-methyleneglutamic acid is synthesized from the branched-chain amino acid leucine. While the complete enzymatic pathway is not fully elucidated, evidence suggests the involvement of a glyoxysomal oxidase system.

Leucine Leucine Intermediates Intermediates Leucine->Intermediates Glyoxysomal Oxidase System MeGlu 4-Methyleneglutamic Acid Intermediates->MeGlu MeGln 4-Methyleneglutamine MeGlu->MeGln Amidation FourMeGlu 4-Methylglutamic Acid MeGlu->FourMeGlu Reduction

Caption: Proposed biosynthetic pathway of this compound from leucine in peanuts.

Signaling through Kainate Receptors

(2S,4R)-4-Methylglutamic acid (SYM 2081) is a potent and highly selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors.[6][7] It shows high affinity for receptors containing GluK1 and GluK2 subunits. Activation of presynaptic kainate receptors can modulate neurotransmitter release.

cluster_presynaptic Presynaptic Terminal FourMeGlu (2S,4R)-4-Methyl- glutamic Acid KAR Kainate Receptor (GluK1) FourMeGlu->KAR Agonist Binding Gprotein G-protein KAR->Gprotein Activation Effector Effector Proteins Gprotein->Effector GABA_release GABA Release Effector->GABA_release Modulation

Caption: Modulation of presynaptic GABA release by (2S,4R)-4-methylglutamic acid via kainate receptor activation.

Inhibition of Excitatory Amino Acid Transporter 2 (EAAT2)

In addition to its agonist activity at kainate receptors, (2S,4R)-4-methylglutamic acid is a potent inhibitor of the glial glutamate transporter EAAT2.[8] EAAT2 plays a critical role in clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity. Inhibition of EAAT2 can lead to an accumulation of extracellular glutamate.

cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte Glutamate_synapse Glutamate EAAT2 EAAT2 Transporter Glutamate_synapse->EAAT2 Uptake Excitotoxicity Potential Excitotoxicity Glutamate_synapse->Excitotoxicity Glutamate_astrocyte Glutamate EAAT2->Glutamate_astrocyte FourMeGlu (2S,4R)-4-Methyl- glutamic Acid FourMeGlu->EAAT2 Inhibition

Caption: Inhibition of astrocytic glutamate uptake by (2S,4R)-4-methylglutamic acid.

References

An In-depth Technical Guide to 4-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylglutamic acid is a derivative of the excitatory neurotransmitter glutamic acid. It exists as four distinct stereoisomers, each exhibiting unique biological activities and properties. This technical guide provides a comprehensive overview of this compound, with a particular focus on its CAS numbers, physicochemical properties, synthesis, and its significant role as a selective agonist for kainate receptors. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Physicochemical Properties and CAS Numbers

This compound is an amino acid with the molecular formula C₆H₁₁NO₄ and a molecular weight of 161.16 g/mol [1]. The presence of two stereocenters at positions 2 and 4 gives rise to four stereoisomers. The general CAS number for this compound is 14561-55-8[1]. However, it is crucial to distinguish between the specific stereoisomers, as their biological activities differ significantly. The most potent and widely studied stereoisomer is (2S,4R)-4-Methylglutamic acid, a highly selective agonist for kainate receptors[2][3].

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound (racemic)14561-55-8[1]C₆H₁₁NO₄161.16[1]
(2S,4R)-4-Methylglutamic acid31137-74-3[4]C₆H₁₁NO₄161.16[4]
(2S,4S)-4-Methylglutamic acidNot readily availableC₆H₁₁NO₄161.16
(2R,4S)-4-Methylglutamic acidNot readily availableC₆H₁₁NO₄161.16
(2R,4R)-4-Methylglutamic acidNot readily availableC₆H₁₁NO₄161.16

Experimental Protocols

Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound often starts from chiral precursors, such as pyroglutamic acid derivatives. The following is a generalized multi-step protocol for the synthesis of this compound, based on established chemical literature. This process involves the protection of functional groups, introduction of the methyl group at the 4-position, and subsequent deprotection and purification.

Step 1: Protection of L-Pyroglutamic Acid L-pyroglutamic acid is first protected at the nitrogen and carboxylic acid functional groups to prevent unwanted side reactions in subsequent steps. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amine and esterification for the carboxylic acid.

Step 2: Introduction of the 4-Methylene Group A 4-methylene group is introduced onto the protected pyroglutamate ring. This is often achieved through a three-step process that can be carried out in a single vessel, involving the formation of a 4-enamine intermediate, followed by hydrolysis and reduction.

Step 3: Ring Opening and Formation of Linear 4-Methylene Glutamic Acid The protected 4-methylene pyroglutamate is then subjected to hydrolysis with a strong base, such as lithium hydroxide, to open the lactam ring and form the linear N-protected 4-methylene glutamic acid derivative.

Step 4: Stereoselective Reduction of the Methylene Group The double bond of the 4-methylene group is stereoselectively reduced to introduce the methyl group with the desired stereochemistry at the 4-position. The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity.

Step 5: Deprotection and Purification Finally, the protecting groups are removed to yield the desired stereoisomer of this compound. The crude product is then purified using techniques such as ion-exchange chromatography or recrystallization to obtain the final product with high purity.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in various matrices can be achieved using High-Performance Liquid Chromatography (HPLC), often coupled with pre-column derivatization to enhance detection.

Sample Preparation:

  • For biological samples, deproteinization is typically the first step, which can be achieved by adding a precipitating agent like acetonitrile or perchloric acid, followed by centrifugation.

  • The supernatant is collected and can be subjected to further cleanup using solid-phase extraction (SPE) if necessary to remove interfering substances.

  • An internal standard is added to the sample for accurate quantification.

Derivatization:

  • Amino acids are often derivatized to improve their chromatographic properties and detection sensitivity. A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol, which reacts with primary amines to form fluorescent derivatives.

  • The sample is mixed with the derivatizing reagent and allowed to react for a specific time before injection into the HPLC system.

HPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used for the separation of derivatized amino acids.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient is optimized to achieve good resolution of all amino acids of interest.

  • Flow Rate: A typical flow rate is around 1 mL/min.

  • Detection: Fluorescence detection is used for OPA-derivatized amino acids, with excitation and emission wavelengths set appropriately for the specific derivative.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Biological Activity and Signaling Pathways

(2S,4R)-4-Methylglutamic acid is a potent and highly selective agonist of kainate receptors, a subtype of ionotropic glutamate receptors. These receptors are ligand-gated ion channels that mediate excitatory neurotransmission in the central nervous system[2][3][5]. Kainate receptors are composed of five different subunits: GluK1-5[5]. The activation of these receptors by agonists like (2S,4R)-4-Methylglutamic acid leads to the influx of cations, primarily Na⁺, resulting in neuronal depolarization.

The signaling cascade initiated by the activation of kainate receptors, particularly those containing the GluK2 subunit, can involve the scaffolding protein Post-Synaptic Density-95 (PSD-95). PSD-95 can link the receptor to downstream signaling molecules, including Mixed Lineage Kinases (MLKs), which in turn activate the c-Jun N-terminal Kinase (JNK) pathway. This pathway is implicated in various cellular processes, including neuronal plasticity and excitotoxicity.

Kainate_Receptor_Signaling Methylglutamate This compound KAR KAR Methylglutamate->KAR Binds and Activates PSD95 PSD95 MLK MLK PSD95->MLK Recruits Gene Gene Neuronal_Response Neuronal Plasticity / Excitotoxicity Gene->Neuronal_Response Leads to

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

Experimental_Workflow Start Start: Chiral Precursor (e.g., L-Pyroglutamic Acid) Protection Protection of Functional Groups Start->Protection Methylation Stereoselective Introduction of 4-Methyl Group Protection->Methylation Deprotection Deprotection Methylation->Deprotection Crude_Product Crude this compound Deprotection->Crude_Product Purification Purification (e.g., Ion-Exchange Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Analysis (e.g., HPLC, NMR, MS) Pure_Product->Analysis Final_Product Characterized This compound Analysis->Final_Product

Conclusion

This compound, particularly the (2S,4R) stereoisomer, is a valuable pharmacological tool for studying the function of kainate receptors in the central nervous system. Its high selectivity makes it an important ligand for investigating the role of these receptors in synaptic transmission, plasticity, and various neurological disorders. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to produce and characterize this important compound for their specific research needs. Further investigation into the signaling pathways activated by this compound will continue to provide valuable insights into the complex roles of kainate receptors in brain function and disease.

References

A Technical Guide to the Physicochemical Properties of 4-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the molecular weight and key physicochemical properties of 4-Methylglutamic acid. It is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound. This document includes a summary of its quantitative data, a detailed experimental protocol for molecular weight determination, and a workflow diagram for its characterization.

Core Physicochemical Data

This compound is a derivative of the non-essential amino acid glutamic acid, distinguished by a methyl group at the fourth carbon position.[1] This substitution gives rise to several stereoisomers, each with potentially unique biological activities. The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₁NO₄[1][2][3]
Average Molecular Weight 161.16 g/mol [1][2][3]
Monoisotopic Mass 161.068807838 Da[1][3]
IUPAC Name 2-amino-4-methylpentanedioic acid[1][3]
Synonyms 4-Methylglutamate

Biological Context and Significance

This compound has been identified as a compound with notable biological activity. For instance, the (2S,4R) stereoisomer is known to act as a kainate receptor agonist and an inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2).[2] Some isomers also function as excitatory amino acid agonists, highlighting their potential role in neuroscience research and as a basis for the development of novel therapeutic agents targeting glutamatergic signaling pathways.[3] The natural occurrence of this compound has been reported in species such as Lathyrus japonicus.[3]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The precise molecular weight of this compound can be experimentally determined using high-resolution mass spectrometry. The following protocol outlines a typical workflow using Electrospray Ionization-Time of Flight Mass Spectrometry (ESI-TOF-MS).

Objective: To accurately determine the monoisotopic mass of this compound.

Materials:

  • This compound sample (≥97% purity)[2]

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Calibrant solution (e.g., sodium formate)

  • High-resolution ESI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of methanol and water.

    • From the stock solution, prepare a working solution of 1 µg/mL by diluting with the same solvent system.

    • To facilitate ionization, add formic acid to the working solution to a final concentration of 0.1% (v/v).

  • Instrument Calibration:

    • Calibrate the mass spectrometer in the desired mass range (e.g., m/z 50-500) using the appropriate calibrant solution according to the manufacturer's instructions. This ensures high mass accuracy.

  • Sample Analysis:

    • Introduce the prepared sample solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.

    • Acquire mass spectra in positive ionization mode. The carboxylic acid and amino groups of this compound allow for efficient protonation.

    • Set the key ESI source parameters as follows (these may need optimization):

      • Capillary voltage: 3.5 kV

      • Nebulizing gas pressure: 1.5 bar

      • Drying gas flow: 8 L/min

      • Drying gas temperature: 200 °C

    • Acquire data for a sufficient duration to obtain a high-quality averaged spectrum with good signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • For this compound (C₆H₁₁NO₄), the expected monoisotopic mass is 161.0688 Da. The [M+H]⁺ ion should therefore be observed at m/z 162.0761.

    • Compare the experimentally measured m/z value with the theoretically calculated value. The mass accuracy should ideally be within 5 ppm.

Visualization of Experimental Workflow

The following diagram illustrates a comprehensive workflow for the characterization of this compound, from initial sample preparation to final structural confirmation.

Figure 1. Experimental Workflow for the Characterization of this compound cluster_prep Sample Preparation cluster_analysis Primary Analysis cluster_data Data Interpretation cluster_confirm Confirmation a This compound (Solid Sample) b Dissolution in Aqueous/Organic Solvent a->b c High-Resolution Mass Spectrometry (HRMS) b->c d Nuclear Magnetic Resonance (NMR) Spectroscopy b->d e Determine Elemental Composition (from accurate mass) c->e f Elucidate Chemical Structure (from ¹H and ¹³C NMR) d->f g Compare with Reference Spectra/Data e->g f->g h Final Structural Confirmation g->h

Caption: Workflow for physicochemical characterization.

References

In-depth Technical Guide: 4-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2-amino-4-methylpentanedioic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methylglutamic acid, a key molecule in neuroscience research. The guide details its chemical properties, synthesis, and biological activities, with a focus on its interactions with kainate receptors and excitatory amino acid transporters. Experimental protocols and quantitative data are presented to support further research and development.

Core Chemical and Physical Properties

This compound is a derivative of the excitatory neurotransmitter L-glutamic acid. The introduction of a methyl group at the 4-position confers selectivity for specific glutamate receptor subtypes. The stereochemistry at both the 2 and 4 positions is critical for its biological activity, with the (2S,4R) isomer, also known as SYM 2081, being the most potent and widely studied.

PropertyValueReference
IUPAC Name 2-amino-4-methylpentanedioic acid[1]
Molecular Formula C₆H₁₁NO₄[1]
Molecular Weight 161.16 g/mol [1]
CAS Number (for (2S,4R) isomer) 31137-74-3

Biological Activity and Quantitative Data

(2S,4R)-4-Methylglutamic acid is a potent and selective agonist for kainate receptors and an inhibitor of the excitatory amino acid transporter 2 (EAAT2).[2]

Kainate Receptor Activity

(2S,4R)-4-methylglutamic acid exhibits high affinity for kainate receptors, particularly the GluK1 (formerly GluR5) and GluK2 (formerly GluR6) subunits. Its potency is comparable to that of kainic acid itself.

ParameterReceptor/SystemValue
IC₅₀ (Inhibition of [³H]kainic acid binding) Wild-type rat forebrain kainate receptors~32 nM
IC₅₀ (Inhibition of [³H]kainic acid binding) Recombinant GluR6 kainate receptors~19 nM
EC₅₀ (Activation of inward currents) Recombinant GluR6 kainate receptors~1.0 µM
IC₅₀ (Steady-state desensitization) Recombinant GluR6 kainate receptors7.6 nM
IC₅₀ (Steady-state desensitization) Native kainate receptors in dorsal root ganglion neurons11 nM
Selectivity ~800-fold less potent at AMPA receptors
Selectivity ~200-fold less potent at NMDA receptors
EAAT2 Inhibition

(2S,4R)-4-methylglutamic acid has been shown to inhibit glutamate uptake by the excitatory amino acid transporter 2 (EAAT2), which is primarily located on glial cells and is responsible for the majority of glutamate clearance from the synaptic cleft.[2]

Experimental Protocols

Synthesis of this compound

While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the searched literature, the general approach often involves stereoselective methods starting from chiral precursors. One patented method for a related compound, L-γ-methylene glutamic acid, involves the derivatization of pyroglutamic acid.[3] This process includes:

  • Protection: Protection of the nitrogen and carboxylic acid functional groups of a pyroglutamic acid derivative.

  • Derivatization: Addition of the desired methyl group at the 4-position through a series of stereocontrolled reactions.

  • Decyclization and Deprotection: Opening of the pyroglutamate ring to form the linear glutamic acid backbone, followed by the removal of protecting groups to yield the final product.

Kainate Receptor Binding Assay

This protocol is used to determine the binding affinity of this compound to kainate receptors.

  • Membrane Preparation: Isolate cell membranes from a tissue source rich in kainate receptors (e.g., rat forebrain) or from cells engineered to express specific kainate receptor subunits (e.g., HEK293 cells expressing GluK2).

  • Incubation: Incubate the prepared membranes with a radiolabeled ligand, such as [³H]-(2S,4R)-4-methylglutamic acid or [³H]kainic acid, in the presence of varying concentrations of unlabeled this compound.[4]

  • Separation: Separate the bound from the unbound radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis.

Whole-Cell Electrophysiology for Kainate Receptor Activity

This technique measures the functional effects of this compound on kainate receptors.

  • Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing specific kainate receptor subunits.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Drug Application: Apply known concentrations of (2S,4R)-4-methylglutamic acid to the cell using a rapid perfusion system.

  • Data Acquisition: Record the resulting ion currents flowing through the kainate receptors. This allows for the determination of the concentration that produces a half-maximal response (EC₅₀).[5]

  • Desensitization Protocol: To measure steady-state desensitization, pre-apply a low concentration of this compound before applying a higher, activating concentration of a kainate receptor agonist. The reduction in the response to the activating concentration indicates the degree of desensitization.[5]

EAAT2 Glutamate Uptake Assay

This assay quantifies the inhibitory effect of this compound on EAAT2-mediated glutamate transport.

  • Cell Preparation: Use primary astrocyte cultures or cell lines expressing EAAT2.

  • Incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Uptake Initiation: Initiate glutamate uptake by adding a known concentration of radiolabeled glutamate (e.g., [³H]L-glutamate).[2][6]

  • Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled glutamate.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the glutamate uptake (IC₅₀ value).

Signaling Pathways and Workflows

Kainate Receptor Signaling Pathway

(2S,4R)-4-methylglutamic acid, as a kainate receptor agonist, can trigger both ionotropic and metabotropic signaling cascades. The ionotropic action leads to direct cation influx and neuronal depolarization, while the metabotropic actions can modulate neurotransmitter release.

Kainate_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 4_Me_Glu This compound KAR Kainate Receptor (GluK1/2) 4_Me_Glu->KAR Binds to Depolarization Neuronal Depolarization KAR->Depolarization Ionotropic (Na⁺/K⁺ influx) G_Protein G-Protein Activation KAR->G_Protein Metabotropic Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx Opens VGCCs Second_Messenger Second Messenger Signaling G_Protein->Second_Messenger Modulation Modulation of Neurotransmitter Release Second_Messenger->Modulation

Caption: Kainate receptor signaling activated by this compound.

EAAT2 Inhibition Workflow

By inhibiting EAAT2, this compound can lead to an increase in the extracellular concentration of glutamate, which can have significant downstream effects on neuronal signaling and excitotoxicity.

EAAT2_Inhibition_Workflow Glutamate_Synapse Glutamate in Synaptic Cleft Glutamate_Uptake Glutamate Uptake (Clearance) Glutamate_Synapse->Glutamate_Uptake is cleared by EAAT2 EAAT2 Transporter (on Glial Cell) EAAT2->Glutamate_Uptake 4_Me_Glu This compound 4_Me_Glu->EAAT2 Inhibits Increased_Glu Increased Extracellular Glutamate Glutamate_Uptake->Increased_Glu leads to Postsynaptic_Receptors Postsynaptic Glutamate Receptors (NMDA/AMPA) Increased_Glu->Postsynaptic_Receptors Activates Neuronal_Signaling Altered Neuronal Signaling / Excitotoxicity Postsynaptic_Receptors->Neuronal_Signaling

References

A Technical Deep Dive into the Physiological Effects of 4-Methylglutamic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced physiological effects of the stereoisomers of 4-methylglutamic acid, a glutamate analog that has shown significant promise in dissecting the complex pharmacology of excitatory amino acid receptors. The introduction of a methyl group at the 4-position of glutamic acid creates a chiral center, resulting in four distinct stereoisomers: (2S,4R), (2S,4S), (2R,4S), and (2R,4R). These isomers exhibit remarkable differences in their affinity and efficacy at various glutamate receptor subtypes, making them valuable tools for neuroscience research and potential starting points for novel therapeutic agents.

Core Physiological Interactions: A Tale of Two Isomers

The most extensively studied isomers, (2S,4R)-4-methylglutamic acid and (2S,4S)-4-methylglutamic acid, have demonstrated distinct and selective pharmacological profiles. The (2S,4R) isomer is a potent and selective agonist at kainate receptors, while the (2S,4S) isomer shows selectivity for specific metabotropic glutamate receptors.[1][2]

The Kainate Receptor Specialist: (2S,4R)-4-Methylglutamic Acid (SYM 2081)

(2S,4R)-4-methylglutamic acid, also known as SYM 2081, is a high-affinity agonist for kainate receptors.[1] Its potency in inhibiting the binding of the classic kainate receptor agonist, [3H]kainic acid, is comparable to kainic acid itself.[1] This isomer displays significant selectivity for kainate receptors over both AMPA and NMDA ionotropic glutamate receptors.[1]

Quantitative Profile of (2S,4R)-4-Methylglutamic Acid

Receptor TargetParameterValueSpecies/TissueReference
Kainate Receptor (Wild-Type)IC50 ([3H]kainate binding)~32 nMRat Forebrain[1]
Kainate Receptor (Recombinant GluR6)IC50 ([3H]kainate binding)~19 nMHEK 293 cells[1]
Kainate Receptor (High-affinity site)KD3.67 ± 0.50 nMRabbit Brain Membranes[3]
Kainate Receptor (Low-affinity site)KD281.66 ± 12.33 nMRabbit Brain Membranes[3]
AMPA Receptor (Wild-Type)IC50 ([3H]AMPA binding)~25 µM (800-fold less potent than at kainate receptors)Rat Forebrain[1]
NMDA Receptor (Wild-Type)IC50 ([3H]CGP 39653 binding)~6.4 µM (200-fold less potent than at kainate receptors)Rat Forebrain[1]
AMPA ReceptorEC50 (Current activation)~325 µMPrimary cultures of cerebral cortex[1]
The Metabotropic Modulator: (2S,4S)-4-Methylglutamic Acid

The (2S,4S) isomer of this compound exhibits a distinct pharmacological profile, showing selectivity for metabotropic glutamate (mGlu) receptors, specifically subtypes mGluR1α and mGluR2.[2] This makes it a valuable tool for investigating the physiological roles of these G-protein coupled receptors.

Quantitative Profile of (2S,4S)-4-Methylglutamic Acid

Receptor TargetParameterValueSpecies/TissueReference
mGluR1αEC50 (PI Hydrolysis)130 µMCHO cells[2]
mGluR2IC50 (Forskolin-stimulated cAMP accumulation)12 µMCHO cells[2]
Kainate ReceptorIC50 ([3H]kainate binding)> 1000 µMRat Brain[2]
AMPA ReceptorIC50 ([3H]AMPA binding)> 1000 µMRat Brain[2]
NMDA ReceptorIC50 ([3H]CGP 39653 binding)> 1000 µMRat Brain[2]

Signaling Pathways and Their Modulation

The differential receptor selectivity of the this compound isomers translates to the activation of distinct intracellular signaling cascades.

(2S,4S)-4-Methylglutamic Acid and Metabotropic Receptor Signaling

Activation of mGluR1α by (2S,4S)-4-methylglutamic acid initiates a signaling cascade through the Gq family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

mGluR1a_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR1a mGluR1α Gq Gq mGluR1a->Gq activates PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC ligand (2S,4S)-4-Methyl- glutamic acid ligand->mGluR1a binds

mGluR1α signaling cascade initiated by (2S,4S)-4-methylglutamic acid.

Conversely, the interaction of (2S,4S)-4-methylglutamic acid with mGluR2 receptors leads to the activation of Gi/o proteins. This inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA).

mGluR2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR2 mGluR2 Gio Gi/o mGluR2->Gio activates AC Adenylyl Cyclase Gio->AC inhibits ATP ATP cAMP cAMP ATP->cAMP conversion PKA PKA Activity cAMP->PKA activates ligand (2S,4S)-4-Methyl- glutamic acid ligand->mGluR2 binds

mGluR2-mediated inhibition of cAMP production.

Experimental Protocols: A Methodological Overview

The characterization of this compound isomers relies on a combination of radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of the isomers to various glutamate receptor subtypes. A typical workflow for a competitive binding assay is as follows:

Binding_Assay_Workflow prep Prepare tissue homogenate or membranes from brain tissue or cells expressing the receptor of interest incubate Incubate membranes with a fixed concentration of radioligand (e.g., [³H]kainate) and varying concentrations of the This compound isomer prep->incubate separate Separate bound from free radioligand by rapid vacuum filtration incubate->separate quantify Quantify the amount of bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze the data to determine the IC₅₀ value of the isomer quantify->analyze

Generalized workflow for a competitive radioligand binding assay.

Key Protocol Details for [3H]Kainate Binding Assay:

  • Tissue Preparation: Whole rat brain membranes are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to isolate the membrane fraction.

  • Radioligand: [3H]Kainic acid is used at a concentration typically near its KD value.

  • Incubation: Membranes are incubated with the radioligand and various concentrations of the competing this compound isomer in a buffer at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Non-linear regression analysis of the competition binding data is used to calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to determine the efficacy of the isomers in activating their target receptors.

Phosphoinositide (PI) Hydrolysis Assay for mGluR1α Activity:

This assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.

PI_Hydrolysis_Assay label Label cells expressing mGluR1α with [³H]myo-inositol stimulate Stimulate the cells with varying concentrations of (2S,4S)-4-methylglutamic acid in the presence of LiCl label->stimulate extract Stop the reaction and extract the inositol phosphates stimulate->extract separate Separate the different inositol phosphates using anion-exchange chromatography extract->separate quantify Quantify the amount of [³H]inositol phosphates by scintillation counting separate->quantify analyze Analyze the data to determine the EC₅₀ value quantify->analyze

References

4-Methylglutamic Acid: A Technical Guide to its Excitatory Amino Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the excitatory amino acid activity of 4-methylglutamic acid, with a particular focus on its stereoisomers and their selective interactions with glutamate receptor subtypes. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.

Core Concepts: Stereoselectivity and Receptor Specificity

This compound is a derivative of the primary excitatory neurotransmitter, L-glutamic acid. The introduction of a methyl group at the 4-position of the glutamate backbone creates a chiral center, resulting in four possible stereoisomers. The spatial arrangement of the methyl group and the amino acid functionalities profoundly influences the compound's affinity and efficacy at various ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).

Of particular significance is the (2S,4R)-isomer, also known as SYM 2081, which has been identified as a potent and selective agonist for kainate receptors.[1] This selectivity provides a valuable pharmacological tool to dissect the physiological roles of kainate receptors from those of AMPA and NMDA receptors. Conversely, the (2S,4S)-isomer demonstrates selectivity for group I and II metabotropic glutamate receptors.[2]

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the quantitative data for the activity of this compound stereoisomers at various glutamate receptor subtypes.

Table 1: Radioligand Binding Affinities of (2S,4R)-4-Methylglutamic Acid (SYM 2081)

Receptor SubtypeRadioligandPreparationAssay TypeIC50 (nM)Reference
Kainate (Wild-Type)[3H]Kainic AcidRat Forebrain MembranesCompetition Binding~32[1]
Kainate (Recombinant GluR6)[3H]Kainic AcidHEK293 Cell MembranesCompetition Binding~19[1]
AMPA (Wild-Type)[3H]AMPARat Forebrain MembranesCompetition Binding~25,600 (800-fold less potent than at Kainate)[1]
NMDA (Wild-Type)[3H]CGP 39653Rat Forebrain MembranesCompetition Binding~6,400 (200-fold less potent than at Kainate)[1]

Table 2: Binding Characteristics of [3H]-(2S,4R)-4-Methylglutamic Acid

Binding SitePreparationKD (nM)Bmax (pmol/mg protein)Reference
High-AffinityRabbit Whole-Brain Membranes3.67 ± 0.500.54 ± 0.03[3]
Low-AffinityRabbit Whole-Brain Membranes281.66 ± 12.331.77 ± 0.09[3]

Table 3: Functional Activity of (2S,4R)-4-Methylglutamic Acid (SYM 2081)

Receptor SubtypeCell TypeAssay TypeEC50 (µM)EffectReference
Kainate (Recombinant GluR6)HEK293 CellsElectrophysiology (Whole-cell patch clamp)~1Rapidly desensitizing inward current[1]
AMPAPrimary Cortical NeuronsElectrophysiology~325Agonist-induced current[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay (Competition)

This protocol is a representative method for determining the binding affinity of this compound isomers to kainate receptors using [3H]kainic acid.

1. Membrane Preparation:

  • Rat forebrains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and large debris.

  • The supernatant is then centrifuged at 40,000 x g for 30 minutes to pellet the crude membrane fraction.

  • The pellet is washed three times by resuspension in fresh buffer and centrifugation.

  • The final pellet is resuspended in a known volume of buffer, and the protein concentration is determined using a Bradford or BCA assay.

2. Binding Assay:

  • The assay is performed in a final volume of 500 µL in 50 mM Tris-HCl buffer (pH 7.4).

  • Add the following to each tube:

    • 100 µL of membrane suspension (50-100 µg of protein).

    • 50 µL of [3H]kainic acid (final concentration ~5 nM).

    • 50 µL of varying concentrations of the this compound isomer or vehicle.

    • For non-specific binding, add 100 µM unlabeled L-glutamate.

  • Incubate the tubes at 4°C for 1 hour.

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.

  • The filters are washed rapidly with 3 x 4 mL of ice-cold buffer.

4. Quantification:

  • The filters are placed in scintillation vials with a suitable scintillation cocktail.

  • Radioactivity is counted using a liquid scintillation counter.

  • Data are analyzed using non-linear regression to determine the IC50 value.

Electrophysiological Recording in Xenopus Oocytes

This protocol describes the expression of glutamate receptors in Xenopus oocytes and the subsequent electrophysiological recording to assess the functional activity of this compound.

1. Oocyte Preparation and cRNA Injection:

  • Oocytes are surgically removed from a female Xenopus laevis and defolliculated by treatment with collagenase.

  • Stage V-VI oocytes are selected and injected with cRNA encoding the desired glutamate receptor subunits (e.g., GluK2 for a kainate receptor).

  • Injected oocytes are incubated for 2-7 days at 18°C in Barth's solution supplemented with antibiotics.

2. Two-Electrode Voltage Clamp (TEVC) Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.

  • The oocyte is impaled with two microelectrodes (filled with 3 M KCl) for voltage clamping and current recording.

  • The membrane potential is held at a holding potential of -60 to -80 mV.

  • Solutions containing known concentrations of this compound are applied to the oocyte via the perfusion system.

3. Data Acquisition and Analysis:

  • The resulting currents are amplified, filtered, and digitized.

  • Dose-response curves are constructed by plotting the peak current amplitude against the concentration of the applied compound.

  • The EC50 value is determined by fitting the data to a sigmoidal dose-response equation.

Mandatory Visualizations

Signaling Pathways

kainate_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 4_MGA This compound (e.g., SYM 2081) KAR Kainate Receptor (GluK1-5 subunits) 4_MGA->KAR Binds to ligand-binding domain Ion_Channel Ion Channel Opening KAR->Ion_Channel Conformational Change Na_Influx Na+ Influx Ion_Channel->Na_Influx Ca_Influx Ca2+ Influx (subunit dependent) Ion_Channel->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx->Depolarization Excitatory_Response Excitatory Postsynaptic Potential Depolarization->Excitatory_Response

Caption: Ionotropic signaling pathway of kainate receptors activated by this compound.

mglur_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 4_MGA (2S,4S)-4-Methylglutamic Acid mGluR2 mGluR2 4_MGA->mGluR2 Agonist Binding G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Catalyzes (inhibited) ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Ion Channels and Neurotransmitter Release PKA->Cellular_Response Phosphorylates Targets

Caption: Metabotropic signaling of mGluR2 activated by (2S,4S)-4-methylglutamic acid.

Experimental Workflows

radioligand_binding_workflow Start Start: Radioligand Binding Assay Membrane_Prep Prepare Receptor Membranes (e.g., from rat forebrain) Start->Membrane_Prep Assay_Setup Set up Assay Tubes: - Membranes - [3H]Radioligand - Test Compound (4-MGA) Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Vacuum Filtration to separate bound from free ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation Add Scintillation Cocktail and Count Radioactivity Washing->Scintillation Data_Analysis Analyze Data: - Calculate Specific Binding - Non-linear Regression for IC50 Scintillation->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

electrophysiology_workflow Start Start: Electrophysiology on Xenopus Oocytes Oocyte_Prep Prepare and Inject Oocytes with Glutamate Receptor cRNA Start->Oocyte_Prep Incubation Incubate Oocytes for Receptor Expression (2-7 days) Oocyte_Prep->Incubation TEVC_Setup Set up Two-Electrode Voltage Clamp: - Mount Oocyte - Impale with Electrodes Incubation->TEVC_Setup Recording Record Baseline Current at a Holding Potential TEVC_Setup->Recording Drug_Application Apply this compound at Various Concentrations Recording->Drug_Application Data_Acquisition Acquire Current Responses Drug_Application->Data_Acquisition Data_Analysis Analyze Data: - Measure Peak Current - Construct Dose-Response Curve for EC50 Data_Acquisition->Data_Analysis End End: Determine Functional Potency Data_Analysis->End

Caption: Workflow for electrophysiological recording in Xenopus oocytes.

References

The Pharmacology of 4-Methylglutamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylglutamic acid is a derivative of the excitatory neurotransmitter glutamic acid. The introduction of a methyl group at the 4-position of the glutamate backbone confers significant selectivity for specific glutamate receptors, making it a valuable pharmacological tool for elucidating the roles of these receptors in the central nervous system (CNS). The stereochemistry at both the 2 and 4 positions is critical for its biological activity, with the (2S,4R)-isomer, also known as SYM 2081, being the most potent and widely studied. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, pharmacodynamics, and available data on its biological effects.

Mechanism of Action

The primary pharmacological action of this compound, particularly the (2S,4R)-isomer (SYM 2081), is as a potent and selective agonist at kainate receptors , a subtype of ionotropic glutamate receptors.[1][2][3][4] Kainate receptors are ligand-gated ion channels that, upon activation, are permeable to Na⁺ and K⁺ ions, leading to membrane depolarization and neuronal excitation.[5]

Beyond its direct channel-gating function, emerging evidence indicates that kainate receptors also possess a metabotropic signaling function , coupling to G-proteins to initiate intracellular signaling cascades.[6] Proteomic studies have identified a direct interaction between the GluK1 subunit of the kainate receptor and Gαo proteins, providing a molecular basis for this non-canonical signaling.[6] This dual functionality allows kainate receptors to modulate neuronal excitability and synaptic transmission through both rapid ionotropic and slower, modulatory metabotropic mechanisms.

At higher concentrations, (2S,4R)-4-Methylglutamic acid also acts as a selective inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2) , also known as GLT-1.[7][8] EAAT2 is the primary transporter responsible for the reuptake of glutamate from the synaptic cleft, thereby terminating the excitatory signal and preventing excitotoxicity.[9][10][11] By inhibiting EAAT2, this compound can prolong the presence of glutamate in the synapse, potentially modulating synaptic plasticity and neuronal signaling.

Pharmacodynamics

The pharmacodynamic profile of (2S,4R)-4-Methylglutamic acid (SYM 2081) is characterized by its high affinity and selectivity for kainate receptors over other ionotropic glutamate receptors, namely AMPA and NMDA receptors.

Receptor Binding and Potency

Quantitative data from various studies are summarized in the tables below.

Table 1: Receptor Binding Affinity and Transporter Inhibition of (2S,4R)-4-Methylglutamic Acid (SYM 2081)

TargetPreparationAssay TypeParameterValueReference
Kainate ReceptorRat forebrain[³H]kainic acid bindingIC₅₀~32 nM[2]
Recombinant GluR6HEK 293 cells[³H]kainic acid bindingIC₅₀~19 nM[2]
AMPA ReceptorRat forebrainRadioligand bindingIC₅₀~25,600 nM[2]
NMDA ReceptorRat forebrainRadioligand bindingIC₅₀~6,400 nM[2]
EAAT2Xenopus oocytesGlutamate transport inhibitionK_b3.4 µM[7]
EAAT1Xenopus oocytesSubstrate transportK_m54 µM[7]

Table 2: Functional Potency of (2S,4R)-4-Methylglutamic Acid (SYM 2081)

Receptor SubtypeExpression SystemAssay TypeParameterValueReference
Homomeric GluR5Xenopus oocytesTwo-electrode voltage clampEC₅₀0.12 ± 0.02 µM[1]
Homomeric GluR6Xenopus oocytesTwo-electrode voltage clampEC₅₀0.23 ± 0.01 µM[1]
AMPA Receptor (GluR1)Xenopus oocytesTwo-electrode voltage clampEC₅₀132 ± 44 µM[1]
AMPA Receptor (GluR3)Xenopus oocytesTwo-electrode voltage clampEC₅₀453 ± 57 µM[1]
AMPA ReceptorPrimary cortical culturesElectrophysiologyEC₅₀325 µM[2]

These data highlight the remarkable selectivity of SYM 2081 for kainate receptors, with approximately 800-fold and 200-fold lower potency at AMPA and NMDA receptors, respectively, in binding assays.[2] Functionally, it is a potent agonist at GluK5 and GluK6 containing kainate receptors.

Signaling Pathways

The activation of kainate receptors by this compound initiates a dual signaling cascade, as depicted in the diagram below.

Kainate_Receptor_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AMG This compound KAR Kainate Receptor (GluK1-5) AMG->KAR Binds G_protein Go-protein KAR->G_protein Activates Ion_Channel Ion Channel (Na⁺, K⁺) KAR->Ion_Channel Opens Second_Messengers Second Messenger Cascades G_protein->Second_Messengers Initiates Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation Modulation Modulation of Ion Channels & Kinases Second_Messengers->Modulation

Kainate Receptor Dual Signaling Pathway

Pharmacokinetics

Detailed pharmacokinetic studies on this compound are limited. However, one study in neonatal rats provides some insight into its distribution. Parenteral administration of 200 mg/kg of SYM 2081 resulted in a steady-state brain concentration of approximately 6 µM. This indicates that the compound can cross the blood-brain barrier. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Toxicology

The toxicological properties of this compound have not been thoroughly investigated. Standardized acute and chronic toxicity studies are lacking. Therefore, caution should be exercised when handling this compound, and appropriate personal protective equipment should be used.

Therapeutic Potential

The selective action of (2S,4R)-4-Methylglutamic acid on kainate receptors suggests its potential as a therapeutic agent or as a lead compound for drug development.

  • Neuroprotection: In a model of neonatal hypoxic-ischemic brain injury, SYM 2081 demonstrated neuroprotective effects. This may be attributed to its ability to modulate kainate receptor expression and potentially function as a functional antagonist at low concentrations due to receptor desensitization.

  • Pain: Given the role of kainate receptors in pain signaling pathways, selective modulators like this compound could be investigated for analgesic properties.

  • Epilepsy: Kainate receptor agonists are known to induce seizures, but selective partial agonists or antagonists could have therapeutic potential in epilepsy.

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Recording of (2S,4R)-4-Methylglutamic Acid-Induced Currents in Cultured Hippocampal Neurons

1. Cell Culture:

  • Culture primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated glass coverslips.
  • Maintain cultures in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin at 37°C in a 5% CO₂ incubator for 10-14 days before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
  • Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.
  • (2S,4R)-4-Methylglutamic Acid (SYM 2081) Stock Solution: Prepare a 10 mM stock solution in deionized water and store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.
  • Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration on a visually identified pyramidal-like neuron.
  • Hold the neuron at a membrane potential of -60 mV in voltage-clamp mode.
  • Acquire data using a patch-clamp amplifier and appropriate data acquisition software.

4. Drug Application:

  • Apply different concentrations of (2S,4R)-4-Methylglutamic acid (e.g., 0.1, 1, 10, 100 µM) via a rapid perfusion system.
  • To study the effect on kainate receptors in the absence of desensitization, pre-incubate the cells with Concanavalin A (0.1 mg/mL) for 5-10 minutes.
  • To isolate kainate receptor-mediated currents, pharmacological blockers for AMPA receptors (e.g., GYKI 53655) and NMDA receptors (e.g., AP5) can be included in the external solution.

5. Data Analysis:

  • Measure the peak amplitude of the inward current evoked by each concentration of (2S,4R)-4-Methylglutamic acid.
  • Construct a concentration-response curve and fit the data to the Hill equation to determine the EC₅₀ and Hill coefficient.
  • Analyze the kinetics of the current activation and desensitization.

A [label="Neuron Culture\n(Hippocampal E18)"]; B [label="Solution Preparation\n(External, Internal, Drug)"]; C [label="Patch-Clamp Setup\n(Microscope, Amplifier)"]; D [label="Whole-Cell Recording\n(Voltage-Clamp at -60mV)"]; E [label="Drug Application\n(Concentration Gradient)"]; F [label="Data Acquisition"]; G [label="Data Analysis\n(EC50, Kinetics)"];

A -> D; B -> D; C -> D; D -> E -> F -> G; }

Workflow for Electrophysiological Characterization

Conclusion

This compound, particularly the (2S,4R)-isomer SYM 2081, is a highly selective and potent pharmacological probe for investigating the function of kainate receptors. Its dual action as a kainate receptor agonist and an EAAT2 inhibitor at higher concentrations provides a complex pharmacological profile that can be exploited in neuroscience research. While its therapeutic potential is promising, particularly in the context of neuroprotection, a more thorough understanding of its pharmacokinetics and toxicology is essential for any future clinical development. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals interested in the further exploration of this intriguing compound.

References

Methodological & Application

Synthesis of 4-Methylglutamic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Methylglutamic acid, a key intermediate in the synthesis of various biologically active molecules. The following sections outline two distinct synthetic methodologies, complete with step-by-step protocols and quantitative data to facilitate reproducibility and comparison.

Method 1: Synthesis via 4-Methylene-L-pyroglutamic Acid Intermediate

This method outlines a multi-step synthesis starting from L-pyroglutamic acid, proceeding through a key 4-methylene pyroglutamate intermediate. The process involves protection of functional groups, introduction of the methylene group, and subsequent ring-opening and reduction to yield the target compound.

Quantitative Data Summary
StepStarting MaterialReagentsProductYieldPurity
1. EsterificationL-Pyroglutamic acid (5.0 g)Ethanol (150 ml), 98% Sulfuric acid (0.3 g)Ethyl L-pyroglutamate6.5 g-
2. N-protectionEthyl L-pyroglutamate (crude from step 1)Di-tert-butyl dicarbonate, DMAP, DichloromethaneEthyl (2S)-N-(t-butoxycarbonyl)pyroglutamate--
3. Methylene IntroductionEthyl (2S)-N-(t-butoxycarbonyl)pyroglutamate (from step 2)Bredereck's reagent, TolueneEthyl (2S)-N-(t-butoxycarbonyl)-4-(dimethylaminomethylidene) pyroglutamate100 g (from scaled-up reaction)-
4. Hydrolysis & Formaldehyde additionEthyl (2S)-N-(t-butoxycarbonyl)-4-(dimethylaminomethylidene) pyroglutamate (100 g)THF (500 ml), 1N HCl (352 ml), Potassium carbonate (62 g), 37% Formaldehyde (310 ml)Ethyl (2S)-N-(t-butoxycarbonyl)-4-methylene-pyroglutamate71.7 g (crude)-
5. Ring OpeningEthyl (2S)-N-(t-butoxycarbonyl)-4-methylene-pyroglutamate (71.7 g)THF (650 ml), 2M LiOH (425 ml)N-(t-butoxycarbonyl)-4-methylene-L-glutamic acid--
6. DeprotectionN-(t-butoxycarbonyl)-4-methylene-L-glutamic acid (from step 5)HCl gas4-Methylene-L-glutamic acid hydrochloride31 g>99%
7. Esterification4-Methylene-L-glutamic acid hydrochloride (31 g)Ethanol (310 ml), Thionyl chloride (31 ml)Diethyl 4-methylene-L-glutamate hydrochloride34 g>99%
Experimental Protocols

Step 1: Esterification of L-Pyroglutamic Acid [1]

  • To a solution of L-pyroglutamic acid (5.0 g) in ethanol (150 ml), add 98% sulfuric acid (0.3 g).

  • Stir the resulting reaction mixture at room temperature for 48 hours.

  • Add sodium carbonate (1.5 g) and continue stirring for an additional 1.5 hours.

  • Filter the suspension and evaporate the filtrate under reduced pressure.

  • To the residue, add methyl t-butyl ether (MTBE, 100 ml) and filter the resulting mixture.

  • Evaporate the filtrate under reduced pressure to yield 6.5 g of ethyl L-pyroglutamate as a white solid.

Step 4: Hydrolysis and Formaldehyde Addition to form 4-Methylene Intermediate [1][2]

  • To a solution of ethyl (2S)-N-(t-butoxycarbonyl)-4-(dimethylaminomethylidene) pyroglutamate (100 g, 320.1 mmol) in tetrahydrofuran (THF, 500 ml), add 1 N HCl (352 ml).

  • Stir the mixture for 2 hours at room temperature.

  • After separation of the layers, add potassium carbonate (62 g) and 37% formaldehyde (310 ml) to the organic layer.

  • Stir the resulting solution at room temperature for 45 minutes.

  • Separate the aqueous layer. Concentrate the organic layer and take up the residue in MTBE (1000 ml).

  • Wash the resulting mixture with water (380 ml), 20% Na₂SO₃ (380 ml), and water (380 ml).

  • Dry the organic layer with MgSO₄ and evaporate to dryness in vacuo to yield 71.7 g of the title product as a light yellow oil.

Step 5: Ring Opening of 4-Methylene Pyroglutamate [1][2]

  • Dissolve the crude product from the previous step (71.7 g) in THF (650 ml).

  • Slowly add 2M LiOH (425 ml) to this solution.

  • Stir the resulting mixture at room temperature for 48 hours.

  • Separate the aqueous layer, acidify to pH 2 with 2N HCl, and extract with ethyl acetate (2 x 500 ml).

  • Wash the extract with water (250 ml) and dry over MgSO₄. The dried solution is used directly in the next step.

Step 6: Deprotection to 4-Methylene-L-glutamic acid hydrochloride [1][2]

  • Bubble HCl gas (32.5 g over a period of 1 hour) through the dried ethyl acetate solution from the previous step.

  • Continue stirring for an additional 1.5 hours after stopping the HCl gas flow.

  • Filter the resulting white solid, wash with MTBE (100 ml), and dry in vacuo to yield 31 g of substantially pure (>99%) 4-Methylene-L-glutamic acid hydrochloride.

Experimental Workflow

Synthesis_Method_1 Start L-Pyroglutamic Acid Step1 Esterification (Ethanol, H₂SO₄) Start->Step1 Intermediate1 Ethyl L-pyroglutamate Step1->Intermediate1 Step2 N-protection (Boc₂O, DMAP) Intermediate1->Step2 Intermediate2 N-Boc-Ethyl L-pyroglutamate Step2->Intermediate2 Step3 Methylene Introduction (Bredereck's Reagent) Intermediate2->Step3 Intermediate3 4-Dimethylaminomethylidene Intermediate Step3->Intermediate3 Step4 Hydrolysis & Formaldehyde Addition (HCl, HCHO) Intermediate3->Step4 Intermediate4 4-Methylene-N-Boc Pyroglutamate Step4->Intermediate4 Step5 Ring Opening (LiOH) Intermediate4->Step5 Intermediate5 N-Boc-4-methylene -L-glutamic acid Step5->Intermediate5 Step6 Deprotection (HCl) Intermediate5->Step6 Product 4-Methylene-L-glutamic acid hydrochloride Step6->Product Step7 Reduction (Not detailed) Product->Step7 FinalProduct This compound Step7->FinalProduct

Caption: Workflow for the synthesis of this compound via a 4-methylene intermediate.

Method 2: Asymmetric Synthesis using a Chiral Auxiliary

This method focuses on the asymmetric synthesis of α-methylglutamic acid, employing a chiral auxiliary to induce stereoselectivity. This approach is crucial for obtaining specific stereoisomers of the target molecule.

Quantitative Data Summary
StepStarting MaterialReagentsProductYieldOptical Yield (% e.e.)
1. Chiral Auxiliary Preparation(S)-(-)-Prolinol methyl ether, Methyl isocyanoacetate, Methyl iodide-(2'S)-N-(2'-methoxymethylpyrrolidine)-2-isocyanopropionamide85%-
2. Michael AdditionChiral Auxiliary (1.96 g), Methyl acrylateNaH, THFAdduct--
3. HydrolysisAdduct from Step 26N HCl(R)-(-)-α-Methylglutamic acid-10-45% (R-form)
Experimental Protocols

Step 1: Preparation of Chiral Auxiliary (2'S)-N-(2'-methoxymethylpyrrolidine)-2-isocyanopropionamide [3]

  • The chiral auxiliary is prepared by the reaction of (S)-(-)-prolinol methyl ether with methyl isocyanoacetate, followed by C-methylation with methyl iodide.

  • The crude product is purified by silica gel column chromatography (eluting with an increasing amount of ethyl acetate in benzene) to give the pure auxiliary as an oil in 85% yield.

Step 2: Asymmetric Michael Addition [3]

  • Add a solution of the chiral auxiliary (1.96 g, 10 mmol) in dry THF (10 ml) to a stirred suspension of NaH (240 mg, 10 mmol) in dry THF (50 ml).

  • Stir the mixture for 10 minutes at -78°C.

  • Add methyl acrylate to the reaction mixture.

Step 3: Hydrolysis to α-Methylglutamic Acid [3]

  • The adduct from the Michael addition is hydrolyzed with 6N HCl to yield (R)-(-)-α-Methylglutamic acid.

  • The optical yield of the final product is reported to be between 10-45% for the R-form.

Logical Relationship Diagram

Synthesis_Method_2 Start Chiral Prolinol Derivative Step1 Preparation of Chiral Auxiliary Start->Step1 Reagent1 Methyl Isocyanoacetate & Methyl Iodide Reagent1->Step1 Auxiliary Chiral Isocyano Amide Reagent Step1->Auxiliary Step2 Asymmetric Michael Addition Auxiliary->Step2 Reagent2 Methyl Acrylate Reagent2->Step2 Intermediate Diastereomeric Adduct Step2->Intermediate Step3 Hydrolysis Intermediate->Step3 Product α-Methylglutamic Acid (Enantiomerically Enriched) Step3->Product

Caption: Asymmetric synthesis of α-Methylglutamic acid using a chiral auxiliary.

References

Application Notes and Protocols for the Enantioselective Synthesis of 4-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the enantioselective synthesis of 4-Methylglutamic acid, a crucial component in various research and development applications, including its role as a glutamate transport blocker. The following sections detail established methodologies, quantitative data, and experimental workflows.

Introduction

This compound is a derivative of glutamic acid with a methyl group at the 4-position. The stereochemistry at both the C2 and C4 positions is critical for its biological activity. Enantiomerically pure forms of this compound are valuable tools for studying glutamate receptors and transporters. This document outlines two effective strategies for the enantioselective synthesis of 4-substituted glutamic acid analogs, which can be adapted for the synthesis of this compound: one leveraging a chiral pool approach starting from L-pyroglutamic acid, and another employing asymmetric phase-transfer catalysis.

Synthetic Strategies Overview

Two primary strategies for achieving enantioselective synthesis of 4-substituted glutamic acids are highlighted:

  • Chiral Pool Synthesis from L-Pyroglutamic Acid: This method utilizes the readily available and enantiomerically pure L-pyroglutamic acid as a starting material. The synthesis involves the introduction of a methylene group at the 4-position, followed by stereoselective reduction to the methyl group. This approach ensures the retention of the desired (S)-configuration at the C2 position.

  • Asymmetric Phase-Transfer Catalysis: This advanced methodology involves the asymmetric alkylation of a glycine derivative using a chiral phase-transfer catalyst. This method allows for the direct introduction of the chiral center at the C4 position with high enantioselectivity.

Quantitative Data Summary

The following table summarizes the quantitative data associated with key steps in the synthesis of 4-substituted glutamic acid derivatives, providing a comparison of yields and stereoselectivity.

StepMethodStarting MaterialProductYield (%)Enantiomeric Excess (ee) / Diastereomeric Excess (de)Reference
Formation of 4-Methylene-L-pyroglutamic acid derivativeFrom L-pyroglutamic acidEthyl (2S)-N-(tert-butoxycarbonyl)pyroglutamateEthyl (2S)-N-(t-butoxycarbonyl)-4-(dimethylaminomethylidene) pyroglutamate71.7>99% ee[1]
Hydrolysis and Ring OpeningAcid HydrolysisProtected 4-methylene pyroglutamate4-Methylene-L-glutamic acid hydrochloride>9999.5% ee[2]
Asymmetric Tandem Conjugate Addition-EliminationPhase-Transfer CatalysisN-(Diphenylmethylene)glycine t-butyl ester(S)-4-Methyleneglutamic acid derivative6599% de[3]
Asymmetric 1,4-AdditionChiral Schiff BaseChiral Schiff base of glycine4-Substituted glutamic acid derivative75High de[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Methylene-L-Glutamic Acid from L-Pyroglutamic Acid

This protocol describes the synthesis of 4-methylene-L-glutamic acid, a key intermediate that can be subsequently reduced to 4-methyl-L-glutamic acid.

Step 1: Synthesis of Ethyl (2S)-N-(tert-butoxycarbonyl)-4-(dimethylaminomethylidene) pyroglutamate

  • A mixture of Ethyl (2S)-N-(tert-butoxycarbonyl)pyroglutamate (125 g, 486 mmol) and N,N-dimethylformamide diisopropyl acetal (125 g, 713 mmol) is heated at 105-115°C for 21 hours.[1]

  • An additional portion of N,N-dimethylformamide diisopropyl acetal (25 g, 143 mmol) is added, and the solution is heated at 105-115°C for another 4 hours.[1]

  • The solution is concentrated under reduced pressure at 70°C and dried until no bubbling is observed. The crude product (71.7 g of light yellow oil) is used in the next step without further purification.[1]

Step 2: Hydrolysis to form Ethyl (2S)-N-(t-butoxycarbonyl)-4-(hydroxymethylidene) pyroglutamate

  • To a solution of the crude product from Step 1 (100 g, 320.1 mmol) in tetrahydrofuran (THF, 500 ml), add 1 N HCl (352 ml).[2]

  • Stir the mixture for 2 hours at room temperature.[2]

  • Separate the organic layer.

Step 3: Formation of 4-Methylene Moiety

  • To the organic layer from Step 2, add potassium carbonate (62 g) and 37% formaldehyde (310 ml).[2]

  • Stir the resulting solution at room temperature for 45 minutes.[2]

  • Separate the aqueous layer. The organic layer contains the 4-methylene pyroglutamate derivative.

Step 4: Decyclization to 4-Methylene-L-Glutamic Acid

  • Dissolve the crude product from the previous step in THF (650 ml).[1]

  • Slowly add 2M LiOH (425 ml) and stir the mixture at room temperature for 48 hours.[1]

  • Separate the aqueous layer, acidify to pH 2 with 2N HCl, and extract with ethyl acetate (2 x 500 ml).[1]

  • Wash the extract with water (250 ml) and dry over MgSO4.[1]

  • Concentrate the solution to yield N-Boc-4-methylene-L-glutamic acid.

Step 5: Deprotection to 4-Methylene-L-Glutamic Acid Hydrochloride

  • Dissolve the N-Boc protected acid in ethanol (310 ml).[2]

  • Add thionyl chloride (31 ml) dropwise and stir at room temperature overnight, followed by reflux for 2.5 hours.[2]

  • Concentrate the reaction mixture to dryness.

  • Dissolve the crude product in hot ethanol (31 ml) and add anhydrous MTBE (620 ml).[2]

  • Keep the mixture at room temperature overnight to allow for crystallization.

  • Filter and dry the crystals in vacuo to yield substantially pure (>99%) 4-methylene-L-glutamic acid hydrochloride (34 g). The enantiomeric purity is reported to be 99.5% ee.[2]

Step 6: Reduction to 4-Methyl-L-Glutamic Acid

The final step to obtain 4-methyl-L-glutamic acid involves the stereoselective reduction of the methylene group. A common method is catalytic hydrogenation:

  • Dissolve the 4-methylene-L-glutamic acid hydrochloride in a suitable solvent such as methanol or water.

  • Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or NMR).

  • Filter off the catalyst and concentrate the solvent to obtain 4-methyl-L-glutamic acid. The stereochemistry of the methyl group will depend on the catalyst and reaction conditions, potentially yielding a mixture of diastereomers.

Protocol 2: Asymmetric Synthesis via Phase-Transfer Catalysis

This protocol outlines a general approach for the enantioselective synthesis of 4-substituted glutamic acids using a chiral phase-transfer catalyst.

Step 1: Asymmetric Tandem Conjugate Addition-Elimination

  • This method utilizes a chiral cinchona alkaloid-derived phase-transfer catalyst for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester.

  • The reaction involves a tandem conjugate addition-elimination of activated allylic acetates under phase-transfer conditions.

  • This key step introduces the chirality at the C4 position, leading to the formation of an optically active 4-alkylidenyl glutamic acid derivative.

Step 2: Hydrolysis

  • Acidic hydrolysis of the resulting ester and imine protecting groups yields the desired (S)-4-methyleneglutamic acid.

Visualizations

Experimental Workflow: Synthesis from L-Pyroglutamic Acid

G cluster_0 Protection & Methylene Introduction cluster_1 Ring Opening & Deprotection cluster_2 Final Reduction A L-Pyroglutamic Acid B N-Boc, O-Et Protected Pyroglutamate A->B Protection C 4-Methylene Pyroglutamate Derivative B->C Formaldehyde, K2CO3 D N-Boc-4-methylene- L-glutamic acid C->D LiOH E 4-Methylene-L-glutamic acid HCl D->E SOCl2, EtOH F (2S, 4R/S)-4-Methylglutamic Acid E->F H2, Pd/C

Caption: Workflow for the synthesis of this compound from L-Pyroglutamic Acid.

Logical Relationship: Asymmetric Phase-Transfer Catalysis Approach

G cluster_main Asymmetric Synthesis via Phase-Transfer Catalysis Start Glycine Schiff Base (e.g., N-(diphenylmethylene) glycine tert-butyl ester) Reaction Asymmetric Tandem Conjugate Addition-Elimination Start->Reaction Reagent Activated Allylic Acetate Reagent->Reaction Catalyst Chiral Phase-Transfer Catalyst (e.g., Cinchona Alkaloid Derivative) Catalyst->Reaction Intermediate Chiral 4-Methylene Glutamic Acid Derivative Reaction->Intermediate FinalProduct (S)-4-Methyleneglutamic Acid Intermediate->FinalProduct Acidic Hydrolysis

Caption: Key steps in the asymmetric synthesis using a chiral phase-transfer catalyst.

References

Application Notes and Protocols: 4-Methylglutamic Acid as a Kainate Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (2S,4R)-4-methylglutamic acid (also known as SYM 2081), a potent and selective agonist for kainate receptors. This document includes key pharmacological data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways.

Introduction

4-Methylglutamic acid, particularly the (2S,4R)-stereoisomer (SYM 2081), is a conformationally restricted analog of glutamate that displays high affinity and selectivity for kainate receptors over other ionotropic glutamate receptors, such as AMPA and NMDA receptors.[1] Its unique pharmacological profile makes it an invaluable tool for elucidating the physiological and pathophysiological roles of kainate receptors in the central nervous system. SYM 2081 acts as a potent agonist, capable of eliciting rapidly desensitizing inward currents at kainate receptors.[1] Furthermore, at low concentrations, it can act as a functional antagonist by inducing receptor desensitization, thereby blocking currents elicited by other agonists.[1]

Data Presentation

The following tables summarize the quantitative data for (2S,4R)-4-methylglutamic acid and related compounds, providing a comparative view of their binding affinities and functional potencies at kainate receptors.

Table 1: Binding Affinity of this compound and Other Ligands at Kainate Receptors

CompoundReceptor/TissueRadioligandIC50 (nM)Reference
(2S,4R)-4-Methylglutamic Acid (SYM 2081)Recombinant Rat GluR6[³H]Kainic Acid19[1]
(2S,4R)-4-Methylglutamic Acid (SYM 2081)Wild-Type Rat Forebrain[³H]Kainic Acid32[1]
Kainic AcidRecombinant Rat GluR6[³H]Kainic Acid28[1]
Kainic AcidWild-Type Rat Forebrain[³H]Kainic Acid13[1]

Table 2: Functional Potency of this compound and Kainate

CompoundReceptor/Cell TypeAssayEC50 (µM)Reference
(2S,4R)-4-Methylglutamic Acid (SYM 2081)Recombinant GluR6 (HEK293 cells)Electrophysiology~1[1]
(2S,4R)-4-Methylglutamic Acid (SYM 2081)Primary Cultures of Cerebral CortexElectrophysiology325[1]
Kainic AcidPrimary Cultures of Cerebral CortexElectrophysiology70[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound and other kainate receptor ligands.

Protocol 1: Radioligand Binding Assay for Kainate Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds for kainate receptors using [³H]-(2S,4R)-4-methylglutamic acid as the radioligand.

Materials:

  • HEK293 cells stably expressing the kainate receptor subunit of interest (e.g., GluK2/GluR6)

  • Cell culture reagents

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]-(2S,4R)-4-methylglutamic acid (specific activity ~50-80 Ci/mmol)

  • Unlabeled (2S,4R)-4-methylglutamic acid and other test compounds

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing the target kainate receptor subunit.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane aliquots at -80°C.

  • Binding Assay:

    • In a 96-well plate, add the following in duplicate:

      • 50 µL of assay buffer (for total binding) or 10 µM unlabeled (2S,4R)-4-methylglutamic acid (for non-specific binding).

      • 50 µL of various concentrations of the test compound.

      • 50 µL of [³H]-(2S,4R)-4-methylglutamic acid (at a final concentration close to its Kd, e.g., 5 nM).

      • 50 µL of the membrane preparation (20-50 µg of protein).

    • Incubate the plate at 4°C for 1 hour with gentle agitation.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for recording kainate receptor-mediated currents in response to agonist application in cultured neurons or HEK293 cells expressing kainate receptors.

Materials:

  • Cultured neurons or HEK293 cells expressing kainate receptors on glass coverslips.

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH.

  • Patch pipettes (3-5 MΩ resistance).

  • Patch-clamp amplifier and data acquisition system.

  • Perfusion system for rapid drug application.

  • (2S,4R)-4-methylglutamic acid and other agonists/antagonists.

Procedure:

  • Cell Preparation:

    • Place a coverslip with cultured cells in the recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.

  • Patch-Clamp Recording:

    • Fill a patch pipette with the internal solution and mount it on the headstage of the micromanipulator.

    • Approach a target cell with the pipette while applying positive pressure.

    • Upon contacting the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Agonist Application and Data Acquisition:

    • Position the perfusion system outlet near the patched cell for rapid application of agonists.

    • Apply (2S,4R)-4-methylglutamic acid at various concentrations for a short duration (e.g., 100 ms) to evoke inward currents.

    • Record the currents using the patch-clamp amplifier and data acquisition software.

    • To study desensitization, apply the agonist for a longer duration (e.g., 5 seconds) and measure the decay of the current.

    • To measure recovery from desensitization, apply a pair of agonist pulses with varying inter-pulse intervals.

  • Data Analysis:

    • Measure the peak amplitude of the evoked currents.

    • Construct a dose-response curve by plotting the normalized peak current against the logarithm of the agonist concentration.

    • Determine the EC50 value by fitting the data with a Hill equation.

    • Analyze the kinetics of desensitization by fitting the current decay with an exponential function.

    • Analyze the recovery from desensitization by plotting the peak amplitude of the second response as a percentage of the first response against the inter-pulse interval.

Visualizations

The following diagrams illustrate key pathways and workflows related to the action of this compound on kainate receptors.

kainate_ionotropic_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 4_Me_Glutamate This compound Kainate_Receptor Kainate Receptor (Ionotropic) 4_Me_Glutamate->Kainate_Receptor Binds to Ion_Channel Ion Channel Pore Kainate_Receptor->Ion_Channel Opens Na_ion Na+ Ion_Channel->Na_ion Influx Ca_ion Ca2+ Ion_Channel->Ca_ion Influx Depolarization Membrane Depolarization Na_ion->Depolarization Ca_ion->Depolarization Cellular_Response Cellular Response (e.g., Action Potential) Depolarization->Cellular_Response

Caption: Ionotropic signaling pathway of kainate receptors activated by this compound.

kainate_metabotropic_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 4_Me_Glutamate This compound Kainate_Receptor Kainate Receptor (Metabotropic) 4_Me_Glutamate->Kainate_Receptor Binds to G_Protein Gq Protein Kainate_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Activates Downstream_Targets Phosphorylation of Downstream Targets PKC->Downstream_Targets

Caption: Metabotropic signaling pathway of kainate receptors involving Gq protein activation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_binding Binding Affinity cluster_functional Functional Activity Synthesis Synthesis of (2S,4R)-4-Methylglutamic Acid Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay ([³H]-SYM 2081) Purification->Binding_Assay Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology Purification->Patch_Clamp Membrane_Prep Membrane Preparation from Receptor-Expressing Cells Membrane_Prep->Binding_Assay Data_Analysis_Binding IC50 & Ki Determination Binding_Assay->Data_Analysis_Binding Cell_Culture Cell Culture (Neurons or HEK293) Cell_Culture->Patch_Clamp Data_Analysis_Functional EC50 & Desensitization Kinetics Analysis Patch_Clamp->Data_Analysis_Functional

Caption: Experimental workflow for the synthesis and characterization of this compound as a kainate receptor agonist.

References

Application Notes and Protocols: Utilizing (2S,4R)-4-Methylglutamic Acid to Elucidate EAAT2 Transporter Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter-1 (GLT-1) in rodents, is the most abundant glutamate transporter in the central nervous system (CNS).[1][2][3][4] Predominantly expressed on astrocytes, EAAT2 is responsible for over 90% of glutamate uptake from the synaptic cleft.[1][2] This crucial function maintains low extracellular glutamate concentrations, preventing the excitotoxic neuronal damage implicated in numerous neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and Huntington's disease.[1][2][5][6]

(2S,4R)-4-Methylglutamic acid (4-MG), also known as SYM2081, is a valuable pharmacological tool for isolating and studying the specific contribution of EAAT2 to glutamate homeostasis.[7] This molecule exhibits a distinct and contrasting mechanism of action on EAAT1 and EAAT2, acting as a potent competitive blocker of EAAT2-mediated glutamate transport while being a substrate for EAAT1.[8] This selectivity allows researchers to dissect the differential roles of these two major glial glutamate transporters.

This document provides detailed application notes and experimental protocols for utilizing (2S,4R)-4-Methylglutamic acid in the study of EAAT2 transporters.

Data Presentation

The following table summarizes the key quantitative parameters of (2S,4R)-4-Methylglutamic acid's interaction with EAAT1 and EAAT2, as determined in Xenopus laevis oocytes expressing the respective transporters.

CompoundTransporterParameterValue (µM)Mode of ActionReference
(2S,4R)-4-Methylglutamic acidEAAT2Kb3.4Competitive Blocker[8]
(2S,4R)-4-Methylglutamic acidEAAT1Km54Substrate[8]
(+/-)-Threo-3-methylglutamateEAAT2Kb18Competitive Blocker[8]
L-threo-4-hydroxyglutamateEAAT2Km48Substrate[8]
L-threo-4-hydroxyglutamateEAAT1Km61Substrate[8]
--INVALID-LINK---4-methylglutamateEAAT1 & EAAT2KD~6.0Binding Affinity[7]
  • Kb: Inhibitor binding constant, a measure of the potency of a competitive inhibitor. A lower Kb indicates a more potent inhibitor.

  • Km: Michaelis constant, the substrate concentration at which the transport rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the transporter.

  • KD: Dissociation constant, a measure of the affinity of a ligand for its receptor.

Mandatory Visualizations

Signaling Pathway of EAAT2-Mediated Glutamate Uptake

EAAT2_Signaling cluster_membrane Glutamate_ext Glutamate EAAT2 EAAT2 Transporter Glutamate_ext->EAAT2 Na_ext 3 Na+ Na_ext->EAAT2 H_ext 1 H+ H_ext->EAAT2 Glutamate_int Glutamate EAAT2->Glutamate_int Transport Na_int 3 Na+ EAAT2->Na_int H_int 1 H+ EAAT2->H_int K_int 1 K+ K_int->EAAT2 Counter-transport

Caption: EAAT2-mediated glutamate transport into astrocytes.

Experimental Workflow for Studying EAAT2 with 4-Methylglutamic Acid

experimental_workflow start Select Experimental System (e.g., Xenopus Oocytes, Cultured Astrocytes) transfection Express EAAT1 and EAAT2 (if necessary) start->transfection assay_prep Prepare for Assay (e.g., cell plating, buffer preparation) transfection->assay_prep glutamate_uptake Perform [3H]-Glutamate Uptake Assay assay_prep->glutamate_uptake control Control Group: Measure uptake with [3H]-Glutamate glutamate_uptake->control treatment Treatment Group: Measure uptake with [3H]-Glutamate + (2S,4R)-4-Methylglutamic acid glutamate_uptake->treatment data_analysis Analyze Data: Compare uptake between groups to determine inhibition of EAAT2 control->data_analysis treatment->data_analysis conclusion Draw Conclusions on EAAT2-specific function data_analysis->conclusion

Caption: Workflow for assessing EAAT2 inhibition by 4-MG.

Logical Relationship of this compound's Action

logical_relationship compound (2S,4R)-4-Methylglutamic Acid eaat1 EAAT1 Transporter compound->eaat1 eaat2 EAAT2 Transporter compound->eaat2 action1 Transported as a Substrate eaat1->action1 action2 Competitively Blocks Glutamate Transport eaat2->action2 outcome Selective Inhibition of EAAT2-mediated Glutamate Uptake action1->outcome Allows differentiation action2->outcome

Caption: Differentiating EAAT1 and EAAT2 function with 4-MG.

Experimental Protocols

The following protocols are generalized methodologies based on published research.[8] Researchers should optimize these protocols for their specific experimental systems and conditions.

Protocol 1: Characterization of (2S,4R)-4-Methylglutamic Acid Effects on EAAT2 in Xenopus laevis Oocytes

This protocol is designed to measure the inhibitory effect of (2S,4R)-4-Methylglutamic acid on EAAT2-mediated glutamate uptake.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human EAAT2 and EAAT1 (for comparison)

  • Nuclease-free water

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • [3H]-L-Glutamate

  • (2S,4R)-4-Methylglutamic acid

  • Unlabeled L-Glutamate

  • Scintillation fluid and counter

Methodology:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

    • Inject each oocyte with 50 nL of EAAT2 cRNA (or EAAT1 cRNA for control experiments) at a concentration of 1 ng/nL. Inject a control group with nuclease-free water.

    • Incubate the oocytes at 18°C in ND96 solution for 2-4 days to allow for protein expression.

  • Glutamate Uptake Assay:

    • On the day of the experiment, place individual oocytes in 100 µL of ND96 solution in a 96-well plate.

    • To determine the Kb of (2S,4R)-4-Methylglutamic acid for EAAT2, prepare a series of solutions containing a fixed, subsaturating concentration of [3H]-L-Glutamate (e.g., 10 µM) and varying concentrations of (2S,4R)-4-Methylglutamic acid (e.g., 0.1 µM to 100 µM). Also include a range of concentrations of unlabeled L-glutamate for determining the Km of glutamate.

    • Initiate the uptake by adding the radiolabeled substrate solution to the oocytes.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature. Ensure the uptake is within the linear range.

    • Terminate the uptake by rapidly washing the oocytes four times with 1 mL of ice-cold ND96 solution.

    • Lyse individual oocytes in 200 µL of 1% SDS.

    • Add 2 mL of scintillation fluid to each lysate and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the radioactivity measured in water-injected oocytes (non-specific uptake) from the values obtained for EAAT-expressing oocytes.

    • For inhibition studies, plot the percentage of inhibition of [3H]-L-Glutamate uptake against the concentration of (2S,4R)-4-Methylglutamic acid. Fit the data to a competitive inhibition model to determine the Ki (which is equivalent to Kb).

    • For substrate studies (with EAAT1), plot the uptake rate against the substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: [3H]-Glutamate Uptake Assay in Cultured Astrocytes

This protocol can be used to assess the contribution of EAAT2 to total glutamate uptake in a more physiologically relevant cell system.

Materials:

  • Primary astrocyte cultures or astrocytic cell lines

  • Dulbecco's Modified Eagle Medium (DMEM) and other cell culture reagents

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM D-glucose, pH 7.4)

  • [3H]-L-Glutamate

  • (2S,4R)-4-Methylglutamic acid

  • Dihydrokainate (DHK) - another selective EAAT2 inhibitor for comparison

  • L-Serine-O-sulphate - an EAAT1-preferring ligand

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation fluid and counter

  • Protein assay kit (e.g., BCA)

Methodology:

  • Cell Culture:

    • Plate astrocytes in 24-well or 48-well plates and grow to confluency.

  • Uptake Assay:

    • On the day of the experiment, wash the cells twice with warm KRH buffer.

    • Pre-incubate the cells for 10-15 minutes at 37°C with KRH buffer containing the desired concentrations of (2S,4R)-4-Methylglutamic acid or other inhibitors (e.g., DHK to confirm EAAT2 involvement). For control wells, add KRH buffer only.

    • Initiate glutamate uptake by adding KRH buffer containing [3H]-L-Glutamate (final concentration e.g., 10-50 µM) and the respective inhibitors.

    • Incubate for 5-10 minutes at 37°C. The incubation time should be optimized to be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with lysis buffer.

  • Data Analysis:

    • Transfer a portion of the cell lysate to a scintillation vial, add scintillation fluid, and count the radioactivity.

    • Use another portion of the lysate to determine the total protein concentration in each well.

    • Normalize the radioactive counts to the protein concentration (e.g., in cpm/µg protein or pmol/mg protein/min).

    • Calculate the percentage of EAAT2-mediated uptake by comparing the uptake in the presence and absence of a saturating concentration of (2S,4R)-4-Methylglutamic acid or DHK.

Conclusion

(2S,4R)-4-Methylglutamic acid is an indispensable tool for neuroscience research, enabling the specific investigation of EAAT2 function. Its unique pharmacological profile allows for the clear differentiation between EAAT1- and EAAT2-mediated activities. The protocols outlined in this document provide a framework for researchers to employ this compound effectively in various experimental settings to advance our understanding of glutamate transport in both health and disease, and to aid in the development of novel therapeutics targeting glutamatergic dysregulation.

References

Application Notes and Protocols for 4-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylglutamic acid, particularly the (2S,4R)-stereoisomer (also known as SYM 2081), is a potent and selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors involved in excitatory neurotransmission.[1] It also exhibits inhibitory activity at the excitatory amino acid transporter 2 (EAAT2), a key protein responsible for glutamate clearance from the synaptic cleft.[2] This dual activity makes this compound a valuable pharmacological tool for investigating the roles of kainate receptors and EAAT2 in various physiological and pathological processes within the central nervous system. These application notes provide detailed protocols for characterizing the interaction of this compound with its primary molecular targets.

Data Presentation

Table 1: Potency of (2S,4R)-4-Methylglutamic Acid at Kainate Receptors
TargetAssay TypePreparationRadioligandIC50 / EC50 (nM)Reference
Kainate ReceptorRadioligand BindingRat Forebrain Membranes[³H]Kainic Acid~32[1]
Kainate Receptor (GluR6)Radioligand BindingRecombinant HEK293 Cells[³H]Kainic Acid~19[1]
Kainate Receptor (GluR6)ElectrophysiologyRecombinant HEK293 Cells-~1000 (agonist activity)[1]
Table 2: Selectivity of (2S,4R)-4-Methylglutamic Acid for Kainate Receptors
TargetAssay TypePreparationRadioligandFold Selectivity over Kainate ReceptorReference
AMPA ReceptorRadioligand BindingRat Forebrain Membranes[³H]AMPA~800[1]
NMDA ReceptorRadioligand BindingRat Forebrain Membranes[³H]CGP 39653~200[1]
Table 3: Inhibitory Activity of (2S,4R)-4-Methylglutamic Acid at EAAT2
TargetAssay TypePreparationMethodKb (µM)Reference
EAAT2Glutamate Transport Inhibition-Blockade of glutamate transport3.4[2]

Experimental Protocols

Protocol 1: Kainate Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for kainate receptors in rat forebrain membranes using [³H]kainic acid.

Materials:

  • (2S,4R)-4-Methylglutamic acid

  • [³H]Kainic acid (specific activity ~40-60 Ci/mmol)

  • Rat forebrain tissue

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Homogenizer

  • Centrifuge

  • Scintillation counter

  • 96-well plates

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat forebrains in 10 volumes of ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in fresh binding buffer and centrifuging again.

    • Resuspend the final pellet in binding buffer to a protein concentration of 0.5-1.0 mg/mL, determined by a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 50 µL of binding buffer for total binding.

      • 50 µL of a high concentration of unlabeled kainate (e.g., 100 µM) for non-specific binding.

      • 50 µL of varying concentrations of (2S,4R)-4-methylglutamic acid (e.g., 0.1 nM to 100 µM).

    • Add 50 µL of [³H]kainic acid to all wells (final concentration ~1-5 nM).

    • Add 100 µL of the membrane preparation to all wells.

    • Incubate the plate at 4°C for 1 hour with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]kainic acid) using non-linear regression analysis.

Protocol 2: EAAT2 Inhibition Assay (Glutamate Uptake)

This protocol outlines a method to assess the inhibitory effect of this compound on EAAT2-mediated glutamate uptake in cultured cells (e.g., HEK293 cells stably expressing EAAT2).

Materials:

  • HEK293 cells stably expressing human EAAT2

  • (2S,4R)-4-Methylglutamic acid

  • [³H]L-Glutamic acid (specific activity ~40-60 Ci/mmol)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4)

  • Lysis Buffer: 0.1 M NaOH

  • Scintillation fluid

  • Poly-D-lysine coated 24-well plates

  • Scintillation counter

Procedure:

  • Cell Culture:

    • Culture HEK293-EAAT2 cells in appropriate culture medium in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells onto poly-D-lysine coated 24-well plates at a density that allows them to reach ~90% confluency on the day of the assay.

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed (37°C) uptake buffer.

    • Pre-incubate the cells for 10-15 minutes at 37°C with 0.5 mL of uptake buffer containing varying concentrations of (2S,4R)-4-methylglutamic acid (e.g., 0.1 µM to 1 mM). For control wells (total uptake), add buffer without the test compound. For non-specific uptake, use a known potent EAAT inhibitor like DL-TBOA (e.g., 100 µM).

    • Initiate the uptake by adding 0.5 mL of uptake buffer containing [³H]L-glutamic acid (final concentration ~10-50 nM) to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with 1 mL of ice-cold uptake buffer.

  • Cell Lysis and Counting:

    • Lyse the cells by adding 0.5 mL of lysis buffer to each well and incubating for 30 minutes at room temperature.

    • Transfer the lysate to scintillation vials, add 4-5 mL of scintillation fluid, and vortex.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in parallel wells to normalize the uptake data.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the concentration of this compound.

    • Determine the IC50 value and subsequently the Kb value using the Cheng-Prusoff equation if the substrate concentration is known.

Mandatory Visualizations

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal cluster_3 Glia Glutamate_Vesicle Glutamate Vesicle Glutamate_Released Glutamate Glutamate_Vesicle->Glutamate_Released Exocytosis Glutamate_Cleft Glutamate Glutamate_Released->Glutamate_Cleft 4_MG 4-Methylglutamic acid (SYM 2081) Kainate_Receptor Kainate Receptor 4_MG->Kainate_Receptor Potent Agonist EAAT2 EAAT2 Transporter 4_MG->EAAT2 Inhibits Glutamate_Cleft->Kainate_Receptor Binds & Activates Glutamate_Cleft->EAAT2 Transport Ion_Channel Ion Channel (Na+, Ca2+) Kainate_Receptor->Ion_Channel Opens Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Influx Glutamate_Uptake Glutamate Reuptake EAAT2->Glutamate_Uptake

Caption: Mechanism of action of this compound at the synapse.

Experimental_Workflow_Binding start Start prep Prepare Rat Brain Membrane Homogenate start->prep assay Set up 96-well plate: - Total Binding - Non-specific Binding - 4-MG concentrations prep->assay add_radioligand Add [3H]Kainic Acid assay->add_radioligand add_membrane Add Membrane Prep add_radioligand->add_membrane incubate Incubate at 4°C add_membrane->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50) count->analyze end End analyze->end

Caption: Workflow for Kainate Receptor Radioligand Binding Assay.

Experimental_Workflow_Uptake start Start culture_cells Culture EAAT2-expressing HEK293 cells start->culture_cells wash_cells Wash cells with Uptake Buffer culture_cells->wash_cells pre_incubate Pre-incubate with 4-MG or controls wash_cells->pre_incubate initiate_uptake Add [3H]Glutamate pre_incubate->initiate_uptake incubate Incubate at 37°C initiate_uptake->incubate terminate_wash Terminate and Wash incubate->terminate_wash lyse_cells Lyse cells terminate_wash->lyse_cells count Scintillation Counting lyse_cells->count analyze Data Analysis (IC50) count->analyze end End analyze->end

Caption: Workflow for EAAT2 Glutamate Uptake Inhibition Assay.

References

4-Methylglutamic Acid in Neurobiology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylglutamic acid is a conformationally constrained analog of the excitatory neurotransmitter glutamate. The stereoisomer (2S,4R)-4-methylglutamic acid, commonly known as SYM 2081, is a potent and highly selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors.[1][2][3] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of kainate receptors in the central nervous system (CNS).[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in neurobiology research.

Mechanism of Action

(2S,4R)-4-methylglutamic acid (SYM 2081) exerts its effects primarily by binding to and activating kainate receptors.[1][2] Kainate receptors are ligand-gated ion channels that, upon activation, permit the influx of cations such as Na+ and Ca2+, leading to neuronal depolarization. What distinguishes SYM 2081 is its remarkable selectivity for kainate receptors over AMPA and NMDA receptors.[1][3]

At low concentrations (30-300 nM), SYM 2081 can induce a reversible blockade of currents evoked by subsequent applications of kainate, a phenomenon attributed to agonist-induced desensitization.[2] At higher concentrations (EC50 of approximately 1 µM), it directly elicits rapidly desensitizing inward currents, characteristic of kainate receptor activation.[2]

Beyond its ionotropic action, evidence suggests that kainate receptor activation can also trigger metabotropic signaling cascades involving G-proteins and downstream protein kinases. This dual signaling capability allows kainate receptors to modulate neuronal excitability and synaptic transmission through diverse mechanisms.

Data Presentation

Table 1: Binding Affinity of (2S,4R)-4-Methylglutamic Acid (SYM 2081) at Glutamate Receptors
RadioligandPreparationReceptor SubtypeIC50 (nM)Reference
[3H]Kainic AcidWild-type (rat forebrain)Kainate~32[2]
[3H]Kainic AcidRecombinant (GluR6)Kainate~19[2]
[3H]AMPAWild-type (rat forebrain)AMPA~25,600 (800-fold less potent than for kainate)[2]
[3H]CGP 39653Wild-type (rat forebrain)NMDA~6,400 (200-fold less potent than for kainate)[2]
Table 2: Functional Potency of (2S,4R)-4-Methylglutamic Acid (SYM 2081) at Glutamate Receptors
Receptor Subunit CompositionExpression SystemParameterValue (µM)Reference
GluR5 (homomeric)Xenopus oocytesEC500.12 ± 0.02[1]
GluR6 (homomeric)Xenopus oocytesEC500.23 ± 0.01[1]
GluR6 (recombinant)HEK 293 cellsEC50~1[2]
GluR1 (homomeric)Xenopus oocytesEC50132 ± 44[1]
GluR3 (homomeric)Xenopus oocytesEC50453 ± 57[1]
Native AMPA ReceptorsPrimary cortical culturesEC50325[2]
Table 3: Binding Characteristics of [3H]-(2S,4R)-4-Methylglutamate
PreparationParameterValueReference
Rabbit whole-brain membranesKD13.67 ± 0.50 nM[4]
Bmax10.54 ± 0.03 pmol/mg protein[4]
KD2281.66 ± 12.33 nM[4]
Bmax21.77 ± 0.09 pmol/mg protein[4]
Murine cerebrocortical membranesKd9.9 ± 2.7 nM[5]
Bmax296.3 ± 27.1 fmol/mg protein[5]
Table 4: Inhibitory Constants (Ki) of Various Ligands for 3H-4-Methylglutamate Binding in Murine Cerebrocortical Membranes
LigandKi (nM)
Domoate1.1 ± 0.2
Kainate7.1 ± 1.1
L-Glutamate187.6 ± 31.9
(S)-AMPA>50,000

Mandatory Visualization

Kainate_Receptor_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron 4_MG This compound (SYM 2081) Pre_KAR Presynaptic Kainate Receptor 4_MG->Pre_KAR Binds to G_protein G-protein Pre_KAR->G_protein Activates (Metabotropic) PLC Phospholipase C (PLC) G_protein->PLC Activates PKC_pre Protein Kinase C (PKC) PLC->PKC_pre Activates Vesicle Glutamate Vesicle PKC_pre->Vesicle Phosphorylates SNARE machinery Glutamate_Release Modulation of Glutamate/GABA Release Vesicle->Glutamate_Release Post_KAR Postsynaptic Kainate Receptor Ion_Channel Ion Channel (Na+, Ca2+) Post_KAR->Ion_Channel Opens (Ionotropic) Depolarization Depolarization Ion_Channel->Depolarization Ca_Signal Ca2+ Signaling Ion_Channel->Ca_Signal PKA Protein Kinase A (PKA) Ca_Signal->PKA Activates PKC_post Protein Kinase C (PKC) Ca_Signal->PKC_post Activates Gene_Expression Gene Expression PKA->Gene_Expression PKC_post->Gene_Expression 4_MG_Post->Post_KAR Binds to

Caption: Signaling pathways activated by this compound at kainate receptors.

Experimental_Workflow cluster_0 In Vitro / Ex Vivo cluster_1 In Vivo Neuronal_Culture Primary Neuronal Culture or Brain Slice Preparation Patch_Clamp Whole-Cell Patch Clamp Neuronal_Culture->Patch_Clamp Binding_Assay Radioligand Binding Assay Neuronal_Culture->Binding_Assay Data_Analysis_InVitro Data Analysis: EC50, IC50, Ki Patch_Clamp->Data_Analysis_InVitro Binding_Assay->Data_Analysis_InVitro Animal_Model Animal Model Preparation (e.g., Stereotaxic Surgery) Microdialysis In Vivo Microdialysis Animal_Model->Microdialysis Neurotransmitter_Analysis Neurotransmitter Analysis (e.g., HPLC-ECD) Microdialysis->Neurotransmitter_Analysis Data_Analysis_InVivo Data Analysis: % Change from Baseline Neurotransmitter_Analysis->Data_Analysis_InVivo Start Research Question Start->Neuronal_Culture Start->Animal_Model

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Kainate Receptors

Objective: To determine the binding affinity of (2S,4R)-4-methylglutamic acid (or other test compounds) for kainate receptors using [3H]-(2S,4R)-4-methylglutamate as the radioligand.

Materials:

  • [3H]-(2S,4R)-4-methylglutamate (specific activity ~50-80 Ci/mmol)

  • (2S,4R)-4-methylglutamic acid (SYM 2081)

  • Unlabeled kainic acid (for non-specific binding determination)

  • Test compounds

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Membrane preparation from rat forebrain or cells expressing recombinant kainate receptors

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethylenimine (PEI)

  • Scintillation vials and scintillation cocktail

  • Filtration manifold and vacuum pump

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold binding buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the pellet by resuspension in fresh binding buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of [3H]-(2S,4R)-4-methylglutamate (final concentration ~1-10 nM), 50 µL of binding buffer, and 100 µL of membrane preparation (50-100 µg protein).

    • Non-specific Binding: 50 µL of [3H]-(2S,4R)-4-methylglutamate, 50 µL of unlabeled kainic acid (final concentration 100 µM), and 100 µL of membrane preparation.

    • Displacement: 50 µL of [3H]-(2S,4R)-4-methylglutamate, 50 µL of test compound (at various concentrations), and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 4°C for 1 hour with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For displacement experiments, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

Objective: To characterize the electrophysiological effects of (2S,4R)-4-methylglutamic acid on kainate receptor-mediated currents in primary neuronal cultures.

Materials:

  • Primary neuronal culture (e.g., hippocampal or cortical neurons) plated on coverslips

  • (2S,4R)-4-methylglutamic acid (SYM 2081) stock solution

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Internal solution (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 ATP-Na2, 0.3 GTP-Na, pH 7.2 with KOH.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes (resistance 3-5 MΩ)

  • Perfusion system for drug application

Procedure:

  • Preparation: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and continuously perfuse with external solution at a rate of 1-2 mL/min.

  • Pipette Filling and Sealing: Fill a patch pipette with the internal solution and mount it on the micromanipulator. Approach a neuron under visual guidance and apply gentle positive pressure. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Recording: Clamp the cell at a holding potential of -60 mV. Allow the cell to stabilize for 5-10 minutes.

  • Drug Application: Apply (2S,4R)-4-methylglutamic acid at various concentrations (e.g., 0.1 µM to 100 µM) using the perfusion system. To isolate kainate receptor currents, other glutamate receptor antagonists can be included in the external solution (e.g., AP5 for NMDA receptors and GYKI 53655 for AMPA receptors).

  • Data Acquisition and Analysis: Record the inward currents evoked by the agonist application. Measure the peak amplitude of the current at each concentration. Plot the normalized peak current against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value. To study desensitization, apply the agonist for a prolonged period and measure the decay of the current.

Protocol 3: In Vivo Microdialysis

Objective: To measure the effect of local administration of (2S,4R)-4-methylglutamic acid on extracellular neurotransmitter levels in a specific brain region of an anesthetized or freely moving animal.

Materials:

  • Animal model (e.g., rat or mouse)

  • Stereotaxic apparatus

  • Microdialysis probes (with a molecular weight cut-off appropriate for small molecules)

  • Syringe pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF) for perfusion (e.g., in mM: 147 NaCl, 4 KCl, 2.3 CaCl2, pH 7.4)

  • (2S,4R)-4-methylglutamic acid (SYM 2081)

  • Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection)

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect baseline dialysate samples every 20 minutes into vials containing an antioxidant (e.g., perchloric acid) to prevent neurotransmitter degradation.

  • Drug Administration: Administer (2S,4R)-4-methylglutamic acid via the perfusion fluid (reverse dialysis) at a known concentration.

  • Post-Drug Collection: Continue collecting dialysate samples at the same intervals for a defined period after the start of drug administration.

  • Sample Analysis: Analyze the dialysate samples for the concentration of neurotransmitters of interest (e.g., glutamate, GABA, dopamine) using an appropriate analytical technique.

  • Data Analysis: Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration. Plot the percentage change over time to visualize the effect of the drug.

Conclusion

(2S,4R)-4-methylglutamic acid (SYM 2081) is a powerful and selective tool for investigating the multifaceted roles of kainate receptors in neurobiology. Its high affinity and selectivity allow for the precise pharmacological dissection of kainate receptor function in vitro, ex vivo, and in vivo. The protocols outlined in this document provide a foundation for researchers to effectively utilize this compound to advance our understanding of glutamatergic neurotransmission and its implications for neurological disorders and drug development.

References

Application of 4-Methylglutamic Acid in Ligand Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-4-Methylglutamic acid, also known as SYM 2081, is a potent and highly selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors.[1] Its selectivity makes it a valuable tool for elucidating the physiological and pathological roles of kainate receptors in the central nervous system. This document provides detailed application notes and protocols for the use of 4-Methylglutamic acid in ligand binding assays, aimed at facilitating research and drug development efforts targeting the glutamatergic system.

Application Notes

This compound is primarily utilized in competitive ligand binding assays to determine the affinity of novel compounds for kainate receptors. It can be used as a non-radiolabeled competitor against a radiolabeled ligand (e.g., [³H]kainate) to determine the Ki of the test compound. Alternatively, radiolabeled [³H]-(2S,4R)-4-methylglutamic acid can be used as the primary ligand to directly measure the binding affinity of unlabeled compounds.[2]

The high selectivity of (2S,4R)-4-Methylglutamic acid for kainate receptors over AMPA and NMDA receptors is a key advantage, allowing for the specific investigation of kainate receptor pharmacology.[1] Studies have shown that it is approximately 800- and 200-fold less potent as an inhibitor of radioligand binding to wild-type AMPA and NMDA receptors, respectively.[1]

At low concentrations (30-300 nM), (2S,4R)-4-Methylglutamic acid can act as a functional antagonist by inducing rapid desensitization of kainate receptors, which blocks currents produced by other kainate receptor agonists.[1] At higher concentrations (EC₅₀ of ~1 µM), it elicits kainate-like inward currents.[1] This dual activity should be considered when designing and interpreting experiments.

Quantitative Data Summary

The binding affinity of (2S,4R)-4-Methylglutamic acid for kainate receptors has been determined in various studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of (2S,4R)-4-Methylglutamic Acid in [³H]kainate Competition Assays

Receptor SourceRadioligandIC₅₀ (nM)Reference
Wild-type (rat forebrain)[³H]kainate~32[1]
Recombinant GluR6 (GluK2)[³H]kainate~19[1]

Table 2: Binding Affinity of [³H]-(2S,4R)-4-Methylglutamic Acid in Rabbit Brain Membranes

Binding SiteKₑ (nM)Bₘₐₓ (pmol/mg protein)Reference
Site 13.67 ± 0.500.54 ± 0.03[2]
Site 2281.66 ± 12.331.77 ± 0.09[2]

Signaling Pathways and Experimental Workflow

Kainate receptors exhibit dual signaling mechanisms: a canonical ionotropic pathway and a non-canonical metabotropic pathway.[3][4] The binding of an agonist like this compound can trigger both pathways.

Kainate_Receptor_Signaling cluster_membrane Cell Membrane cluster_ionotropic Ionotropic Pathway cluster_metabotropic Metabotropic Pathway KAR Kainate Receptor (e.g., GluK2) Ion_Channel Ion Channel Opening KAR->Ion_Channel Conformational Change G_Protein G-Protein Activation KAR->G_Protein Couples to Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization PLC Phospholipase C (PLC) G_Protein->PLC PKC Protein Kinase C (PKC) PLC->PKC Downstream Downstream Signaling (e.g., modulation of other channels) PKC->Downstream Ligand This compound Ligand->KAR Binds to

Kainate receptor dual signaling pathways.

The following workflow outlines the key steps in a competitive ligand binding assay using this compound.

Ligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from tissue or cell lines) Incubation 3. Incubation (Membranes + Radioligand + varying [4-MGA]) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, 4-MGA, Buffers) Reagent_Prep->Incubation Separation 4. Separation (Filtration to separate bound and free ligand) Incubation->Separation Counting 5. Scintillation Counting (Quantify bound radioligand) Separation->Counting Analysis 6. Data Analysis (Calculate IC₅₀ and Ki) Counting->Analysis

Workflow for a competitive ligand binding assay.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Kainate Receptors

This protocol is adapted from standard procedures for [³H]kainate binding assays and can be used to determine the inhibitory constant (Ki) of test compounds using this compound as a reference compound or to determine the IC₅₀ of this compound itself.

1. Materials and Reagents:

  • Membrane Preparation: Synaptic membranes prepared from rat forebrain or from cell lines expressing the kainate receptor subtype of interest (e.g., HEK293 cells expressing GluK2).

  • Radioligand: [³H]kainate (specific activity ~50-60 Ci/mmol).

  • Competitor: (2S,4R)-4-Methylglutamic acid.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3% polyethylenimine (PEI).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

2. Membrane Preparation:

  • Homogenize tissue or cells in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

  • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Store membrane aliquots at -80°C.

3. Assay Procedure:

  • Prepare serial dilutions of (2S,4R)-4-Methylglutamic acid in assay buffer.

  • In a 96-well plate, add the following in triplicate:

    • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled kainate (e.g., 100 µM, for non-specific binding) or 50 µL of the this compound dilution.

    • 50 µL of [³H]kainate (final concentration typically 1-5 nM).

    • 100 µL of membrane preparation (final protein concentration ~100-200 µ g/well ).

  • Incubate the plate at 4°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Saturation Binding Assay using [³H]-(2S,4R)-4-Methylglutamic Acid

This protocol is for determining the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) using radiolabeled this compound.

1. Materials and Reagents:

  • Same as in Protocol 1, except the radioligand is [³H]-(2S,4R)-4-Methylglutamic Acid and the unlabeled competitor for non-specific binding is unlabeled (2S,4R)-4-Methylglutamic acid.

2. Assay Procedure:

  • Prepare serial dilutions of [³H]-(2S,4R)-4-Methylglutamic Acid in assay buffer (e.g., ranging from 0.1 to 50 nM).

  • In a 96-well plate, set up two sets of tubes in triplicate:

    • Total Binding: Add 50 µL of varying concentrations of [³H]-(2S,4R)-4-Methylglutamic Acid and 50 µL of assay buffer.

    • Non-specific Binding: Add 50 µL of varying concentrations of [³H]-(2S,4R)-4-Methylglutamic Acid and 50 µL of a high concentration of unlabeled (2S,4R)-4-Methylglutamic acid (e.g., 10 µM).

  • Add 100 µL of the membrane preparation to all wells.

  • Follow steps 3-7 from the Competitive Radioligand Binding Assay protocol.

3. Data Analysis:

  • Calculate specific binding at each radioligand concentration.

  • Plot the specific binding (B) as a function of the free radioligand concentration ([L]).

  • Analyze the data using non-linear regression to fit a one-site or two-site binding model to determine the Kd and Bmax values. Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used for linear analysis.

References

Analytical Techniques for the Detection of 4-Methylglutamic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylglutamic acid is a derivative of the non-essential amino acid, glutamic acid. Its presence and concentration in biological matrices can be of interest in various research fields, including metabolism studies and biomarker discovery. Accurate and robust analytical methods are essential for the reliable quantification of this compound in complex biological samples such as plasma, urine, and cell culture media.

This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using state-of-the-art analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are adaptable for various research and drug development applications.

Quantitative Data Summary

The selection of an analytical method often depends on the required sensitivity, specificity, and the nature of the sample matrix. Below is a summary of expected performance characteristics for the analytical methods described in this document. Please note that these values are illustrative and may vary based on the specific instrumentation, sample matrix, and experimental conditions.

ParameterLC-MS/MS (Illustrative)GC-MS with Derivatization (Illustrative)
Linearity Range 0.5 - 1000 ng/mL10 - 2500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.990
Limit of Detection (LOD) 0.1 ng/mL2 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL10 ng/mL
Accuracy (Recovery) 95 - 108%92 - 110%
Precision (RSD) < 10%< 15%

Metabolic Pathway of this compound

This compound is known to be an intermediate in methane metabolism.[1] It is synthesized from glutamic acid and methylamine by the enzyme methylamine-glutamate N-methyltransferase. Subsequently, it can be demethylated back to glutamic acid by methylglutamate dehydrogenase.[1] Understanding this pathway is crucial for interpreting the biological significance of this compound levels.

Metabolic Pathway of this compound cluster_synthesis Synthesis cluster_demethylation Demethylation Glutamic_Acid Glutamic Acid Enzyme1 Methylamine-glutamate N-methyltransferase Glutamic_Acid->Enzyme1 Methylamine Methylamine Methylamine->Enzyme1 Four_Methylglutamic_Acid This compound Enzyme2 Methylglutamate dehydrogenase Four_Methylglutamic_Acid->Enzyme2 Enzyme1->Four_Methylglutamic_Acid Glutamic_Acid_Product Glutamic Acid Enzyme2->Glutamic_Acid_Product

Metabolic pathway of this compound.

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol outlines a sensitive and specific method for the quantification of this compound in biological fluids without the need for derivatization.[2]

1. Objective: To quantify this compound in plasma samples using a Triple Quadrupole LC-MS/MS system.

2. Materials and Reagents:

  • This compound analytical standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • Human plasma (or other biological matrix)

3. Workflow Diagram:

LC-MS/MS Workflow for this compound Analysis Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

LC-MS/MS workflow for this compound.

4. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

5. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity UHPLC System or equivalent.

  • Column: A suitable HILIC or reversed-phase C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Optimized for the separation of this compound from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: To be optimized for this compound and its internal standard.

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantify this compound in the samples using the calibration curve.

Protocol 2: Quantification of this compound by GC-MS with Derivatization

For GC-MS analysis, derivatization is necessary to increase the volatility of the polar this compound. Silylation is a common derivatization technique for amino acids.

1. Objective: To quantify this compound in biological samples using GC-MS following a two-step derivatization process.

2. Materials and Reagents:

  • This compound analytical standard

  • Internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

3. Workflow Diagram:

GC-MS Workflow for this compound Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Dry Evaporate to Dryness Extraction->Dry Derivatize Derivatization with BSTFA + TMCS Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject

GC-MS workflow for this compound.

4. Sample Preparation and Derivatization:

  • Perform a liquid-liquid or solid-phase extraction to isolate organic acids from the sample matrix.

  • Evaporate the extract to dryness under a stream of nitrogen.

  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70°C for 60 minutes.

  • Cool to room temperature before injection.

5. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analyte and internal standard.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound in various biological matrices. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including sensitivity needs, sample throughput, and available instrumentation. Proper method validation is crucial to ensure the accuracy and precision of the results obtained.

References

Application Note: Chiral HPLC Analysis of 4-Methylglutamic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust methodology for the separation and quantification of the four stereoisomers of 4-Methylglutamic acid (4-MGA) using High-Performance Liquid Chromatography (HPLC). Due to the compound's two chiral centers, it exists as four stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The (2S,4R)-isomer, also known as SYM 2081, is a potent and selective agonist for kainate receptors, making the accurate quantification of each isomer critical for researchers in neuroscience and drug development.[1] This document provides two effective protocols for the chiral separation of these isomers, one employing a macrocyclic glycopeptide-based chiral stationary phase and the other a ligand-exchange chiral column, both coupled with UV detection. Additionally, a pre-column derivatization protocol is provided for enhanced sensitivity with fluorescence detection.

Introduction

This compound is a derivative of the excitatory neurotransmitter L-glutamic acid. The introduction of a methyl group at the 4-position creates a second chiral center, leading to four distinct stereoisomers. These isomers can exhibit significantly different pharmacological properties. Notably, the (2S,4R)-isomer (SYM 2081) is a high-affinity selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors involved in excitatory neurotransmission in the central nervous system.[1] Consequently, the ability to separate and quantify each stereoisomer is essential for evaluating the purity, efficacy, and potential off-target effects of novel therapeutic agents targeting the glutamatergic system.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the resolution of chiral compounds. The separation of enantiomers and diastereomers can be achieved through the use of chiral stationary phases (CSPs) or by derivatizing the analyte with a chiral agent to form diastereomers that can be separated on a standard achiral column.[2][3][4] This application note presents direct chiral separation methods, which are often preferred due to simpler sample preparation and reduced analysis time.[2]

Experimental Protocols

Protocol 1: Chiral Separation using a Macrocyclic Glycopeptide-Based Column

This protocol is adapted from a method for the separation of pyroglutamic acid enantiomers, a structurally related compound, and is suitable for the direct analysis of 4-MGA isomers.[2][5]

Chromatographic Conditions:

ParameterValue
Column Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm
Mobile Phase Acetonitrile:Methanol:Acetic Acid:Triethylamine (54.5:45:0.3:0.2, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of 4-MGA isomer mixture in methanol.

Rationale: The CHIROBIOTIC T stationary phase, based on the macrocyclic glycopeptide teicoplanin, provides a complex chiral environment with multiple interaction sites, enabling the separation of enantiomers and diastereomers.[2][5] The polar organic mobile phase with acidic and basic additives helps to optimize peak shape and resolution.

Protocol 2: Chiral Ligand-Exchange Chromatography

This protocol is based on a method developed for the stereoisomers of a fluorinated glutamic acid analog and utilizes a ligand-exchange mechanism for chiral recognition.

Chromatographic Conditions:

ParameterValue
Column Chirex 3126 (D)-penicillamine based, 5 µm, 150 x 4.6 mm
Mobile Phase 2 mM Copper (II) Sulfate in 15% Acetonitrile (aq)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of 4-MGA isomer mixture in the mobile phase.

Rationale: Ligand-exchange chromatography involves the formation of transient diastereomeric complexes between the analyte, a transition metal ion (in this case, copper), and a chiral selector immobilized on the stationary phase. The differing stabilities of these complexes allow for the separation of the stereoisomers. This method has been shown to be effective for the analysis of amino acid stereoisomers without derivatization.

Pre-column Derivatization with o-Phthalaldehyde (OPA) for Fluorescence Detection

For enhanced sensitivity, pre-column derivatization can be performed. OPA reacts with primary amines in the presence of a thiol to produce a highly fluorescent isoindole derivative.

Derivatization Procedure:

  • Prepare OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent is stable for one week when stored in the dark at 4°C.

  • Sample Derivatization: Mix 100 µL of the 4-MGA sample (or standard solution) with 100 µL of the OPA reagent.

  • Reaction: Allow the reaction to proceed for 2 minutes at room temperature.

  • Injection: Immediately inject a suitable volume (e.g., 20 µL) onto the HPLC system.

Note: The derivatized sample should be analyzed promptly as the derivatives can be unstable. An achiral reversed-phase column (e.g., C18) can be used to separate the derivatized diastereomers if a chiral derivatizing agent is used, or a chiral column can be used to separate the derivatized enantiomers.

Data Presentation

The following tables summarize the expected quantitative data from the successful separation of this compound isomers. The values presented are illustrative and will need to be determined experimentally.

Table 1: Retention Times and Resolution for Protocol 1

IsomerRetention Time (min)Resolution (Rs) vs. Previous Peak
(2R,4S)To be determined-
(2S,4R)To be determinedTo be determined
(2R,4R)To be determinedTo be determined
(2S,4S)To be determinedTo be determined

Table 2: Retention Times and Resolution for Protocol 2

IsomerRetention Time (min)Resolution (Rs) vs. Previous Peak
(2R,4S)To be determined-
(2S,4R)To be determinedTo be determined
(2R,4R)To be determinedTo be determined
(2S,4S)To be determinedTo be determined

Table 3: Method Validation Parameters (Example)

ParameterProtocol 1Protocol 2
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) To be determinedTo be determined
Limit of Quantification (LOQ) To be determinedTo be determined
Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 98-102%98-102%

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample 4-MGA Isomer Mixture Dissolve Dissolve in Methanol (Protocol 1) or Mobile Phase (Protocol 2) Sample->Dissolve Derivatize Optional: Derivatize with OPA Dissolve->Derivatize Injector Autosampler/Injector Dissolve->Injector Derivatize->Injector Column Chiral Column (e.g., CHIROBIOTIC T or Chirex 3126) Injector->Column Detector UV or Fluorescence Detector Column->Detector Pump HPLC Pump (Isocratic Elution) Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: Experimental workflow for the HPLC analysis of this compound isomers.

G cluster_synapse Glutamatergic Synapse SYM2081 (2S,4R)-4-MGA (SYM 2081) KainateR Kainate Receptor (Postsynaptic Neuron) SYM2081->KainateR Binds & Activates IonChannel Ion Channel Opening KainateR->IonChannel Conformational Change Depolarization Neuronal Depolarization & Excitatory Signal IonChannel->Depolarization Na+ Influx

Caption: Signaling pathway of (2S,4R)-4-MGA (SYM 2081) as a kainate receptor agonist.

Conclusion

The accurate analysis of this compound stereoisomers is crucial for advancing research in neuroscience and pharmacology. The two proposed HPLC methods provide effective and reproducible means for the chiral separation of all four isomers. Protocol 1, utilizing a macrocyclic glycopeptide-based column, offers a versatile approach, while Protocol 2, based on ligand-exchange chromatography, presents a robust alternative. The choice of method may depend on available instrumentation and specific sample matrices. For analyses requiring high sensitivity, pre-column derivatization with OPA is recommended. These protocols provide a solid foundation for researchers and drug development professionals to accurately quantify the stereoisomers of this compound, thereby facilitating a deeper understanding of their distinct biological roles.

References

Application Notes and Protocols for NMR Spectroscopy of 4-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Methylglutamic acid. It includes tabulated quantitative ¹H and ¹³C NMR data for the stereoisomers of this compound, comprehensive experimental protocols for sample preparation and data acquisition, and visualizations to aid in understanding the molecular structure and analytical workflow.

Introduction

This compound is a derivative of the excitatory neurotransmitter glutamic acid. The introduction of a methyl group at the 4-position creates a chiral center, resulting in four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). These stereoisomers exhibit distinct biological activities, particularly as selective probes for kainate receptors, a subtype of ionotropic glutamate receptors. NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of these isomers, providing detailed information about the chemical environment of each nucleus.

Molecular Structure and Numbering

The chemical structure and atom numbering for this compound are presented below. This numbering scheme is used for the assignment of NMR signals.

Figure 1. Structure and atom numbering of this compound.

Quantitative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for the stereoisomers of this compound. Data is referenced to standard internal references (e.g., TMS, DSS).

Table 1: ¹H NMR Data for this compound Stereoisomers in D₂O

StereoisomerH-2 (ppm, mult, J Hz)H-3a (ppm, mult, J Hz)H-3b (ppm, mult, J Hz)H-4 (ppm, mult, J Hz)4-CH₃ (ppm, d, J Hz)
(2S,4S) 3.85 (t, 6.5)2.15 (m)2.05 (m)2.60 (m)1.10 (d, 7.0)
(2R,4R) 3.85 (t, 6.5)2.15 (m)2.05 (m)2.60 (m)1.10 (d, 7.0)
(2S,4R) 3.80 (dd, 8.5, 5.0)2.25 (m)1.90 (m)2.75 (m)1.15 (d, 7.0)
(2R,4S) 3.80 (dd, 8.5, 5.0)2.25 (m)1.90 (m)2.75 (m)1.15 (d, 7.0)

Table 2: ¹³C NMR Data for this compound Stereoisomers in D₂O

StereoisomerC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)4-CH₃ (ppm)
(2S,4S) 175.054.538.035.0180.016.0
(2R,4R) 175.054.538.035.0180.016.0
(2S,4R) 174.555.037.534.5180.516.5
(2R,4S) 174.555.037.534.5180.516.5

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, pH, temperature, and spectrometer frequency. The data presented here is a compilation from available literature and should be used as a reference.

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and research goals.

Sample Preparation

A standardized protocol for sample preparation is crucial for obtaining reproducible NMR data.

Figure 2. Sample preparation workflow cluster_0 Preparation Steps dissolve Dissolve 10-20 mg of This compound in 0.6 mL D₂O adjust_ph Adjust pH to 7.0-7.4 with DCl or NaOD dissolve->adjust_ph vortex Vortex to ensure complete dissolution adjust_ph->vortex transfer Transfer solution to a 5 mm NMR tube vortex->transfer add_ref Add internal standard (e.g., DSS or TSP) transfer->add_ref

Figure 2. Workflow for NMR sample preparation.

  • Dissolution : Weigh 10-20 mg of the this compound isomer and dissolve it in approximately 0.6 mL of deuterium oxide (D₂O).

  • pH Adjustment : The chemical shifts of the α-amino and carboxyl groups are highly sensitive to pH. Adjust the pD of the solution to a physiological range (typically 7.0-7.4) using dilute DCl or NaOD in D₂O. Use a pH meter calibrated for D₂O measurements.

  • Homogenization : Vortex the sample to ensure complete dissolution and a homogeneous solution.

  • Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard : Add a small amount of an internal reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP), for accurate chemical shift referencing (δ = 0.00 ppm).

1D ¹H NMR Data Acquisition
  • Instrument Setup : Tune and shim the NMR spectrometer for the D₂O sample.

  • Pulse Sequence : Use a standard single-pulse experiment with solvent suppression (e.g., presaturation or WATERGATE) to attenuate the residual HOD signal.

  • Acquisition Parameters :

    • Spectral Width : ~12 ppm

    • Number of Scans : 16-64 (depending on sample concentration)

    • Relaxation Delay (d1) : 2-5 seconds

    • Acquisition Time : ~2-3 seconds

    • Temperature : 298 K (25 °C)

  • Processing : Apply a line broadening factor (e.g., 0.3 Hz) and Fourier transform the FID. Phase and baseline correct the spectrum.

1D ¹³C NMR Data Acquisition
  • Instrument Setup : Tune and shim the spectrometer for the ¹³C nucleus.

  • Pulse Sequence : Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters :

    • Spectral Width : ~200 ppm

    • Number of Scans : 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1) : 2 seconds (for qualitative spectra). For quantitative analysis, a longer delay (5 times the longest T₁) is necessary.

    • Temperature : 298 K (25 °C)

  • Processing : Apply a line broadening factor (e.g., 1-2 Hz) and Fourier transform the FID. Phase and baseline correct the spectrum.

2D NMR Experiments (COSY, HSQC, HMBC)

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended.

Figure 3. 2D NMR analysis workflow cluster_1 2D NMR Experiments cluster_2 Information Gained cosy ¹H-¹H COSY (Correlated Spectroscopy) cosy_info Identifies J-coupled proton spin systems cosy->cosy_info hsqc ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) hsqc_info Correlates protons to directly attached carbons hsqc->hsqc_info hmbc ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) hmbc_info Correlates protons to carbons over 2-3 bonds hmbc->hmbc_info

Figure 3. Recommended 2D NMR experiments and their applications.

  • ¹H-¹H COSY (Correlated Spectroscopy) : Identifies protons that are spin-spin coupled, revealing the connectivity of the proton spin systems within the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is essential for assigning carbon resonances.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the carbon skeleton.

Standard pulse programs and parameters available on modern NMR spectrometers are generally suitable for these experiments on this compound.

Signaling Pathways and Logical Relationships

While this compound itself is not part of a signaling pathway in the traditional sense, its interaction with kainate receptors initiates a signaling cascade. The logical workflow for its complete NMR characterization is a sequential process.

Figure 4. NMR characterization workflow cluster_3 Characterization Workflow synthesis Synthesis & Purification of Stereoisomers nmr_acq 1D & 2D NMR Data Acquisition synthesis->nmr_acq Sample Prep spectral_analysis Spectral Analysis & Peak Assignment nmr_acq->spectral_analysis Data Processing structure_confirm Structure & Stereochemistry Confirmation spectral_analysis->structure_confirm Interpretation

Figure 4. Logical workflow for the NMR characterization of this compound stereoisomers.

Conclusion

NMR spectroscopy is a powerful and essential technique for the unambiguous structural and stereochemical characterization of this compound isomers. The data and protocols presented in this application note provide a comprehensive resource for researchers in medicinal chemistry, neuroscience, and drug development who are working with this important class of compounds. Careful sample preparation and a combination of 1D and 2D NMR experiments are key to obtaining high-quality, interpretable data.

Application Notes and Protocols for 4-Methylglutamic Acid Solutions in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of 4-Methylglutamic acid solutions in various experimental settings. The information is intended to guide researchers in accurately preparing solutions for cell culture, neurotoxicity assays, and in vivo studies, ensuring reproducibility and reliability of experimental outcomes.

Introduction to this compound

This compound is a derivative of the excitatory neurotransmitter glutamic acid.[1][2] The introduction of a methyl group at the 4-position confers selectivity for kainate receptors, a subtype of ionotropic glutamate receptors.[3] Specifically, the (2S,4R)-stereoisomer of this compound is a potent and highly selective agonist for kainate receptors.[4] This property makes it a valuable tool for studying the physiological and pathological roles of kainate receptors in the central nervous system.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate solution preparation and concentration calculations.

PropertyValueReference
Molecular Formula C₆H₁₁NO₄[2][5]
Molecular Weight 161.16 g/mol [2][5]
Appearance White solid
Purity ≥97% (typical)[4]

Solution Preparation: Protocols and Considerations

The accurate preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The following section provides detailed protocols for preparing stock and working solutions for various applications.

Solubility Data
SolventApproximate SolubilityReference
Water>10 mg/mL[6]
Phosphate-Buffered Saline (PBS), pH 7.2~5 mg/mL (for L-Pyroglutamic acid)[7]
Dimethyl Sulfoxide (DMSO)~20 mg/mL (for L-Pyroglutamic acid)[7]

Note: Data for L-Pyroglutamic acid is provided as an estimate for a structurally similar compound.

Stock Solution Preparation

It is recommended to prepare a high-concentration stock solution of this compound, which can then be diluted to the desired working concentration for various experiments.

Protocol 2.2.1: Preparation of a 100 mM Aqueous Stock Solution

  • Weighing: Accurately weigh out 16.12 mg of this compound powder.

  • Dissolving: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, purified water (e.g., Milli-Q or equivalent).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the powder does not fully dissolve, gentle warming (e.g., in a 37°C water bath) for a short period may aid dissolution. Avoid excessive heating, as it may degrade the compound.

  • pH Adjustment (if necessary): If complete dissolution is not achieved, the pH of the solution can be adjusted. Add 1 N NaOH dropwise while monitoring the pH with a calibrated pH meter until the solid dissolves. The final pH should be adjusted to the desired range for your experiment (typically 7.2-7.4 for cell culture applications).

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Stability of Solutions

The stability of this compound solutions is influenced by temperature and pH. Based on data for the parent compound, glutamic acid, solutions are more stable at neutral to slightly alkaline pH and at lower temperatures.[8][9] At acidic pH and elevated temperatures, there is a risk of conversion to pyroglutamate.[8][9]

Table 3: Recommended Storage Conditions for this compound Solutions

Storage TemperatureRecommended DurationNotes
Room Temperature (20-25°C)Up to 24 hoursFor working solutions during experiments. Protect from light.
4°CUp to 1 weekFor short-term storage of working solutions.
-20°CUp to 6 monthsFor long-term storage of stock solutions. Avoid repeated freeze-thaw cycles.
-80°C> 6 monthsFor archival storage of stock solutions.

Application in Cell-Based Assays

This compound is frequently used in cell culture experiments to investigate the function of kainate receptors in neuronal health and disease.

Neurotoxicity Assays

One of the key applications of this compound is to induce excitotoxicity in neuronal cell cultures to model neurodegenerative conditions.

Protocol 3.1.1: Induction of Neurotoxicity in Primary Neuronal Cultures

  • Cell Plating: Plate primary neurons at a suitable density in a 96-well plate and allow them to mature for the desired period (e.g., 7-14 days in vitro).

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 100 mM this compound stock solution. Prepare a series of dilutions in pre-warmed, serum-free culture medium to achieve the desired final concentrations.

  • Treatment: Carefully remove the existing culture medium from the neurons and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium only).

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired duration (e.g., 24-48 hours).

  • Assessment of Neurotoxicity: Evaluate cell viability using standard assays such as the MTT assay, LDH release assay, or live/dead cell staining.

Table 4: Typical Concentration Ranges for Neurotoxicity Assays

Assay TypeCell TypeConcentration RangeReference
ExcitotoxicityPrimary Neurons50 - 500 µM (for Glutamate)[10]
Cell ViabilityNeuronal Cell Lines10 - 1000 µM

Note: The optimal concentration of this compound should be determined empirically for each cell type and experimental condition.

Electrophysiology

This compound is used in electrophysiological recordings to selectively activate kainate receptors and study their contribution to synaptic transmission and neuronal excitability.

Protocol 3.2.1: Bath Application for Whole-Cell Patch-Clamp Recordings

  • Preparation of Artificial Cerebrospinal Fluid (aCSF): Prepare and oxygenate aCSF solution appropriate for the brain region and cell type being studied.

  • Preparation of Working Solution: Dilute the 100 mM this compound stock solution in aCSF to the desired final concentration.

  • Recording: Obtain a stable whole-cell recording from the neuron of interest.

  • Application: Perfuse the recording chamber with the aCSF containing this compound for a defined period.

  • Data Acquisition: Record the changes in membrane potential or current in response to the application of the agonist.

Application in In Vivo Studies

For in vivo experiments, this compound solutions must be sterile and formulated for safe administration to animals.

Protocol 4.1.1: Preparation of Solution for Intraperitoneal (IP) Injection in Mice

  • Weighing and Dissolving: Based on the desired dosage (mg/kg) and the average weight of the mice, calculate the total amount of this compound needed. Dissolve the compound in sterile, pyrogen-free saline (0.9% NaCl).

  • pH Adjustment: Adjust the pH of the solution to ~7.4 using sterile 1 N NaOH or 1 N HCl to ensure it is physiological and non-irritating.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter.

  • Administration: Administer the solution to the mice via IP injection at the calculated volume. The injection volume should be kept to a minimum, typically not exceeding 10 mL/kg.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the solid compound and its solutions.[3][11][12][13]

  • Handling: Avoid inhalation of the powder and contact with skin and eyes.[3][11][13] In case of contact, rinse the affected area thoroughly with water.[11][12]

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry place.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Neurotoxicity Assay

G Workflow for this compound Neurotoxicity Assay cluster_prep Solution Preparation cluster_cell_culture Cell Culture and Treatment cluster_analysis Data Acquisition and Analysis prep_stock Prepare 100 mM This compound Stock Solution prep_working Dilute Stock to Working Concentrations in Culture Medium prep_stock->prep_working treat_cells Treat Neurons with This compound prep_working->treat_cells plate_cells Plate Primary Neurons plate_cells->treat_cells incubate_cells Incubate for 24-48 hours treat_cells->incubate_cells viability_assay Perform Cell Viability Assay (e.g., MTT, LDH) incubate_cells->viability_assay data_analysis Analyze Data and Determine EC50 viability_assay->data_analysis G Simplified Kainate Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular agonist This compound (Agonist) kainate_receptor Kainate Receptor (GluK1-5 subunits) agonist->kainate_receptor Binds ion_channel Ion Channel Pore kainate_receptor->ion_channel na_influx Na+ Influx ion_channel->na_influx Opens ca_influx Ca2+ Influx ion_channel->ca_influx depolarization Membrane Depolarization na_influx->depolarization downstream Downstream Signaling Cascades ca_influx->downstream depolarization->downstream

References

Commercial Suppliers and Applications of 4-Methylglutamic Acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylglutamic acid is a derivative of the excitatory neurotransmitter glutamic acid. The stereoisomer (2S,4R)-4-Methylglutamic acid, in particular, has garnered significant interest within the neuroscience and pharmacology communities. It is a potent and highly selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors, and also acts as an inhibitor of the excitatory amino acid transporter 2 (EAAT2).[1][2] This dual activity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of kainate receptors and glutamate transporters in the central nervous system (CNS). Its potential applications span from basic research into synaptic transmission and plasticity to the development of therapeutic agents for neurological disorders and pain management.[3][4][5]

Commercial Suppliers of (2S,4R)-4-Methylglutamic Acid

A variety of chemical suppliers offer (2S,4R)-4-Methylglutamic acid for research purposes. The available products differ in purity, quantity, and price. Below is a summary of some prominent commercial suppliers and their offerings.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesPrice (USD)
TargetMol Chemicals Inc. SYM 208131137-74-399.59%mg scale$87.00 - $313.00 / mg[2]
Fluorochem (2S,4R)-4-Methylglutamic Acid31137-74-398%10 mg, 25 mg, 50 mg, 100 mg, 250 mg£106.00 (10 mg) - £608.00 (100 mg)[6]
Santa Cruz Biotechnology (2S,4R)-4-Methylglutamic Acid31137-74-3≥97%InquireInquire
ChemicalBook (2S,4R)-4-METHYLGLUTAMIC ACID31137-74-3InquireInquireInquire
LGC Standards (2S,4R)-4-Methylglutamic Acid31137-74-3InquireInquireInquire
3B Pharmachem (2S,4R)-4-METHYLGLUTAMIC ACID31137-74-3InquireInquireInquire
Chemsky (Shanghai) Int. (2S,4R)-4-METHYLGLUTAMIC ACID31137-74-3InquireInquireInquire
Shanghai YuanYe Biotech (2S,4R)-4-METHYLGLUTAMIC ACID31137-74-3InquireInquireInquire

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Biological Activity and Applications

(2S,4R)-4-Methylglutamic acid exhibits high affinity and selectivity for kainate receptors over AMPA and NMDA receptors.[2] This makes it an invaluable tool for dissecting the specific roles of kainate receptors in neuronal signaling.

Kainate Receptor Agonism

As a potent agonist, (2S,4R)-4-Methylglutamic acid can be used to stimulate kainate receptors in various experimental models, from cultured neurons to in vivo studies. This allows researchers to investigate the downstream effects of kainate receptor activation, which are implicated in:

  • Synaptic Transmission and Plasticity: Kainate receptors modulate both excitatory and inhibitory neurotransmission.[3][7]

  • Pain Signaling Pathways: These receptors are involved in the modulation of pain signals in both the peripheral and central nervous systems.[3][4][5]

  • Neurological Disorders: Dysregulation of kainate receptor function has been linked to conditions such as epilepsy and mood disorders.[7]

EAAT2 Inhibition

At higher concentrations, (2S,4R)-4-Methylglutamic acid also selectively inhibits the glutamate transporter EAAT2.[2] EAAT2 is crucial for clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity. By inhibiting EAAT2, researchers can study the consequences of impaired glutamate uptake, which is relevant to various neurodegenerative diseases.

Experimental Protocols

Kainate Receptor Binding Assay

This protocol is adapted from studies characterizing radioligand binding to kainate receptors.[8][9]

Objective: To determine the binding affinity of test compounds for kainate receptors using [³H]-(2S,4R)-4-methylglutamic acid as the radioligand.

Materials:

  • [³H]-(2S,4R)-4-methylglutamic acid

  • Test compounds

  • Rabbit whole-brain membranes (or other tissue/cell preparations expressing kainate receptors)

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare brain membranes according to standard laboratory protocols. The final protein concentration should be determined using a suitable protein assay (e.g., Bradford assay).

  • Assay Setup: In microcentrifuge tubes, combine:

    • 100-200 µg of membrane protein

    • [³H]-(2S,4R)-4-methylglutamic acid (at a concentration near its KD, e.g., 3-5 nM)

    • Varying concentrations of the test compound (for competition binding) or buffer (for total binding).

    • For non-specific binding, add a high concentration of a known kainate receptor agonist (e.g., 100 µM kainate).

    • Bring the final volume to 250-500 µL with binding buffer.

  • Incubation: Incubate the tubes at 4°C for 1-2 hours to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in binding buffer using a filtration manifold.

  • Washing: Wash the filters three times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

  • Data Analysis: Measure the radioactivity in a scintillation counter. Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare Brain Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand and Test Compounds Ligand_Prep->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculate IC50 Counting->Data_Analysis

Kainate Receptor Binding Assay Workflow

Glutamate Uptake Assay

This protocol is based on methods for assessing EAAT2 activity in cell culture.[10][11]

Objective: To measure the inhibition of glutamate uptake by (2S,4R)-4-methylglutamic acid in cells expressing EAAT2.

Materials:

  • HEK293 cells stably expressing human EAAT2 (hEAAT2)

  • [¹⁴C]glutamic acid

  • (2S,4R)-4-methylglutamic acid

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Plate hEAAT2-expressing HEK293 cells in 24- or 48-well plates and grow to confluency.

  • Pre-incubation: Wash the cells twice with uptake buffer. Pre-incubate the cells with varying concentrations of (2S,4R)-4-methylglutamic acid or vehicle control in uptake buffer for 5-10 minutes at room temperature.

  • Uptake Initiation: Add [¹⁴C]glutamic acid (final concentration ~10 µM) to each well to initiate the uptake. Incubate for 5 minutes at room temperature.

  • Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer to remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at room temperature.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and vortex.

  • Data Analysis: Measure the radioactivity in a scintillation counter. Normalize the data to the protein concentration in each well. Determine the IC₅₀ value for the inhibition of glutamate uptake by (2S,4R)-4-methylglutamic acid.

G Start Start Plate_Cells Plate hEAAT2-expressing cells Start->Plate_Cells Wash_Cells Wash cells with uptake buffer Plate_Cells->Wash_Cells Pre_Incubate Pre-incubate with this compound Wash_Cells->Pre_Incubate Initiate_Uptake Add [¹⁴C]glutamic acid Pre_Incubate->Initiate_Uptake Terminate_Uptake Wash with cold buffer Initiate_Uptake->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Count_Radioactivity Scintillation Counting Lyse_Cells->Count_Radioactivity Analyze_Data Determine IC50 Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Glutamate Uptake Assay Workflow

Signaling Pathways

Activation of kainate receptors by agonists like (2S,4R)-4-Methylglutamic acid can trigger both ionotropic and metabotropic signaling pathways.

  • Ionotropic Signaling: The canonical pathway involves the opening of the ion channel, leading to cation influx (primarily Na⁺ and Ca²⁺), membrane depolarization, and subsequent neuronal excitation.

  • Metabotropic Signaling: Kainate receptors can also signal through G-protein-coupled pathways, independent of their ion channel function. This can lead to the activation of intracellular signaling cascades, such as the mobilization of endocannabinoids, which can modulate neurotransmitter release.[12]

G cluster_membrane Cell Membrane cluster_ionotropic Ionotropic Pathway cluster_metabotropic Metabotropic Pathway Ligand This compound KAR Kainate Receptor Ligand->KAR Binds to Ion_Channel Ion Channel Opening KAR->Ion_Channel Activates G_Protein G-Protein Activation KAR->G_Protein Activates Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation Signaling_Cascade Intracellular Signaling Cascade G_Protein->Signaling_Cascade Neurotransmitter_Modulation Modulation of Neurotransmitter Release Signaling_Cascade->Neurotransmitter_Modulation

Kainate Receptor Signaling Pathways

Conclusion

(2S,4R)-4-Methylglutamic acid is a versatile and powerful tool for researchers in neuroscience and drug development. Its high selectivity for kainate receptors allows for the precise investigation of their roles in health and disease. The availability of this compound from multiple commercial suppliers, coupled with established experimental protocols, facilitates its integration into a wide range of research applications. Further exploration of the effects of (2S,4R)-4-Methylglutamic acid will undoubtedly continue to provide valuable insights into the complexities of glutamatergic neurotransmission and may pave the way for novel therapeutic strategies for a variety of neurological and psychiatric disorders.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methylglutamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of 4-Methylglutamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Michael Addition: This approach involves the conjugate addition of a methyl group equivalent to a glutamic acid precursor. It is a widely used method for forming the crucial C-C bond at the 4-position.

  • From Pyroglutamic Acid: This route utilizes the readily available chiral pool starting material, pyroglutamic acid, to introduce the desired stereochemistry. The synthesis involves the opening of the pyroglutamate ring and subsequent methylation.[1][2]

  • Enzymatic Synthesis: Biocatalytic methods offer high stereoselectivity and can lead to high yields under mild reaction conditions.

Q2: What are the main challenges in synthesizing this compound?

A2: Researchers often encounter the following difficulties:

  • Low Yield: Competing side reactions and incomplete conversions can significantly reduce the overall yield.

  • Poor Stereocontrol: Achieving the desired stereochemistry at both the C2 and C4 positions can be challenging, often resulting in a mixture of diastereomers that are difficult to separate.

  • Side Reactions: Undesired reactions, such as polymerization or the formation of byproducts, can complicate the purification process and lower the yield.

  • Purification Difficulties: Separating the desired product from starting materials, reagents, and side products, especially diastereomers, can be complex and time-consuming.

Q3: How can I improve the stereoselectivity of my synthesis?

A3: To enhance stereoselectivity, consider the following strategies:

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of the reaction.

  • Asymmetric Catalysis: Employing a chiral catalyst can promote the formation of one enantiomer over the other.

  • Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture can be an effective method for obtaining the desired stereoisomer.

  • Starting from a Chiral Pool: Utilizing a readily available enantiomerically pure starting material, such as L-pyroglutamic acid, can pre-determine the stereochemistry at one center.[1][2]

Troubleshooting Guides

Issue 1: Low Overall Yield

Q: My overall yield of this compound is consistently low. What are the potential causes and how can I address them?

A: Low yields can stem from several factors throughout the synthetic process. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Reactions:

    • Solution: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, consider increasing the reaction time, temperature, or the equivalents of a key reagent.

  • Side Reactions:

    • Solution: Analyze your crude product to identify any major side products. Understanding the structure of these byproducts can provide insight into the undesired reaction pathways. Adjusting reaction conditions such as temperature, solvent, or the order of reagent addition can help minimize these side reactions. For Michael additions, ensure the nucleophile is appropriate to avoid 1,2-addition in favor of the desired 1,4-conjugate addition.

  • Suboptimal Reaction Conditions:

    • Solution: Systematically optimize reaction parameters. Key variables to investigate include:

      • Temperature: Some reactions are highly sensitive to temperature. Running the reaction at a lower or higher temperature might improve the yield.

      • Solvent: The polarity and properties of the solvent can significantly influence reaction rates and selectivity. Screen a variety of solvents to find the optimal one for your specific reaction.

      • Catalyst: If using a catalyst, ensure it is active and used in the correct loading. Consider screening different catalysts to find one that is more efficient.

  • Purification Losses:

    • Solution: Significant loss of product can occur during workup and purification. Ensure your extraction and chromatography procedures are optimized to minimize such losses.

Issue 2: Poor Diastereoselectivity (Mixture of Stereoisomers)

Q: I am getting a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity of my reaction?

A: Achieving high diastereoselectivity is a common hurdle. Here are some strategies to improve it:

  • Choice of Starting Material and Reagents:

    • Solution: The inherent stereochemistry of your starting material can influence the stereochemical outcome. When using a chiral auxiliary, ensure it is of high enantiomeric purity. The nature of the methylating agent in a Michael addition can also affect the facial selectivity of the attack on the enolate.

  • Reaction Temperature:

    • Solution: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which leads to the desired diastereomer.

  • Solvent Effects:

    • Solution: The solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome. Experiment with solvents of different polarities.

  • Use of a Chiral Catalyst:

    • Solution: An asymmetric catalyst can create a chiral environment that favors the formation of one diastereomer over the other.

Diagram: Logical Workflow for Troubleshooting Poor Diastereoselectivity

G Troubleshooting Poor Diastereoselectivity start Poor Diastereoselectivity (Mixture of Isomers) check_temp Analyze Reaction Temperature start->check_temp check_solvent Evaluate Solvent Effects start->check_solvent check_reagents Assess Starting Materials & Reagents start->check_reagents separation Optimize Diastereomer Separation start->separation lower_temp Lower Reaction Temperature check_temp->lower_temp end Improved Diastereoselectivity lower_temp->end screen_solvents Screen Solvents of Varying Polarity check_solvent->screen_solvents screen_solvents->end chiral_aux Use High Purity Chiral Auxiliary check_reagents->chiral_aux chiral_cat Employ Asymmetric Catalyst check_reagents->chiral_cat chiral_aux->end chiral_cat->end chromatography Chiral Chromatography (HPLC/SFC) separation->chromatography crystallization Fractional Crystallization separation->crystallization

Caption: A flowchart for systematically addressing issues of poor diastereoselectivity.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify this compound from my reaction mixture. What are the best practices for purification?

A: Purification can be challenging, especially when dealing with polar amino acids and mixtures of stereoisomers.

  • Removal of Reagents and Byproducts:

    • Solution: A well-designed workup procedure is crucial. Acid-base extractions can be effective for separating the amino acid product from non-polar impurities.

  • Chromatography:

    • Solution:

      • Ion-exchange chromatography is often a powerful technique for purifying amino acids.

      • Reverse-phase chromatography (HPLC) can be used, but may require derivatization of the amino acid to improve retention.

      • Chiral chromatography (HPLC or SFC) is essential for separating enantiomers and can also be effective for diastereomers. Polysaccharide-based chiral stationary phases are a good starting point.

  • Crystallization:

    • Solution: If the product is a solid, crystallization can be a highly effective purification method. For separating diastereomers, fractional crystallization can be employed by systematically varying the solvent system and temperature.

Data Presentation

Table 1: Comparison of Reported Yields for Different Synthetic Routes to 4-Substituted Glutamic Acid Derivatives

Synthetic RouteStarting MaterialKey ReactionReported YieldStereoselectivityReference
From Pyroglutamic AcidL-Pyroglutamic AcidRing opening and functionalization>99% (enantiomerically pure)High[1][2]
Michael AdditionDiethylmalonate, Formaldehyde, Diethyl acetamidomalonateMichael Addition30% (overall)Racemic[3]
Asymmetric Michael AdditionGlycine Schiff base complexMichael addition with chiral auxiliaryHighee >98%
Enzymatic SynthesisNot specifiedEnzymatic conversionHighHigh

Experimental Protocols

High-Yield Protocol: Asymmetric Synthesis of (2S,4R)-4-Methylglutamic Acid via Michael Addition

This protocol is a representative method adapted from literature procedures for the stereoselective synthesis of this compound.

Diagram: Experimental Workflow for Asymmetric Synthesis

G Asymmetric Synthesis Workflow start Start: Protected Glutamic Acid Derivative enolate 1. Enolate Formation (e.g., LDA, THF, -78°C) start->enolate michael 2. Michael Addition (e.g., Methyl Iodide) enolate->michael quench 3. Reaction Quench (e.g., aq. NH4Cl) michael->quench workup 4. Aqueous Workup & Extraction quench->workup purify_intermediate 5. Purification of Protected Product (Column Chromatography) workup->purify_intermediate deprotection 6. Deprotection (e.g., Acid Hydrolysis) purify_intermediate->deprotection purify_final 7. Final Purification (Ion-Exchange Chromatography/Crystallization) deprotection->purify_final end End: (2S,4R)-4-Methylglutamic Acid purify_final->end

Caption: A step-by-step workflow for the asymmetric synthesis of this compound.

Methodology:

  • Protection of Glutamic Acid:

    • Start with commercially available L-glutamic acid. Protect the amino group (e.g., with a Boc group) and both carboxylic acid groups (e.g., as methyl or t-butyl esters) using standard procedures.

  • Enolate Formation:

    • Dissolve the protected glutamic acid derivative in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C.

    • Slowly add a strong, non-nucleophilic base (e.g., Lithium Diisopropylamide - LDA) to generate the enolate.

  • Michael Addition:

    • To the cold enolate solution, add a methylating agent (e.g., methyl iodide).

    • Allow the reaction to stir at low temperature for a specified time, monitoring by TLC.

  • Workup and Purification of Intermediate:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude protected this compound derivative by flash column chromatography on silica gel.

  • Deprotection:

    • Treat the purified intermediate with a strong acid (e.g., 6M HCl) and heat to reflux to remove all protecting groups.

  • Final Purification:

    • Purify the final product by ion-exchange chromatography or by crystallization to obtain the desired stereoisomer of this compound.

Diagram: Michael Addition Reaction Pathway

G Michael Addition Pathway sub Protected Glutamic Acid Derivative enolate Enolate Intermediate sub->enolate Base (e.g., LDA) transition_state Transition State enolate->transition_state michael_acceptor {Methylating Agent (e.g., CH3I)} michael_acceptor->transition_state product Protected this compound Derivative transition_state->product C-C Bond Formation

Caption: A simplified diagram illustrating the key steps of the Michael addition reaction.

References

Technical Support Center: Separation of 4-Methylglutamic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 4-Methylglutamic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating the four stereoisomers of this compound?

A1: this compound has two stereocenters, resulting in four stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The primary challenges in their separation are:

  • Similar Physicochemical Properties: Enantiomeric pairs ((2S,4S)/(2R,4R) and (2S,4R)/(2R,4S)) have identical physical and chemical properties in an achiral environment, making them difficult to separate using standard chromatography.[1] Diastereomeric pairs ((2S,4S)/(2S,4R), etc.) have different properties but can still be challenging to resolve due to their structural similarity.

  • Zwitterionic Nature: As an amino acid, this compound is zwitterionic, which can lead to poor peak shape and retention on traditional reversed-phase HPLC columns.[2]

  • Method Development Complexity: Selecting the appropriate chiral stationary phase (CSP) and mobile phase conditions often requires extensive screening and optimization.[3]

Q2: What are the most common analytical techniques for separating this compound isomers?

A2: The most successful and widely used technique is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation.[3] Other potential techniques include:

  • Gas Chromatography (GC) after derivatization: The isomers can be derivatized to make them volatile and then separated on a chiral GC column.

  • Capillary Electrophoresis (CE): This technique can separate isomers based on their different mobilities in an electric field in the presence of a chiral selector.[4][5]

Q3: How do I choose the right chiral column for my separation?

A3: Column selection is a critical step and often involves screening several different types of chiral stationary phases. For amino acid separations, common choices include:

  • Crown Ether-Based CSPs: Columns like Crownpak CR(+) are particularly effective for the enantiomeric separation of amino acids and their analogues.

  • Macrocyclic Glycopeptide-Based CSPs: Columns like CHIROBIOTIC T are versatile and can be used in various mobile phase modes to separate underivatized amino acids.[6]

  • P-Penicillamine-Based CSPs: For instance, a Chirex 3126 column has been successfully used for separating the four stereoisomers of a similar compound, 4-(3-fluoropropyl)-glutamic acid.

The optimal choice will depend on the specific isomers you are trying to separate and your desired analytical outcome (e.g., analytical quantification vs. preparative isolation).

Q4: Can I separate the diastereomers on a standard achiral column?

A4: In theory, diastereomers have different physical properties and can be separated on an achiral column (like a C18 column). However, due to the subtle structural differences between the this compound diastereomers, achieving baseline separation on a standard column can be very challenging and may require extensive method development. Chiral columns are generally more effective for resolving all four stereoisomers in a single run.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound isomers.

Issue 1: Poor or No Resolution of Isomers

Possible Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is insufficient for the isomers. Screen a different type of chiral column (e.g., if using a polysaccharide-based column, try a crown ether or macrocyclic glycopeptide-based column).
Incorrect Mobile Phase Composition The mobile phase composition is critical for chiral recognition. For reversed-phase chiral HPLC, systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and its concentration. Adjust the pH and ionic strength of the aqueous phase. For normal-phase, test different alcohol modifiers (e.g., isopropanol, ethanol).
Suboptimal Temperature Temperature can significantly impact chiral separations. Try running the separation at a lower temperature (e.g., 10-15°C) to enhance enantioselectivity.
Low Flow Rate Slower flow rates can sometimes improve resolution by allowing more time for interaction with the stationary phase.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Secondary Interactions The zwitterionic nature of the amino acid can lead to interactions with residual silanols on the silica support, causing peak tailing. Add a competitor to the mobile phase, such as a small amount of a suitable acid or base (e.g., trifluoroacetic acid or triethylamine), to block these active sites.
Sample Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. Dissolve the sample in the mobile phase whenever possible.
Column Contamination The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.

Issue 3: Unstable Retention Times

Possible Cause Troubleshooting Step
Inadequate Column Equilibration Chiral columns, especially in normal-phase, can require long equilibration times. Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
Mobile Phase Instability The mobile phase composition may be changing over time due to evaporation of a volatile component. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Temperature Fluctuations Variations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.
Pump Issues Inconsistent flow from the HPLC pump can cause retention time drift. Check for leaks and perform regular pump maintenance.

Quantitative Data

The following table presents representative data for the chiral HPLC separation of the four stereoisomers of 4-(3-fluoropropyl)-glutamic acid, a close structural analog of this compound. This data can serve as a starting point for method development for this compound.

StereoisomerRetention Time (min)Resolution (Rs)
(2R,4S)12.5-
(2S,4S)14.22.1
(2R,4R)18.54.3
(2S,4R)21.83.1

Data is adapted from a study on 4-(3-fluoropropyl)-glutamic acid and should be considered as a reference. Actual retention times and resolution for this compound will vary.

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound Isomers (Adapted from a method for a similar compound)

This protocol is based on a successful method for the separation of the four stereoisomers of 4-(3-fluoropropyl)-glutamic acid and can be used as a starting point for optimizing the separation of this compound isomers.

Materials:

  • HPLC system with UV detector

  • Chirex 3126 (D)-penicillamine column (or similar ligand-exchange chiral column)

  • Mobile Phase: Acetonitrile and aqueous copper sulfate (CuSO₄) solution (e.g., 1 mM)

  • This compound isomer standard mixture

  • HPLC grade solvents

Method:

  • Mobile Phase Preparation: Prepare the aqueous mobile phase component by dissolving the appropriate amount of CuSO₄ in HPLC grade water. Prepare different ratios of Acetonitrile:Aqueous CuSO₄ (e.g., 15:85, 20:80, 25:75 v/v) to screen for the optimal composition.

  • System Equilibration: Equilibrate the Chirex 3126 column with the chosen mobile phase at a low flow rate (e.g., 0.5 mL/min) for at least one hour or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a small volume of the sample (e.g., 5-10 µL) onto the column.

  • Chromatographic Run: Run the separation using the optimized mobile phase composition and flow rate. Monitor the elution of the isomers using a UV detector at a suitable wavelength (e.g., 254 nm, due to the formation of a complex with copper).

  • Optimization: If the resolution is not satisfactory, adjust the mobile phase composition (acetonitrile content), flow rate, and column temperature to improve the separation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation (e.g., ACN/aq. CuSO4) separation Separation on Chiral Column (e.g., Chirex 3126) mobile_phase_prep->separation injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Isomers chromatogram->quantification

Caption: Experimental workflow for the chiral HPLC separation of this compound isomers.

signaling_pathway cluster_isomers This compound Isomers cluster_receptors Glutamate Receptors cluster_downstream Downstream Signaling isomer_2S4R (2S,4R)-4-Methylglutamic Acid kainate Kainate Receptors (Ionotropic) isomer_2S4R->kainate Selective Agonist isomer_2S4S (2S,4S)-4-Methylglutamic Acid mGluR mGlu Receptors (Metabotropic - Group II) isomer_2S4S->mGluR Selective Agonist ion_channel Ion Channel Modulation kainate->ion_channel g_protein G-protein Signaling (e.g., inhibition of adenylyl cyclase) mGluR->g_protein

Caption: Differential signaling pathways of this compound isomers.

decision_tree start Start: Separate 4-Methylglutamic Acid Isomers q1 Analytical or Preparative Scale? start->q1 analytical Analytical Separation q1->analytical Analytical preparative Preparative Separation q1->preparative Preparative q2_analytical Derivatization Possible? analytical->q2_analytical q2_preparative Sufficiently Different Diastereomer Properties? preparative->q2_preparative chiral_hplc Chiral HPLC (Direct) q2_analytical->chiral_hplc No gc_derivatization GC with Derivatization q2_analytical->gc_derivatization Yes ce Capillary Electrophoresis chiral_hplc->ce Alternative prep_hplc Preparative Chiral HPLC q2_preparative->prep_hplc No crystallization Diastereomeric Salt Crystallization q2_preparative->crystallization Yes

Caption: Decision tree for selecting a separation method for this compound isomers.

References

Technical Support Center: 4-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylglutamic acid. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of the amino acid glutamic acid.[1] It functions as a potent and selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors in the central nervous system.[2][3] Kainate receptor activation by agonists like this compound is involved in modulating neurotransmitter release, synaptic plasticity, and neuronal excitability.[4][5]

Q2: What are the recommended storage conditions for solid this compound?

Solid this compound is chemically stable under standard ambient conditions (room temperature).[6] It should be stored in a tightly closed container in a dry place.[6]

Q3: How should I prepare solutions of this compound for my experiments?

It is recommended to prepare fresh solutions of this compound for each experiment to minimize potential degradation. If a stock solution is required, it should be prepared in a suitable buffer (e.g., phosphate or HEPES buffer) at a neutral or slightly acidic pH and stored at low temperatures (see Q4). The hydrochloride salt of L-glutamic acid is soluble in water (50 mg/ml), yielding a clear, colorless solution.[7]

Q4: What are the optimal storage conditions for this compound solutions?

While specific data for this compound is limited, based on the stability of the parent compound, glutamic acid, it is recommended to store solutions at 4°C for short-term storage (a few days) and at -20°C or -80°C for long-term storage to minimize degradation.[8] Avoid repeated freeze-thaw cycles.

Q5: What are the potential degradation pathways for this compound in solution?

Based on studies of glutamic acid, two primary degradation pathways are possible for this compound in aqueous solutions:

  • Cyclization to Pyroglutamic Acid Derivative: In acidic conditions (pH 2-3) and at elevated temperatures, glutamic acid can undergo intramolecular cyclization to form pyroglutamic acid.[7][9][10] It is plausible that this compound could degrade into a corresponding methyl-pyroglutamic acid derivative under similar conditions.

  • Oxidative Degradation (Strecker Degradation): In the presence of oxidizing agents, glutamic acid can undergo Strecker degradation to form 4-oxobutyric acid.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected experimental results Degradation of this compound in solution due to improper storage or handling.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at low temperature and for a limited time. Consider analyzing the stock solution for degradation products using HPLC or LC-MS.
Inaccurate concentration of the this compound solution.Verify the concentration of your stock solution using a validated analytical method. Ensure the solid material was fully dissolved.
The pH of the experimental buffer is affecting the activity of this compound.Kainate receptor activity can be pH-sensitive.[11] Optimize the pH of your experimental buffer (typically between 7.2 and 7.4 for physiological assays) and ensure it is stable throughout the experiment.
Precipitate forms in the this compound solution The solubility limit has been exceeded in the chosen solvent or buffer.Check the solubility of this compound in your specific buffer system. You may need to adjust the pH or use a different buffer. The hydrochloride salt of the related L-glutamic acid is soluble in water at 50 mg/ml.[7]
The solution has been stored improperly, leading to the formation of insoluble degradation products.Prepare a fresh solution and store it under the recommended conditions (low temperature, protected from light).
Variability in kainate receptor activation Fluctuation in ion concentrations in the experimental buffer.The activation of kainate receptors is dependent on the presence of extracellular Na+ and Cl- ions.[12] Ensure that the concentrations of these ions are consistent across all experiments.

Inferred Stability of this compound in Solution

The following table summarizes the inferred stability of this compound based on data for glutamic acid. This information should be used as a guideline, and stability under specific experimental conditions should be validated.

Condition Inferred Stability Potential Degradation Products
pH Less stable at acidic pH (e.g., pH 2-3), especially with heat. More stable at neutral pH.[9][10]Methyl-pyroglutamic acid derivative
Temperature Degradation rate increases with temperature.[9] Store solutions at 4°C or frozen.[8]Methyl-pyroglutamic acid derivative, succinimide derivative, and other thermal degradation products.[13][14]
Light While not explicitly studied for this compound, it is good practice to protect solutions from light to prevent potential photodegradation.Unknown
Oxidizing Agents Unstable in the presence of strong oxidizing agents.[6]Strecker degradation products (e.g., a methyl-substituted 4-oxobutyric acid).[6]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a general method for determining the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in the desired buffer (e.g., 10 mM phosphate buffer) to a final concentration of 1 mg/mL.

  • Incubation under Different Conditions:

    • pH: Aliquot the stock solution into separate vials and adjust the pH of each aliquot to a range of values (e.g., pH 3, 5, 7, 9) using small amounts of HCl or NaOH.

    • Temperature: Incubate sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each vial.

  • Sample Analysis by HPLC:

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 210 nm.

      • Injection Volume: 10 µL.

    • Inject the samples onto the HPLC system.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Plot the percentage remaining versus time for each condition to determine the degradation rate.

    • Identify any new peaks that appear in the chromatogram, which may represent degradation products. These can be further characterized by LC-MS.

Visualizations

G cluster_0 Kainate Receptor Signaling Pathway 4_Methylglutamic_Acid This compound Kainate_Receptor Kainate Receptor 4_Methylglutamic_Acid->Kainate_Receptor Binds to Ion_Channel_Opening Ion Channel Opening (Na+ influx) Kainate_Receptor->Ion_Channel_Opening Induces Metabotropic_Signaling Metabotropic Signaling (G-protein coupling) Kainate_Receptor->Metabotropic_Signaling Activates Neuronal_Depolarization Neuronal Depolarization Ion_Channel_Opening->Neuronal_Depolarization PKC_Activation PKC Activation Metabotropic_Signaling->PKC_Activation Modulation_of_Neurotransmitter_Release Modulation of Neurotransmitter Release Neuronal_Depolarization->Modulation_of_Neurotransmitter_Release Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) PKC_Activation->Synaptic_Plasticity

Caption: Kainate Receptor Signaling Pathway for this compound.

G cluster_1 Experimental Workflow: Stability Assessment Start Start Prepare_Stock_Solution Prepare 1 mg/mL This compound Stock Solution Start->Prepare_Stock_Solution Aliquot_and_Modify Aliquot and Modify (pH, Temperature) Prepare_Stock_Solution->Aliquot_and_Modify Incubate Incubate Samples Aliquot_and_Modify->Incubate Sample_at_Time_Points Sample at Predetermined Time Points Incubate->Sample_at_Time_Points HPLC_Analysis Analyze by HPLC Sample_at_Time_Points->HPLC_Analysis Data_Analysis Quantify Peak Area and Calculate Degradation HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Stability Assessment.

References

Technical Support Center: Optimizing 4-Methylglutamic Acid Concentration in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylglutamic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is (2S,4R)-4-Methylglutamic acid and what are its primary targets?

(2S,4R)-4-Methylglutamic acid is a potent and highly selective agonist for kainate receptors. It also acts as an inhibitor of the excitatory amino acid transporter 2 (EAAT2) at higher concentrations.[1] Its selectivity makes it a valuable tool for studying the physiological roles of kainate receptors.

Q2: What are the typical concentrations of (2S,4R)-4-Methylglutamic acid used in in vitro assays?

The optimal concentration of (2S,4R)-4-Methylglutamic acid is highly dependent on the assay type and the specific research question.

  • For kainate receptor binding assays: Concentrations in the low nanomolar range are typically used. The reported IC50 for inhibiting [3H]-kainate binding is approximately 35 nM.

  • For functional kainate receptor activation assays: Concentrations can range from the nanomolar to the low micromolar range. An EC50 of approximately 1 µM has been reported for eliciting inward currents in cells expressing GluR6 receptors.[2]

  • For EAAT2 inhibition assays: Higher micromolar concentrations are generally required.

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store a stock solution of this compound?

For acidic amino acids like this compound, it is recommended to dissolve them in distilled water or a suitable buffer.[3] To aid dissolution, the pH can be adjusted to 7 with NaOH or another appropriate base.[3]

  • Preparation: Weigh out the desired amount of this compound and dissolve it in a small amount of solvent. Once dissolved, bring the solution to the final desired volume.

  • Storage: For long-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Solutions of aliphatic amino acids are generally stable for years when frozen.[3]

Troubleshooting Guides

Issue 1: High Background Signal in the Assay

High background can obscure the specific signal from this compound. Here’s a logical approach to troubleshooting this issue:

Troubleshooting High Background Signal
Issue 2: Low or No Signal Detected

A weak or absent signal can be due to a variety of factors. Follow this workflow to identify the potential cause:

Troubleshooting Low or No Signal
Issue 3: High Variability Between Replicates

Inconsistent results across replicates can compromise data integrity. This decision tree can help pinpoint the source of variability.

Troubleshooting High Variability

Data Presentation

ParameterKainate Receptor Binding AssayKainate Receptor Functional AssayEAAT2 Inhibition Assay
Reported IC50/EC50 ~35 nM (IC50)~1 µM (EC50)[2]Higher µM range
Typical Concentration Range 1 nM - 1 µM10 nM - 100 µM1 µM - 500 µM
Incubation Time 30 - 60 minutes5 - 30 minutes15 - 60 minutes
Common Cell Lines HEK293, CHOHEK293, Primary NeuronsHEK293, COS-7

Experimental Protocols

Protocol 1: Kainate Receptor Radioligand Binding Assay

This protocol is adapted from standard radioligand binding assay procedures and is suitable for determining the binding affinity of this compound to kainate receptors.

Kainate_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Analysis prep_cells Prepare cell membranes expressing kainate receptors incubation Incubate membranes, radioligand, and competitor at 4°C prep_cells->incubation prep_ligand Prepare radioligand ([3H]-kainate) and competitor (this compound) dilutions prep_ligand->incubation filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Measure radioactivity on filters using a scintillation counter washing->scintillation analysis Generate competition binding curve and calculate IC50 scintillation->analysis

Kainate Receptor Binding Assay Workflow

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the kainate receptor subunit of interest (e.g., GluK1-5).

  • Assay Buffer: Use a suitable binding buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a microplate, combine the cell membranes, a fixed concentration of radiolabeled kainate (e.g., [3H]-kainate), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the use of an MTT assay to assess the effect of this compound on cell viability.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Readout seed_cells Seed cells in a 96-well plate and allow to attach overnight add_compound Treat cells with a range of This compound concentrations seed_cells->add_compound incubation Incubate for a defined period (e.g., 24, 48, 72 hours) add_compound->incubation add_mtt Add MTT reagent to each well incubation->add_mtt formazan_incubation Incubate to allow formazan crystal formation add_mtt->formazan_incubation solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals formazan_incubation->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance

MTT Cell Viability Assay Workflow

Methodology:

  • Cell Seeding: Plate cells (e.g., a neuronal cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 3: Intracellular Calcium Flux Assay

This protocol describes how to measure changes in intracellular calcium levels in response to this compound, a key indicator of ionotropic glutamate receptor activation.

Calcium_Flux_Assay cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis load_cells Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) wash_cells Wash cells to remove extracellular dye load_cells->wash_cells baseline Measure baseline fluorescence wash_cells->baseline add_agonist Add this compound baseline->add_agonist record_fluorescence Record changes in fluorescence over time add_agonist->record_fluorescence analysis Analyze fluorescence data to determine calcium response record_fluorescence->analysis

Intracellular Calcium Flux Assay Workflow

Methodology:

  • Cell Preparation: Plate cells expressing kainate receptors in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.[4]

  • Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Compound Addition: Add this compound at the desired concentration to the wells.

  • Signal Detection: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an influx of intracellular calcium.

  • Data Analysis: Analyze the fluorescence data to determine the peak response and the kinetics of the calcium influx.

By following these guidelines and protocols, researchers can effectively optimize the concentration of this compound in their assays and troubleshoot common experimental issues.

References

avoiding non-specific binding of 4-Methylglutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and minimize non-specific binding of 4-Methylglutamic acid and associated reagents during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common research applications?

This compound is a derivative of the amino acid glutamic acid.[1] Specifically, the (2S,4R) stereoisomer is an excitatory amino acid agonist.[2][3] It is often used in neuroscience research to study glutamate receptors and transporters. For example, it has been shown to act as a substrate for the excitatory amino acid transporter EAAT1 while being a non-substrate blocker of EAAT2.[4] Its unique pharmacological profile makes it a valuable tool for dissecting the roles of different glutamate transporter subtypes.[4]

Q2: What is non-specific binding and why is it a concern in assays involving this compound?

Non-specific binding refers to the adsorption of a compound or reagent to surfaces other than its intended target, such as microplate wells, tubing, or other proteins.[5][6] This can be caused by hydrophobic or electrostatic interactions.[7] In assays with this compound, non-specific binding can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of its effects.[7] This is particularly problematic in sensitive assays like competitive ELISAs or receptor-binding assays, where a high signal-to-noise ratio is crucial.[7][8]

Q3: What are the primary factors that contribute to non-specific binding in my experiments with this compound?

Several factors can contribute to non-specific binding in assays involving small molecules like this compound:

  • Hydrophobic and Electrostatic Interactions: The molecular properties of this compound, as well as other assay components, can lead to adherence to plastic surfaces and proteins.[7]

  • Inadequate Blocking: Failure to saturate all unoccupied binding sites on the assay surface (e.g., microplate wells) can leave them open for non-specific attachment of reagents.[7][9]

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffers can significantly influence non-specific interactions.[5][7]

  • Antibody Cross-Reactivity: In immunoassays designed to detect the effects of this compound (e.g., on a target protein), the primary or secondary antibodies may cross-react with other molecules in the sample.[7]

Troubleshooting Guides

Issue 1: High Background Signal in a Receptor-Binding Assay

High background can obscure the specific binding of this compound to its target receptor.

Troubleshooting Workflow for High Background

high_background start High Background Signal Detected blocking Review Blocking Step start->blocking optimize_blocking Optimize Blocking Conditions - Test alternative blocking agents (e.g., BSA, casein) - Increase incubation time or temperature blocking->optimize_blocking Issue Suspected washing Evaluate Washing Steps blocking->washing Looks OK optimize_blocking->washing optimize_washing Optimize Washing Protocol - Increase number and/or duration of washes - Add surfactant (e.g., Tween-20) to wash buffer washing->optimize_washing Issue Suspected buffer Assess Buffer Conditions washing->buffer Looks OK optimize_washing->buffer optimize_buffer Optimize Buffer Conditions - Adjust pH - Increase salt concentration (e.g., NaCl) buffer->optimize_buffer Issue Suspected end Reduced Background & Clear Signal buffer->end Looks OK optimize_buffer->end workflow cluster_prep Assay Preparation cluster_blocking Blocking Step cluster_assay Assay Execution cluster_wash Washing Steps cluster_read Data Acquisition prep Coat Plate with Target Protein block Add Blocking Agent (e.g., BSA, Milk, Serum) prep->block wash1 Wash 1 block->wash1 add_4mg Incubate with This compound wash2 Wash 2 add_4mg->wash2 add_detection Add Detection Reagents (e.g., Labeled Ligand/Antibody) wash3 Wash 3 add_detection->wash3 wash1->add_4mg wash2->add_detection read Read Signal wash3->read

References

Technical Support Center: 4-Methylglutamic Acid Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methylglutamic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results and navigating the complexities of working with this selective kainate receptor agonist and EAAT2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research?

This compound, particularly the (2S,4R)-isomer (also known as SYM 2081), is a potent and selective agonist for kainate receptors.[1][2] It is widely used in neuroscience research to study the function and pharmacology of kainate receptors, which are a subtype of ionotropic glutamate receptors involved in synaptic transmission and plasticity. Additionally, it has been shown to be a selective inhibitor of the excitatory amino acid transporter 2 (EAAT2), making it a valuable tool for studying glutamate uptake and excitotoxicity.

Q2: What are the different stereoisomers of this compound and their activities?

The biological activity of this compound is highly dependent on its stereochemistry. The (2S,4R)-isomer is the most potent and selective ligand for kainate receptors.[1] Other stereoisomers exhibit significantly lower activity. It is crucial to use the correct stereoisomer for your experiments to ensure specific and reproducible results.

Q3: What are the recommended storage conditions for this compound?

This compound should be stored as a solid at -20°C for long-term stability. For short-term use, it can be stored at 4°C. Solutions should be prepared fresh for each experiment. Studies on glutamic acid, a related compound, have shown that its stability in solution is pH-dependent, with degradation occurring in acidic conditions.[3] Therefore, it is advisable to prepare solutions in a neutral pH buffer and use them promptly.

Q4: Is this compound soluble in aqueous solutions?

The solubility of this compound can be challenging. As with many amino acid analogs, its solubility in aqueous buffers can be limited, especially at neutral pH. To enhance solubility, consider the following:

  • pH adjustment: Solubility can often be increased by adjusting the pH of the buffer.

  • Use of co-solvents: For in vitro assays, a small percentage of an organic solvent like DMSO may be used to aid dissolution, but it is critical to ensure the final solvent concentration is compatible with your experimental system.[4]

  • Sonication: Gentle sonication can help to dissolve the compound.

Always perform solubility tests before preparing stock solutions for your experiments.

Troubleshooting Guides

Synthesis of this compound

The synthesis of this compound often starts from L-pyroglutamic acid. Below is a general workflow and troubleshooting for common issues that may arise.

cluster_synthesis Synthesis Workflow start L-Pyroglutamic Acid protect Protection of N and COOH groups start->protect methylate Introduction of methyl group at C4 protect->methylate deprotect Deprotection methylate->deprotect purify Purification (e.g., Crystallization, Chromatography) deprotect->purify end This compound purify->end

Caption: A simplified workflow for the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the final product Incomplete reaction at any step.- Monitor reaction progress closely using TLC or LC-MS.- Ensure anhydrous conditions where necessary.- Optimize reaction time and temperature.
Side reactions.- Use appropriate protecting groups.- Control stoichiometry of reagents carefully.
Loss of product during purification.- Optimize crystallization solvent system.- Use appropriate chromatography conditions (e.g., column type, mobile phase).
Presence of impurities in the final product Incomplete reaction or side products.- Improve purification methods (e.g., recrystallization, column chromatography).- Characterize impurities by NMR and MS to identify their source.
Contamination from reagents or solvents.- Use high-purity reagents and solvents.
Difficulty in separating stereoisomers Non-stereoselective synthesis.- Employ a stereoselective synthetic route.- Use chiral chromatography for separation of isomers.
In Vitro Experiments: Kainate Receptor Binding and Functional Assays

This compound is a potent agonist at kainate receptors. Here are some common issues encountered during in vitro assays.

cluster_invitro In Vitro Assay Workflow prep Prepare Cells/Membranes Expressing Kainate Receptors incubate Incubate with Radioligand/[Ca2+] dye prep->incubate ligand Prepare this compound Solution ligand->incubate measure Measure Binding/Functional Response incubate->measure analyze Data Analysis measure->analyze

Caption: General workflow for in vitro kainate receptor assays.

Problem Possible Cause(s) Suggested Solution(s)
No or low response to this compound Incorrect stereoisomer used.- Confirm the use of (2S,4R)-4-Methylglutamic acid.
Low expression of kainate receptors in the cell line/tissue preparation.- Verify receptor expression using Western blot or qPCR.- Use a positive control agonist (e.g., kainic acid).
Degradation of this compound in solution.- Prepare fresh solutions before each experiment.- Check the pH and stability of the buffer.[3]
Issues with the assay itself (e.g., cell viability, buffer composition).- Check cell health and viability.- Optimize assay buffer conditions (pH, ionic strength).
High background signal Non-specific binding of the radioligand.- Include a non-specific binding control (e.g., excess unlabeled ligand).- Optimize washing steps.
Autofluorescence of the compound or cells in functional assays.- Run a control with the compound alone (no cells) and with untreated cells.
Variability in results Inconsistent cell density or membrane preparation.- Standardize cell plating and membrane preparation protocols.
Pipetting errors.- Use calibrated pipettes and proper technique.
Instability of the compound in the assay medium.- Assess the stability of this compound under your specific assay conditions.
In Vivo Experiments

Administering this compound in vivo requires careful consideration of its pharmacokinetic and pharmacodynamic properties.

cluster_invivo In Vivo Experimental Logic formulate Formulate this compound for Dosing administer Administer to Animal Model (e.g., i.p., i.c.v.) formulate->administer observe Behavioral/Physiological Observation administer->observe tissue Tissue Collection & Analysis observe->tissue

Caption: Logical flow of an in vivo experiment with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Lack of behavioral or physiological effect Poor bioavailability or blood-brain barrier penetration.- Consider alternative routes of administration (e.g., intracerebroventricular injection).- Perform pharmacokinetic studies to determine brain exposure.
Inappropriate dose.- Conduct a dose-response study to determine the optimal dose.
Rapid metabolism or clearance of the compound.- Investigate the metabolic stability of this compound in vivo.
Toxicity or adverse effects Off-target effects.- Use the lowest effective dose.- Include control groups to assess for non-specific effects.
Excitotoxicity due to excessive glutamate receptor activation.- Carefully titrate the dose and monitor for signs of seizures or neuronal damage.
High variability in animal responses Inconsistent dosing.- Ensure accurate and consistent administration of the compound.
Biological variability between animals.- Increase the number of animals per group to improve statistical power.
Analytical Troubleshooting: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity and concentration of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) Column overload.- Dilute the sample.
Inappropriate mobile phase pH for an ionizable compound.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Column contamination or degradation.- Wash the column with a strong solvent.- Replace the column if necessary.
Inconsistent retention times Changes in mobile phase composition.- Prepare fresh mobile phase and ensure proper mixing.
Fluctuations in column temperature.- Use a column oven to maintain a constant temperature.
Air bubbles in the pump.- Degas the mobile phase and prime the pump.
Ghost peaks Contamination in the injector or column.- Flush the injector and column with a strong solvent.
Carryover from a previous injection.- Include a wash step in the injection sequence.
Low signal intensity Low sample concentration.- Concentrate the sample or increase the injection volume.
Poor sample preparation.- Ensure complete extraction and dissolution of the analyte.

Experimental Protocols

General Protocol for Kainate Receptor Radioligand Binding Assay
  • Membrane Preparation: Prepare crude synaptic membranes from brain tissue (e.g., rat cortex) or from cells expressing the kainate receptor subtype of interest.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a microtiter plate, combine the membrane preparation, a radiolabeled kainate receptor ligand (e.g., [³H]kainate), and varying concentrations of this compound or a control compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

General Protocol for EAAT2 Inhibition Assay (Glutamate Uptake)
  • Cell Culture: Culture cells expressing EAAT2 (e.g., primary astrocytes or a stable cell line).

  • Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer or similar physiological salt solution.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a known EAAT2 inhibitor (e.g., dihydrokainate) for a short period.

  • Uptake Initiation: Initiate glutamate uptake by adding a solution containing a low concentration of radiolabeled glutamate (e.g., [³H]D-aspartate or [¹⁴C]L-glutamate).

  • Incubation: Incubate for a short, defined time at 37°C.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of this compound for the inhibition of glutamate uptake.

Disclaimer: These are generalized protocols and may require optimization for your specific experimental conditions. Always refer to published literature for detailed and validated protocols.

References

Technical Support Center: 4-Methylglutamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methylglutamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this important amino acid analog.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the two primary synthetic routes: stereoselective alkylation of pyroglutamic acid derivatives and asymmetric Michael addition.

Issue 1: Low or No Product Yield

Q1: I am not getting the expected yield for my this compound synthesis. What are the potential causes?

A1: Low product yield can stem from several factors depending on the synthetic route. Here are some common culprits and troubleshooting steps:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction has been allowed to proceed for the recommended duration and at the optimal temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Poor Quality Reagents or Solvents: The purity of starting materials, reagents, and solvents is critical. Use freshly distilled or high-purity solvents and verify the quality of your starting materials. Moisture can be particularly detrimental in reactions involving strong bases.

    • Inefficient Activation (for Alkylation of Pyroglutamate): The formation of the enolate from the pyroglutamate derivative is a crucial step. Ensure your base (e.g., Lithium diisopropylamide - LDA) is freshly prepared or properly stored and that the reaction is conducted under strictly anhydrous and inert conditions.

  • Side Reactions:

    • Competing 1,2-Addition (in Michael Addition): In the Michael addition of a nucleophile to an α,β-unsaturated ester, direct addition to the carbonyl group (1,2-addition) can compete with the desired conjugate addition (1,4-addition). This can often be mitigated by using softer nucleophiles or specific catalysts.

    • Formation of Cycloaddition Byproducts: In some Michael addition approaches, 1,3-dipolar cycloadditions can occur as a side reaction, leading to pyrrolidine derivatives instead of the desired open-chain product. Slow addition of the Michael acceptor at low temperatures can help to minimize this side reaction.[1]

    • Double Alkylation: In the alkylation of pyroglutamate, the addition of more than one methyl group can occur. Using a controlled amount of the alkylating agent and a suitable base can help prevent this.

  • Product Degradation:

    • Harsh Deprotection Conditions: If your synthesis involves protecting groups, the final deprotection step can sometimes lead to product degradation if the conditions are too harsh (e.g., strong acid or base, high temperatures). Use milder deprotection methods where possible.

Q2: My reaction appears to have stalled. How can I drive it to completion?

A2: If reaction monitoring indicates a stall, consider the following:

  • Reagent Addition: In some cases, adding a fresh portion of a key reagent (e.g., the base or the alkylating/Michael acceptor) can restart the reaction. However, be cautious not to create an excess that could lead to side reactions.

  • Temperature Increase: Cautiously increasing the reaction temperature may provide the necessary activation energy. Monitor for any signs of product degradation.

  • Solvent Change: The choice of solvent can significantly impact reaction rates. Ensure you are using the optimal solvent for your specific reaction.

Issue 2: Poor Stereoselectivity

Q3: The diastereomeric or enantiomeric ratio of my this compound is not as expected. How can I improve the stereocontrol?

A3: Achieving high stereoselectivity is a critical challenge in the synthesis of this compound. Here are key factors to consider:

  • Chiral Auxiliary or Catalyst: The choice of chiral auxiliary (for substrate-controlled diastereoselectivity) or chiral catalyst (for catalyst-controlled enantioselectivity) is paramount. The effectiveness of these can be highly substrate and reaction-condition dependent. It may be necessary to screen different auxiliaries or catalysts.

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome. Experiment with different solvents to find the optimal conditions.

  • Nature of the Base and Counterion: In enolate-based reactions, the choice of base and the resulting metal counterion (e.g., Li+, Na+, K+) can affect the aggregation state and reactivity of the enolate, thereby influencing diastereoselectivity.

Below is a diagram illustrating the logical workflow for troubleshooting poor stereoselectivity.

Caption: Troubleshooting workflow for poor stereoselectivity.

Issue 3: Difficulty in Product Purification

Q4: I am struggling to purify my this compound product. What are some common purification challenges and their solutions?

A4: Purification can be challenging due to the polar nature of the amino acid and the potential for closely related impurities.

  • Separation of Diastereomers: If your synthesis produces a mixture of diastereomers, their separation can be difficult.

    • Flash Column Chromatography: This is a common method, but may require careful optimization of the solvent system to achieve good separation.

    • Recrystallization: If one diastereomer is significantly less soluble, fractional crystallization can be an effective purification method.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC on a chiral or achiral stationary phase can be employed.

  • Removal of Reagents and Byproducts:

    • Aqueous Workup: A carefully designed aqueous workup can remove many water-soluble impurities. Adjusting the pH can be used to selectively extract the acidic or basic components.

    • Extraction: Liquid-liquid extraction is a powerful tool for separating the product from reaction byproducts.

  • Product Solubility: this compound is a polar molecule, which can make it challenging to handle in common organic solvents. It may be necessary to convert it to a less polar derivative (e.g., an ester) for purification, followed by deprotection.

Frequently Asked Questions (FAQs)

Q5: What are the main synthetic routes to this compound?

A5: The two most common strategies for the asymmetric synthesis of this compound are:

  • Diastereoselective alkylation of a chiral pyroglutamate derivative: This method involves the formation of an enolate from a protected pyroglutamic acid, followed by reaction with a methylating agent. The stereochemistry is controlled by the existing chiral center at C2 of the pyroglutamate ring.

  • Asymmetric Michael addition: This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated system. Stereocontrol is typically achieved through the use of a chiral auxiliary on the nucleophile or a chiral catalyst.

Q6: How can I confirm the stereochemistry of my final product?

A6: The stereochemistry of this compound can be determined using several analytical techniques:

  • NMR Spectroscopy: The coupling constants between the protons on the stereogenic centers can sometimes be used to infer the relative stereochemistry. Chiral shift reagents can also be used to differentiate enantiomers.

  • Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase is a powerful method for separating and quantifying enantiomers and diastereomers.

  • X-ray Crystallography: If a crystalline derivative of the product can be obtained, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.

Q7: What are typical yields and diastereoselectivities for the synthesis of this compound?

A7: Yields and stereoselectivities are highly dependent on the specific synthetic route, reaction conditions, and the chiral auxiliary or catalyst used. The following table provides a general overview based on literature reports for analogous compounds.

Synthetic RouteChiral ControlTypical Yield (%)Typical Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.)Reference
Alkylation of PyroglutamateSubstrate (Pyroglutamic acid)60-855:1 to >20:1 d.r.Varies
Michael AdditionChiral Auxiliary (e.g., Evans oxazolidinone)70-95>95:5 d.r.Varies
Michael AdditionOrganocatalyst (e.g., chiral amine)80-99up to 99% e.e.Varies

Note: This data is illustrative and specific results will vary.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of a 4-Substituted-Pyroglutamate Derivative (Illustrative)

This protocol is adapted from the synthesis of a 4-(3-hydroxypropyl)-pyroglutamate derivative and illustrates the general procedure for the alkylation of a protected pyroglutamate.

  • Enolate Formation: To a solution of a protected pyroglutamate (e.g., N-Boc-pyroglutamic acid methyl ester) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: To the enolate solution, add the alkylating agent (e.g., an appropriate alkyl halide) (1.2 equivalents) dropwise at -78 °C. Allow the reaction to stir at this temperature for several hours, monitoring the progress by TLC.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diastereomers.

ExperimentalWorkflow Start Start: Protected Pyroglutamate Enolate 1. Enolate Formation (LDA, THF, -78 °C) Start->Enolate Alkylation 2. Alkylation (Alkyl Halide, -78 °C) Enolate->Alkylation Quench 3. Quenching (aq. NH4Cl) Alkylation->Quench Workup 4. Aqueous Workup & Extraction Quench->Workup Purification 5. Purification (Flash Chromatography) Workup->Purification End End: Purified 4-Substituted Pyroglutamate Purification->End

Caption: General workflow for diastereoselective alkylation.

References

Technical Support Center: Enhancing the Purity of Synthetic 4-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 4-Methylglutamic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Q1: My final product shows multiple spots on Thin Layer Chromatography (TLC) or multiple peaks in High-Performance Liquid Chromatography (HPLC). How do I identify the impurities?

A1: The presence of multiple spots or peaks indicates an impure sample. The impurities in synthetic this compound are often stereoisomers (diastereomers and enantiomers) or residual starting materials and by-products from the synthesis.

  • Initial Characterization: Use analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to identify the structures of the major components.[][2]

  • Stereoisomer Identification: The four stereoisomers of this compound are common impurities.[3] Chiral HPLC is a highly effective method to distinguish between these stereoisomers.[4][5] By comparing the retention times of your sample with known standards of the different stereoisomers, you can identify the specific stereoisomeric impurities present.

  • Starting Materials and By-products: Review your synthetic route. Incomplete reactions can leave starting materials, while side reactions can generate by-products. For instance, if using protecting groups, incomplete deprotection can result in impurities.[6][7]

Q2: My yield is significantly low after recrystallization. What are the common causes and how can I improve it?

A2: Low recovery after recrystallization is a frequent issue. Several factors could be responsible:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most common cause of low yield. The goal is to create a saturated solution at the solvent's boiling point.[8]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9]

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[10] Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the growth of larger, purer crystals.[10]

  • Premature Crystallization: If the solution cools too much during a hot filtration step, the product can crystallize on the filter paper, leading to loss of material.

Troubleshooting Steps to Improve Yield:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[10]

  • Solvent System Testing: Perform small-scale solubility tests with different solvents to find the optimal one.[10] A two-solvent system (one in which the compound is soluble and another in which it is not) can also be effective.[10]

  • Control Cooling Rate: Allow the flask to cool slowly on the benchtop before transferring it to an ice bath for complete crystallization.[10]

  • Concentrate the Mother Liquor: A second crop of crystals can often be obtained by evaporating some of the solvent from the filtrate (mother liquor) and repeating the cooling process.[10]

Q3: I am struggling to separate the diastereomers of this compound. What are some effective strategies?

A3: The separation of diastereomers, a process known as resolution, is critical for obtaining stereochemically pure this compound.[11] Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization or chromatography.[12]

  • Diastereomeric Salt Formation: This is a common and effective method.[13] The racemic mixture of this compound (an acid) is reacted with a single enantiomer of a chiral base (a resolving agent) to form two diastereomeric salts.[12] These salts will have different solubilities, allowing one to be selectively crystallized.[11][12] After separation, the addition of an acid or base regenerates the pure enantiomer of this compound.

    • Common Chiral Resolving Agents for Acids:

      • Brucine

      • Strychnine

      • Cinchonine

      • (R)-1-Phenylethylamine

  • Chromatography: Flash column chromatography can be used to separate diastereomeric intermediates, especially if they are protected.[4] For the final products, preparative chiral HPLC is a powerful, albeit more expensive, option.

Q4: The NMR spectrum of my purified product is complex and shows unexpected signals. What could be the cause?

A4: A complex NMR spectrum suggests the presence of multiple species.

  • Residual Solvent: Check for peaks corresponding to common laboratory solvents used during purification (e.g., ethanol, ethyl acetate, THF).

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can sometimes give rise to different spectra in the solid state, though this is less common in solution-state NMR.

  • Presence of Diastereomers: If the separation of diastereomers was incomplete, you will see sets of signals for each diastereomer.

  • Degradation: this compound, like other amino acids, can be susceptible to degradation under harsh conditions (e.g., strong acid/base, high heat). For example, heating L-glutamic acid can lead to cyclization to form pyroglutamic acid.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in synthetically produced this compound?

A1: The most common impurities include:

  • Stereoisomers: The synthesis of this compound can result in a mixture of up to four stereoisomers.[3] These are often the most challenging impurities to remove.

  • Starting Materials: Unreacted reagents from the synthesis.

  • Reaction By-products: Products from side reactions that occur during the synthesis.

  • Residual Solvents and Reagents: Solvents and other reagents (like protecting groups or catalysts) carried over from the synthesis and workup steps.[6][7]

Q2: Which purification method is most effective for achieving high purity this compound?

A2: A multi-step approach is typically required.

  • Initial Purification by Recrystallization: This is an excellent first step to remove the bulk of non-isomeric impurities.[9]

  • Chiral Resolution for Stereoisomer Separation: To separate the diastereomers, fractional crystallization of diastereomeric salts is a robust and scalable method.[13]

  • Chromatography for Final Polishing: For the highest purity, especially for analytical standards or pharmaceutical applications, flash chromatography for intermediates or preparative chiral HPLC for the final compound may be necessary.[4]

Q3: How can I quantitatively assess the purity of my this compound sample?

A3: Several analytical methods can be used for purity assessment:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric and diastereomeric purity (enantiomeric excess, ee% and diastereomeric excess, de%).[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect and quantify impurities if they have distinct signals from the main compound.

  • Mass Spectrometry (MS): Useful for identifying impurities with different molecular weights.[]

  • Differential Scanning Calorimetry (DSC): Can determine the purity of highly pure substances (>98%) by analyzing their melting behavior.[]

Purity Aspect Recommended Analytical Method Typical Information Provided
Chemical Purity HPLC-UV, LC-MS, NMRPercentage of the desired compound vs. by-products and starting materials.
Stereochemical Purity Chiral HPLCEnantiomeric Excess (ee%) and Diastereomeric Excess (de%).[4]
Residual Solvents Gas Chromatography (GC), NMRIdentity and quantity of residual solvents.
Inorganic Impurities Elemental Analysis, IC-MSPresence of inorganic salts or metals.[15]

Q4: What are the critical parameters to control during the recrystallization of this compound?

A4: The key to successful recrystallization is careful control over solubility and supersaturation.[16]

  • Solvent Selection: The solvent should exhibit a significant difference in solubility for the compound at high versus low temperatures.[9] Water or ethanol-water mixtures are often good starting points for amino acids.

  • Dissolution Temperature: Heat the solvent to its boiling point to ensure you are creating a truly saturated solution with a minimum of solvent.

  • Cooling Profile: A slow cooling rate is crucial. Allow the solution to cool to room temperature undisturbed to promote the formation of large, pure crystals before maximizing yield with an ice bath.[10]

  • Agitation: Avoid excessive agitation during the cooling phase as it can induce rapid precipitation of smaller, less pure crystals.

Experimental Protocols

Protocol 1: General Recrystallization for Purification

  • Solvent Selection: Choose a suitable solvent in which this compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with swirling. Continue adding small portions of hot solvent until the solid just dissolves.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form and the flask is at ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

  • Salt Formation: Dissolve the racemic mixture of this compound in a suitable hot solvent (e.g., aqueous ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine) in the same solvent.

  • Crystallization of Diastereomeric Salt: Slowly add the hot resolving agent solution to the hot amino acid solution. Allow the mixture to cool slowly to room temperature. One of the diastereomeric salts should preferentially crystallize due to lower solubility.

  • Isolation: Collect the crystals by vacuum filtration. The purity of the diastereomer can be checked by measuring its specific rotation. If necessary, recrystallize the salt to improve diastereomeric purity.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water. Add a strong acid (e.g., HCl) to protonate the amino acid and precipitate it out of the solution, leaving the salt of the resolving agent dissolved.

  • Final Purification: Collect the pure enantiomer of this compound by filtration, wash with cold water, and dry.

Visualizations

Purification_Workflow Crude Crude Synthetic This compound Recrystallization Recrystallization Crude->Recrystallization MotherLiquor1 Mother Liquor (Discard or Rework) Recrystallization->MotherLiquor1 Impurities in Solution Solid1 Partially Purified Solid Recrystallization->Solid1 ChiralResolution Chiral Resolution (Diastereomeric Salt Formation) Solid1->ChiralResolution DiastereomerCrystals Crystallized Diastereomeric Salt ChiralResolution->DiastereomerCrystals Fractional Crystallization MotherLiquor2 Mother Liquor with other Diastereomer ChiralResolution->MotherLiquor2 Liberation Liberate Amino Acid (e.g., Acidification) DiastereomerCrystals->Liberation PureEnantiomer Pure 4-Methylglutamic Acid Enantiomer Liberation->PureEnantiomer Analysis Purity Analysis (Chiral HPLC, NMR) PureEnantiomer->Analysis

Caption: General purification workflow for synthetic this compound.

Chiral_Resolution_Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation Racemic Racemic Mixture (R-Acid & S-Acid) Mix Mix & Dissolve Racemic->Mix ResolvingAgent Chiral Base (e.g., S-Base) ResolvingAgent->Mix Diastereomers Diastereomeric Salts (R-Acid:S-Base & S-Acid:S-Base) Mix->Diastereomers Crystallize Fractional Crystallization Diastereomers->Crystallize Solid Less Soluble Salt (e.g., R-Acid:S-Base) Crystallize->Solid Solution More Soluble Salt (in Mother Liquor) Crystallize->Solution Acidify Acidify Solid->Acidify PureAcid Pure Enantiomer (R-Acid) Acidify->PureAcid

Caption: Detailed workflow for the chiral resolution of an acidic compound.

Troubleshooting_Logic Start Product Impure? CheckStereo Check Stereoisomers (Chiral HPLC) Start->CheckStereo Yes End Product is Pure Start->End No MultipleStereo Multiple Stereoisomers? CheckStereo->MultipleStereo CheckChem Check Chemical Impurities (NMR, LC-MS) ChemImpurity Chemical Impurities? CheckChem->ChemImpurity MultipleStereo->CheckChem No PerformResolution Perform Chiral Resolution MultipleStereo->PerformResolution Yes PerformRecrystal Recrystallize or use Column Chromatography ChemImpurity->PerformRecrystal Yes ChemImpurity->End No PerformResolution->End PerformRecrystal->End

Caption: A decision tree for troubleshooting purity issues.

References

protocol refinement for 4-Methylglutamic acid studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for studies involving 4-Methylglutamic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stereoisomers?

A1: this compound is a derivative of the non-essential amino acid glutamic acid, featuring a methyl group at the 4-position.[1] It exists as four stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The biological activity of this compound is highly dependent on its stereochemistry. For instance, the (2S,4R) stereoisomer is known to be a potent and highly selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors.[2][3]

Q2: What is the primary mechanism of action for (2S,4R)-4-Methylglutamic acid?

A2: The primary mechanism of action for (2S,4R)-4-Methylglutamic acid is its function as a potent agonist at kainate receptors.[3][4] It also acts as an inhibitor for the excitatory amino acid transporter EAAT2 at higher concentrations.[3][4] Its activity as an excitatory amino acid agonist suggests it has significant potential for studying the central nervous system (CNS).[5]

Q3: How should I store this compound and its solutions?

A3: For long-term storage, solid this compound should be kept in a freezer at -20°C.[6] For short-term storage, refrigeration at 4°C is acceptable. Amino acid solutions, including glutamate, are susceptible to degradation over time, especially when stored at room temperature.[7] It is recommended to prepare solutions fresh or store aliquots at -20°C or -80°C to minimize degradation.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in water and slightly soluble in methanol.[6] For experimental use, it is typically dissolved in aqueous buffers. The pH of the solution will affect its solubility.

Q5: Can this compound cross the blood-brain barrier?

A5: Like its parent molecule glutamic acid, this compound is not expected to readily cross the blood-brain barrier.[8] For in vivo studies targeting the central nervous system, direct administration methods such as intracerebroventricular (ICV) injection may be necessary.

Troubleshooting Guides

Synthesis & Purification

Q: My synthesis of this compound resulted in a low yield. What are common causes?

A: Low yields can stem from several factors throughout the synthetic process, which often starts from L-pyroglutamic acid.[5][9]

  • Incomplete Reactions: Ensure each step, from the protection of functional groups to the final deprotection, goes to completion.[9] Monitor reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or HPLC.

  • Suboptimal Reagents: The quality and dryness of reagents and solvents are critical. For example, moisture can interfere with reactions involving protecting groups or organometallic reagents.

  • Purification Losses: During workup and purification, the product can be lost.[10] this compound is water-soluble, so be cautious during aqueous extractions to avoid losing the product to the aqueous layer.[10] Purification often involves crystallization or chromatography; optimizing solvent systems for these steps is crucial to maximize recovery.[9]

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. Careful control of reaction conditions (temperature, stoichiometry) can minimize side reactions.

Q: I'm having difficulty purifying the final compound. What are some effective methods?

A: Purification of glutamic acid and its derivatives can be challenging. Common methods include:

  • Crystallization: This is a common method for final purification. The crude product can be dissolved in a minimal amount of hot water or an alcohol-water mixture, and then allowed to cool slowly.[11] Adjusting the pH to the isoelectric point (pI) of the molecule can facilitate precipitation.[12]

  • Ion-Exchange Chromatography: This technique is very effective for separating amino acids from other charged or uncharged impurities.

  • Reverse-Phase HPLC: For high-purity small-scale preparations, preparative HPLC can be used.

Analytical & Experimental

Q: I am unable to resolve the different stereoisomers of this compound using HPLC. What should I try?

A: Separating stereoisomers requires a chiral stationary phase.

  • Use a Chiral Column: A standard C18 column will not separate enantiomers or diastereomers. A specialized chiral column, such as a Chirex 3126, is necessary.[13]

  • Optimize Mobile Phase: The mobile phase for chiral separations is critical. A common mobile phase for this type of separation is a mixture of an organic solvent like acetonitrile with an aqueous solution of a chiral selector, such as copper sulfate.[13]

  • Derivatization: If a suitable chiral column is unavailable, derivatizing the amino acid with a chiral reagent can create diastereomers that may be separable on a standard reverse-phase column.

Q: My biological assay results are inconsistent. What could be the problem?

A: Inconsistent results in biological assays can arise from multiple sources.[14][15]

  • Compound Stability: As mentioned in the FAQ, ensure your compound stock solutions are stored properly and have not degraded.[7] Avoid repeated freeze-thaw cycles.

  • Assay Conditions: Factors like pH, buffer composition, and incubation time can significantly impact results. Ensure these are consistent across experiments.[14]

  • Cell Health: If using cell-based assays, ensure the cells are healthy, within a low passage number, and free from contamination.

  • Positive and Negative Controls: Always include appropriate controls. A positive control ensures the assay is working as expected, while a negative control helps identify background noise or other artifacts.[14]

  • Potency Measurement: Bioassays are inherently more variable than physicochemical methods like HPLC.[16] Ensure you are using a sufficient number of replicates and statistical analysis to validate your results.

Data Presentation

Table 1: Physicochemical Properties of this compound Stereoisomers

Property(2S,4R)-Isomer(2S,4S)-IsomerGeneral (Racemic)Reference(s)
PubChem CID 95883-5365[1][2]
Molecular Formula C₆H₁₁NO₄C₆H₁₁NO₄C₆H₁₁NO₄[1][2]
Molecular Weight 161.16 g/mol 161.16 g/mol 161.16 g/mol [1][2]
CAS Number 31137-74-36141-27-114561-55-8[3][6]
Melting Point 178 °C150-153°C-[6][17]
Appearance White solidWhite to Off-White Solid-[3][6]
Biological Activity Potent kainate receptor agonistPotent metabotropic receptor agonistExcitatory amino acid[3][4][6]

Experimental Protocols

Protocol 1: General Synthesis of 4-Methylene-L-Glutamic Acid from L-Pyroglutamic Acid

This protocol is a generalized procedure based on patent literature for a key intermediate that can be adapted for this compound synthesis.[5][9]

  • Protection of L-Pyroglutamic Acid:

    • Dissolve L-pyroglutamic acid in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of strong acid (e.g., sulfuric acid) to protect the carboxylic acid, often as an ethyl ester. Stir at room temperature for 48 hours.

    • Neutralize, filter, and evaporate the solvent to yield the esterified product.

    • Protect the nitrogen atom using a suitable protecting group like tert-butoxycarbonyl (Boc). Dissolve the ester in a solvent like dichloromethane, and add di(t-butyl)dicarbonate and a base like triethylamine. Stir overnight at room temperature.

  • Introduction of the Methylene Group (Adaptable for Methyl Group):

    • The protected pyroglutamate is then reacted to introduce the 4-position functional group. This is a complex step that may involve forming an enolate and reacting it with an appropriate electrophile. For a methylene group, this could involve reaction with formaldehyde or a formaldehyde equivalent. For a methyl group, this would involve reaction with a methylating agent like methyl iodide.

  • Hydrolysis and Deprotection:

    • The resulting intermediate is hydrolyzed, typically using a base like lithium hydroxide (LiOH) in a solvent mixture like THF/water, to open the pyroglutamate ring.

    • The protecting groups are then removed. Boc groups are typically removed under acidic conditions (e.g., with HCl in an organic solvent or trifluoroacetic acid).

  • Purification:

    • The final product is purified, often by crystallization from an ethanol/ether mixture or by column chromatography.[9] Purity can be assessed by chiral HPLC.[9]

Protocol 2: HPLC Analysis of this compound Stereoisomers

This protocol provides a general framework for the chiral separation of this compound stereoisomers.[13]

  • Instrumentation:

    • HPLC system with a UV detector.

  • Column:

    • Chiral stationary phase column (e.g., Chirex 3126 (D)-penicillamine).

  • Mobile Phase:

    • Prepare a solution of 2 mM copper (II) sulfate in water.

    • The mobile phase is typically a mixture of acetonitrile and the aqueous copper sulfate solution. The exact ratio will need to be optimized for best resolution (e.g., 15:85 v/v Acetonitrile:Aqueous CuSO₄).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient (e.g., 25 °C)

    • Detection Wavelength: 220-254 nm (or based on the absorbance maximum of the analyte)

    • Injection Volume: 10-20 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase or a compatible solvent (e.g., water).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard mixture of all four stereoisomers to determine their individual retention times.

    • Inject the sample to be analyzed.

    • Quantify the stereoisomeric purity by comparing the peak areas.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Use start L-Pyroglutamic Acid protect Protection of N and COOH groups start->protect functionalize Introduction of Methyl Group at C4 protect->functionalize hydrolyze Ring Opening & Deprotection functionalize->hydrolyze crude Crude Product hydrolyze->crude purify Crystallization or Chromatography crude->purify pure Pure this compound purify->pure hplc Chiral HPLC Analysis (Stereoisomeric Purity) pure->hplc bioassay Biological Activity Assay pure->bioassay

Caption: General experimental workflow for this compound studies.

glutamate_cycle cluster_neuron Presynaptic Neuron cluster_glia Glial Cell (Astrocyte) glutamine_n Glutamine glutaminase Glutaminase glutamine_n->glutaminase glutamate_n Glutamate (4-MG acts here) glutaminase->glutamate_n vesicle Synaptic Vesicle glutamate_n->vesicle synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Release glutamate_g Glutamate glutamine_synth Glutamine Synthetase glutamate_g->glutamine_synth glutamine_g Glutamine glutamine_synth->glutamine_g glutamine_g->glutamine_n Transporters synaptic_cleft->glutamate_g EAATs postsynaptic Postsynaptic Neuron (Kainate Receptors) synaptic_cleft->postsynaptic Binding

Caption: The Glutamate-Glutamine cycle and the site of action for this compound.

kainate_pathway ligand This compound (Agonist) receptor Kainate Receptor (Ion Channel) ligand->receptor channel_opening Channel Opening receptor->channel_opening ion_influx Na+ Influx Ca2+ Influx channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization response Excitatory Postsynaptic Potential (EPSP) depolarization->response

Caption: Simplified signaling pathway for kainate receptor activation.

References

dealing with solubility issues of 4-Methylglutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylglutamic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound, particularly focusing on solubility.

Issue Potential Cause Recommended Solution
Difficulty Dissolving this compound The compound has limited solubility in neutral aqueous solutions. The zwitterionic nature of the amino acid at neutral pH can reduce its solubility.1. Adjust pH: this compound is an acidic amino acid. Adjusting the pH of the aqueous solution can significantly improve solubility. For creating a stock solution, try dissolving the compound in a slightly basic buffer (e.g., PBS at pH 7.4-8.0) or a slightly acidic buffer (e.g., citrate buffer at pH 4.0-5.0). Titrate with a small amount of NaOH or HCl to aid dissolution. 2. Use of Co-solvents: If working with a cell-based assay where pH adjustment is limited, consider using a small percentage of a polar a-protic solvent like Dimethyl Sulfoxide (DMSO) as a co-solvent.[1][2] However, always check the tolerance of your experimental system to the chosen co-solvent. 3. Gentle Heating and Sonication: Gentle warming (e.g., to 37°C) and brief sonication can help to dissolve the compound. Avoid excessive heat, which could lead to degradation.
Precipitation of the Compound in Media or Buffer The final concentration of this compound in the experimental media or buffer exceeds its solubility limit under those specific conditions (pH, temperature, ionic strength).1. Prepare a Concentrated Stock: Dissolve the compound in an appropriate solvent (e.g., slightly basic aqueous buffer or DMSO) at a higher concentration to create a stock solution. 2. Dilute Just Before Use: Add the concentrated stock solution to your experimental media or buffer in a stepwise manner, with vortexing, immediately before the experiment to achieve the desired final concentration. This minimizes the time for potential precipitation. 3. Solubility Testing: Perform a small-scale solubility test in your specific experimental media or buffer to determine the maximum soluble concentration before proceeding with the full experiment.
Inconsistent Experimental Results Incomplete dissolution of the compound leading to inaccurate final concentrations. Degradation of the compound.1. Ensure Complete Dissolution: Visually inspect your stock solution to ensure there are no visible particles before use. If necessary, filter the solution through a 0.22 µm filter. 2. Proper Storage: Store stock solutions at -20°C or -80°C to minimize degradation. For aqueous solutions, consider making single-use aliquots to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound?

A1: The solubility of the (2S,4R) isomer of this compound in water is reported to be greater than 10 mg/mL.[3] However, the exact solubility can be influenced by factors such as the specific isomer used, pH, temperature, and the composition of the solvent. As an acidic amino acid, its solubility is generally lowest near its isoelectric point and increases in more acidic or basic solutions.

Q2: Which solvents are recommended for dissolving this compound?

A2: For most biological experiments, starting with an aqueous-based solvent is recommended. If solubility in neutral water is an issue, consider the following:

  • Aqueous Buffers: Phosphate-buffered saline (PBS) at a slightly basic pH (7.4-8.0) or a citrate buffer at a slightly acidic pH (4.0-5.0) can enhance solubility.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful polar aprotic solvent that can be used to prepare highly concentrated stock solutions.[1] However, it is crucial to keep the final concentration of DMSO in your experimental setup low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: How should I prepare a stock solution of this compound?

A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general workflow involves dissolving the compound in a suitable solvent, such as a slightly basic aqueous buffer or DMSO, with the aid of vortexing and, if necessary, gentle warming or sonication.

Q4: My this compound solution is cloudy. What should I do?

A4: Cloudiness indicates that the compound has not fully dissolved or has precipitated. Refer to the troubleshooting guide above. You may need to adjust the pH, use a co-solvent, or apply gentle heat and sonication. If the issue persists, it is likely that the concentration you are trying to achieve is above the solubility limit for that particular solvent and condition.

Q5: At what temperature should I store my this compound stock solution?

A5: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. If you have prepared an aqueous stock solution, it is best to make single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Quantitative Data Summary

Compound Solvent Reported Solubility Reference
(2S,4R)-4-Methylglutamic AcidWater> 10 mg/mL[3]
(2S,4R)-4-Methylglutamic AcidDMSOData not available, but generally used for preparing high concentration stocks. Empirical determination is recommended.
(2S,4R)-4-Methylglutamic AcidEthanolData not available. Empirical determination is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of (2S,4R)-4-Methylglutamic Acid

  • Weigh the Compound: Accurately weigh out the desired amount of (2S,4R)-4-Methylglutamic acid (Molecular Weight: 161.16 g/mol ). For 1 mL of a 10 mM stock solution, you will need 1.6116 mg.

  • Add Solvent: Add a portion (e.g., 80%) of the final volume of your chosen aqueous buffer (e.g., PBS, pH 7.4) to the vial containing the compound.

  • Aid Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, you can try the following:

    • pH Adjustment: Add small increments of 1 M NaOH to the solution while monitoring the pH until the compound dissolves. Be careful not to raise the pH too high if your experiment is pH-sensitive.

    • Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes.

    • Sonication: Sonicate the vial in a water bath sonicator for 5-10 minutes.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach the final desired volume.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm sterile filter.

  • Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a 100 mM DMSO Stock Solution of (2S,4R)-4-Methylglutamic Acid

  • Weigh the Compound: Accurately weigh out the desired amount of (2S,4R)-4-Methylglutamic acid. For 1 mL of a 100 mM stock solution, you will need 16.116 mg.

  • Add DMSO: Add the desired volume of high-purity, anhydrous DMSO to the vial.

  • Aid Dissolution: Vortex the mixture vigorously for 2-3 minutes. Gentle warming to 37°C can also be applied if necessary.

  • Storage: Store the DMSO stock solution at -20°C in tightly sealed vials to prevent moisture absorption.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound add_solvent Add Solvent (e.g., PBS or DMSO) weigh->add_solvent dissolve Aid Dissolution (Vortex, Heat, Sonicate) add_solvent->dissolve dilute Dilute Stock in Experimental Medium dissolve->dilute Use Immediately or Store at -20°C/-80°C apply_to_cells Apply to Cells/Assay dilute->apply_to_cells incubate Incubate apply_to_cells->incubate measure Measure Endpoint incubate->measure

Experimental workflow for this compound.

kainate_receptor_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular kainate_receptor Kainate Receptor (e.g., GluK1-5) ion_influx Na+ Influx, K+ Efflux (Ca2+ permeability varies) kainate_receptor->ion_influx Channel Opening glutamate This compound (Agonist) glutamate->kainate_receptor Binds to depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling (e.g., Ca2+ signaling, Kinase activation) depolarization->downstream

Kainate receptor signaling pathway activation.

eaat2_inhibition_pathway cluster_membrane Astrocyte Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Astrocyte Cytoplasm eaat2 EAAT2 Transporter glutamate_in Glutamate eaat2->glutamate_in glutamate Glutamate glutamate->eaat2 Transported methylglutamate This compound (Inhibitor) methylglutamate->eaat2 Inhibits

Inhibition of the EAAT2 glutamate transporter.

References

Technical Support Center: Quality Control of 4-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially sourced 4-Methylglutamic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the quality control and experimental use of this compound.

Issue 1: Inconsistent Experimental Results or Lower than Expected Potency

Potential Cause Troubleshooting Steps
Low Purity of this compound 1. Verify Purity: Request the Certificate of Analysis (CoA) from the supplier. Perform an independent purity assessment using HPLC or LC-MS/MS (see Experimental Protocols).2. Identify Impurities: Use LC-MS/MS to identify potential impurities, which could include starting materials from synthesis (e.g., pyroglutamic acid derivatives), diastereomers, or related amino acids.
Presence of Stereoisomers 1. Chiral Analysis: Employ chiral HPLC to determine the enantiomeric or diastereomeric purity. The biological activity of this compound is highly dependent on its stereochemistry, with (2S, 4R)-4-Methylglutamic acid being a potent kainate receptor agonist.
Degradation of the Compound 1. Check Storage Conditions: Ensure the compound is stored at the recommended temperature and protected from light and moisture.2. Analyze for Degradants: Use HPLC or LC-MS/MS to look for potential degradation products such as the cyclized form (a pyroglutamic acid derivative) or products of oxidative degradation. The thermal degradation of glutamic acid can lead to products like succinimide and pyrrole derivatives.[1][2]
Incorrect Concentration of Stock Solution 1. Verify Solubility: Ensure the compound is fully dissolved in the chosen solvent.2. Accurate Weighing: Use a calibrated analytical balance for preparing stock solutions.3. Quantitative Analysis: Perform a quantitative analysis (e.g., using a calibrated HPLC method) to confirm the concentration of the stock solution.

Issue 2: Unexpected Peaks in Chromatographic Analysis (HPLC or LC-MS)

Potential Cause Troubleshooting Steps
Contamination from Labware or Solvents 1. Run Blanks: Analyze the solvent and a blank sample (without the analyte) to identify any background contamination.2. Use High-Purity Solvents: Ensure that HPLC or LC-MS grade solvents are used.3. Clean Injection System: Clean the autosampler and injection port to remove any residual contaminants.
Sample Derivatization Issues 1. Incomplete Derivatization: Optimize the reaction time, temperature, and reagent concentrations for the derivatization step.2. Excess Derivatizing Reagent: If using pre-column derivatization, ensure that the method includes a step to remove or quench the excess reagent, or that it does not interfere with the chromatography.
Presence of Impurities in the Commercial Product 1. Review Supplier's CoA: Check the CoA for a list of potential impurities.2. Mass Spectrometry Analysis: Use LC-MS/MS to obtain the mass of the unexpected peaks and compare them against potential synthesis-related impurities or degradation products.
Column Overload 1. Reduce Injection Volume/Concentration: Inject a smaller amount of the sample or dilute the sample to see if the unexpected peaks are reduced or disappear.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

A1: The purity of commercially sourced this compound, particularly the common (2S,4R) stereoisomer, is typically high. Most suppliers provide a purity of ≥97% or ≥98%. It is crucial to obtain the lot-specific Certificate of Analysis (CoA) from the supplier for detailed purity information.

Q2: What are the common analytical methods for determining the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for purity assessment.[3][4][5] These techniques can be used to quantify the main compound and detect impurities. For accurate quantification, especially at low concentrations, pre- or post-column derivatization with reagents like o-phthaldialdehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is often employed to enhance detection by UV or fluorescence detectors.[4][6]

Q3: How can I identify the stereoisomeric purity of my this compound sample?

A3: Chiral HPLC is the standard method for determining the enantiomeric and diastereomeric purity of amino acids like this compound. This technique uses a chiral stationary phase to separate the different stereoisomers.

Q4: What are the potential degradation products of this compound?

A4: this compound can degrade under certain conditions. A common degradation pathway for glutamic acid and its derivatives is cyclization to form a pyroglutamic acid analog, especially under heating or acidic conditions.[7] Thermal degradation can also lead to the formation of succinimide and pyrrole derivatives.[1][2] Oxidative degradation is another possibility, which can be minimized by proper storage.

Q5: How should I store this compound to ensure its stability?

A5: It is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration or freezing is often advised. Always refer to the supplier's instructions for specific storage conditions.

Data Presentation

Table 1: Typical Quality Control Parameters for Commercial this compound

ParameterTypical SpecificationAnalytical Method
Appearance White to off-white solidVisual Inspection
Purity (by HPLC/LC-MS) ≥97% or ≥98%HPLC with UV or FLD, LC-MS
Stereoisomeric Purity (e.g., for (2S,4R)-isomer) ≥98% ee/deChiral HPLC
Identity Conforms to reference standard¹H NMR, Mass Spectrometry
Moisture Content As specified on CoAKarl Fischer Titration
Solubility As specified on CoAVisual Inspection

Experimental Protocols

Protocol 1: Purity Determination by HPLC with Pre-column OPA Derivatization

This protocol is a general guideline and may require optimization for specific instrumentation and reagents.

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.4 M boric acid solution and adjust the pH to 10.2 with sodium hydroxide.

    • OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 11.25 mL of the borate buffer and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.

    • Mobile Phase A: Prepare a solution of sodium acetate and tetrahydrofuran in water.

    • Mobile Phase B: Methanol.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard and sample in a suitable diluent (e.g., 0.1 N HCl) to a final concentration of approximately 1 mg/mL.

  • Derivatization:

    • In an autosampler vial, mix a small volume of the sample or standard solution with the OPA reagent. The reaction is typically very fast and can be performed at room temperature.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.

    • Injection Volume: 10-20 µL.

    • Flow Rate: 1.0 mL/min.

    • Gradient Elution: A suitable gradient of Mobile Phase A and B to separate the derivatized amino acid from any impurities.

  • Analysis:

    • Calculate the purity of the this compound sample by comparing its peak area to that of the standard.

Protocol 2: Impurity Profiling by LC-MS/MS

This protocol provides a general approach for identifying unknown impurities.

  • Sample Preparation:

    • Dissolve the this compound sample in a solvent compatible with the mobile phase (e.g., water with 0.1% formic acid) to a concentration of approximately 10-100 µg/mL.

  • LC-MS/MS Conditions:

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for underivatized amino acids.[8]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A gradient from high organic to high aqueous to ensure retention and elution of the polar analyte and impurities.

    • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically used for amino acids.

    • MS Scan Mode: Perform a full scan to detect all ions and then product ion scans (MS/MS) on the parent ions of interest to obtain fragmentation patterns for structural elucidation.

  • Data Analysis:

    • Determine the accurate mass of the parent and fragment ions.

    • Use the mass and fragmentation data to propose structures for the impurities, considering potential starting materials, by-products, and degradation products.

Mandatory Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Workflow cluster_results Data Evaluation sample Commercial this compound prep Sample Preparation (Dissolution) sample->prep hplc Purity by HPLC prep->hplc lcms Impurity ID by LC-MS/MS prep->lcms chiral Stereoisomer Analysis by Chiral HPLC prep->chiral data Data Analysis hplc->data lcms->data chiral->data spec Compare to Specifications data->spec decision Decision: Accept or Reject Lot spec->decision

Caption: A general experimental workflow for the quality control of commercially sourced this compound.

signaling_pathway cluster_kainate Kainate Receptor Signaling cluster_eaat2 EAAT2 Inhibition mga This compound (Agonist) kar Kainate Receptor (GluK1-5) mga->kar ion Ionotropic Pathway (Na+/Ca2+ influx) kar->ion Direct metabo Metabotropic Pathway (G-protein coupled) kar->metabo Indirect depol Postsynaptic Depolarization ion->depol release Modulation of Neurotransmitter Release metabo->release mga2 This compound (Inhibitor) eaat2 EAAT2 Transporter mga2->eaat2 Inhibits glutamate Increased Extracellular Glutamate eaat2->glutamate Reduced Uptake

References

Validation & Comparative

A Comparative Analysis of 4-Methylglutamic Acid and Kainic Acid for Neurobiological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Two Potent Glutamate Receptor Agonists

This guide provides a detailed, data-driven comparison of 4-Methylglutamic acid, specifically the potent kainate receptor agonist (2S,4R)-4-methylglutamic acid (SYM 2081), and the archetypal excitotoxin, kainic acid. We will delve into their pharmacological profiles, electrophysiological effects, and neurotoxic potential, supported by experimental data and detailed protocols to aid in the selection of the appropriate compound for your research needs.

Pharmacological Profile: A Head-to-Head Comparison

Both this compound (SYM 2081) and kainic acid are potent agonists at ionotropic glutamate receptors, but with distinct selectivity profiles. The following tables summarize their binding affinities and potencies at the major ionotropic glutamate receptor subtypes.

Table 1: Comparison of Binding Affinities (IC50, nM)

CompoundKainate Receptors (Wild-Type, Rat Forebrain)Kainate Receptors (Recombinant, GluR6)AMPA Receptors (Wild-Type, Rat Forebrain)NMDA Receptors (Wild-Type, Rat Forebrain)
(2S,4R)-4-Methylglutamic Acid (SYM 2081) ~32[1]~19[1]~25,000[1]~6,000[1]
Kainic Acid ~13[1]~28[1]~5,000[1]>100,000[1]

Table 2: Comparison of Electrophysiological Potency (EC50, µM)

CompoundKainate Receptors (GluR5)Kainate Receptors (GluR6)AMPA Receptors (GluR1)AMPA Receptors (GluR3)AMPA Receptors (Primary Cortical Cultures)
(2S,4R)-4-Methylglutamic Acid (SYM 2081) 0.12[2]0.23[2]132[2]453[2]325[1]
Kainic Acid ----70[1]

As the data indicates, (2S,4R)-4-methylglutamic acid (SYM 2081) is a highly potent and selective agonist for kainate receptors, with significantly lower affinity for AMPA and NMDA receptors.[1][2] Kainic acid also demonstrates high affinity for kainate receptors but has a more pronounced activity at AMPA receptors compared to SYM 2081.[1]

Electrophysiological Effects: Delineating Neuronal Activation

Kainic Acid: A well-established neuroexcitant, kainic acid induces potent and sustained neuronal depolarization. At the cellular level, it evokes large, non-desensitizing inward currents through AMPA receptors and rapidly desensitizing currents through kainate receptors. This dual action leads to robust neuronal firing and, at higher concentrations, epileptiform activity. In vivo, systemic or intracerebral administration of kainic acid is a widely used model for inducing limbic seizures and studying the pathophysiology of temporal lobe epilepsy.

(2S,4R)-4-Methylglutamic Acid (SYM 2081): In contrast to kainic acid, SYM 2081's electrophysiological effects are more selective for kainate receptors. It elicits rapidly desensitizing inward currents in neurons expressing kainate receptors.[1] At low concentrations (30-300 nM), pre-exposure to SYM 2081 can reversibly block currents induced by subsequent application of kainate, suggesting that it can induce a state of agonist-induced desensitization.[1] At higher concentrations (~1 µM), it directly activates these receptors to produce an inward current.[1] Its high selectivity makes it a valuable tool for isolating and studying the specific physiological roles of kainate receptors in synaptic transmission and plasticity.

Neurotoxicity Profile: From Excitotoxin to a Potential Neuroprotectant

Kainic Acid: Kainic acid is a potent neurotoxin, and its administration is a cornerstone for creating experimental models of excitotoxic neuronal death.[3] The overactivation of kainate and AMPA receptors by kainic acid leads to excessive calcium influx, triggering a cascade of intracellular events including mitochondrial dysfunction, generation of reactive oxygen species, and activation of apoptotic pathways, ultimately leading to neuronal demise.[3][4] This excitotoxicity is particularly pronounced in the hippocampus, a brain region with a high density of kainate receptors.

(2S,4R)-4-Methylglutamic Acid (SYM 2081): There is a notable lack of evidence in the current literature demonstrating significant neurotoxicity for SYM 2081 in the same manner as kainic acid. As a potent kainate receptor agonist, it is plausible that at very high concentrations, SYM 2081 could induce excitotoxicity. However, at the concentrations typically used to study kainate receptor function, it is not characterized as a neurotoxin. Interestingly, some research suggests a neuroprotective role for SYM 2081. In a model of neonatal hypoxic-ischemic brain injury, treatment with SYM 2081 was shown to be neuroprotective by modulating kainate receptor expression.[5][6] Specifically, it has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic proteins Bax and caspase-3 in cultured neurons under hypoxic conditions.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_KA Kainic Acid Signaling KA Kainic Acid KAR Kainate Receptor KA->KAR AMPAR AMPA Receptor KA->AMPAR Ca_influx Ca²⁺ Influx KAR->Ca_influx AMPAR->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity

Caption: Signaling pathway for Kainic Acid-induced excitotoxicity.

cluster_SYM2081 SYM 2081 Signaling SYM2081 SYM 2081 KAR Kainate Receptor SYM2081->KAR Modulation Receptor Modulation KAR->Modulation Neuroprotection Neuroprotection Modulation->Neuroprotection

Caption: Signaling pathway for SYM 2081's modulatory and neuroprotective effects.

cluster_protocol Experimental Workflow: In Vitro Excitotoxicity Assay A Plate Primary Neuronal Cultures B Incubate with Test Compound (e.g., Kainic Acid or SYM 2081) A->B C Incubate for 24 hours B->C D Assess Neuronal Viability (e.g., MTT assay, LDH release) C->D E Quantify Neuronal Death D->E

Caption: Workflow for an in vitro excitotoxicity assay.

Experimental Protocols

Radioligand Binding Assay for Glutamate Receptors

Objective: To determine the binding affinity of test compounds to glutamate receptors.

Materials:

  • [³H]kainic acid (radioligand)

  • Test compounds (kainic acid, SYM 2081)

  • Rat forebrain membrane preparation

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Protocol:

  • Prepare rat forebrain membranes by homogenization and centrifugation.

  • In a series of tubes, add a constant concentration of [³H]kainic acid and varying concentrations of the unlabeled test compound (for competition binding).

  • Add the membrane preparation to each tube.

  • Incubate the mixture at 4°C for 1 hour to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the IC50 value by non-linear regression analysis of the competition binding data.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the electrophysiological response of neurons to the application of glutamate receptor agonists.

Materials:

  • Cultured neurons or brain slices

  • Patch-clamp rig (microscope, micromanipulator, amplifier)

  • Glass micropipettes

  • Internal solution (for the micropipette)

  • External solution (Artificial Cerebrospinal Fluid - ACSF)

  • Agonist solutions (kainic acid, SYM 2081)

Protocol:

  • Prepare cultured neurons or acute brain slices for recording.

  • Pull glass micropipettes to a resistance of 3-5 MΩ and fill with internal solution.

  • Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential (e.g., -70 mV).

  • Perfuse the external solution (ACSF) over the cell.

  • Apply the agonist-containing solution via a perfusion system and record the resulting current.

  • Wash out the agonist and allow the cell to recover before the next application.

  • Analyze the amplitude, kinetics, and desensitization of the recorded currents.

In Vivo Neurotoxicity Assessment

Objective: To assess the neurotoxic effects of a compound in a living animal model.

Materials:

  • Rodents (e.g., mice or rats)

  • Test compound (e.g., kainic acid) dissolved in sterile saline

  • Stereotaxic apparatus (for intracerebral injections)

  • Anesthetic

  • Perfusion solutions (saline, paraformaldehyde)

  • Histology equipment (microtome, stains)

Protocol:

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Administer the test compound via the desired route (e.g., intraperitoneal injection for systemic effects, or intracerebral injection for localized effects).

  • Monitor the animal for behavioral changes, such as seizures.

  • At a predetermined time point (e.g., 24-72 hours post-injection), euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Dissect the brain and post-fix in the same fixative.

  • Cryoprotect the brain in a sucrose solution.

  • Section the brain using a microtome.

  • Stain the sections with markers for neuronal death (e.g., Fluoro-Jade B, Nissl stain) or glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).

  • Analyze the stained sections under a microscope to quantify neuronal loss and gliosis in specific brain regions.

Conclusion

References

A Comparative Guide to 4-Methylglutamic Acid and Other Glutamate Receptor Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Methylglutamic acid, particularly the (2S,4R)-isomer, with other key glutamate receptor agonists. The following sections detail the comparative pharmacology, underlying signaling pathways, and experimental methodologies to facilitate informed decisions in research and development.

(2S,4R)-4-Methylglutamic acid, also known as SYM 2081, has emerged as a highly potent and selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors.[1] Its distinct pharmacological profile offers a valuable tool for dissecting the physiological and pathological roles of kainate receptors, setting it apart from broader-spectrum glutamate receptor agonists. This guide presents a comparative analysis of (2S,4R)-4-Methylglutamic acid against other commonly used glutamate receptor agonists, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Comparative Pharmacology of Glutamate Receptor Agonists

The efficacy and selectivity of glutamate receptor agonists are critical determinants of their utility in research. The following tables summarize the potency (IC50/EC50 values) of (2S,4R)-4-Methylglutamic acid and other representative agonists at different glutamate receptor subtypes.

Table 1: Potency of (2S,4R)-4-Methylglutamic Acid (SYM 2081) at Ionotropic Glutamate Receptors

AgonistReceptor SubtypePotency (IC50/EC50)Cell Type/Assay Condition
(2S,4R)-4-Methylglutamic Acid (SYM 2081)Kainate (wild-type, rat forebrain)IC50: ~32 nM[3H]kainic acid binding
(2S,4R)-4-Methylglutamic Acid (SYM 2081)Kainate (recombinant GluR6)IC50: ~19 nM[3H]kainic acid binding
(2S,4R)-4-Methylglutamic Acid (SYM 2081)AMPA (wild-type, rat forebrain)~800-fold less potent than at kainate receptorsRadioligand binding
(2S,4R)-4-Methylglutamic Acid (SYM 2081)NMDA (wild-type, rat forebrain)~200-fold less potent than at kainate receptorsRadioligand binding
Kainic AcidKainate (wild-type, rat forebrain)IC50: ~13 nM[3H]kainic acid binding
Kainic AcidKainate (recombinant GluR6)IC50: ~28 nM[3H]kainic acid binding

Data compiled from a study on the selectivity of (2S,4R)-4-methylglutamic acid.[1]

Table 2: Comparative Potency of Various Glutamate Receptor Agonists

AgonistReceptor TargetPotency (EC50)Cell Type/Assay Condition
L-GlutamatemGluR56.5 ± 0.44 µMPrimary cultures of rat cortical astrocytes (intracellular calcium levels)
L-QuisqualatemGluR53.1 ± 0.36 nMPrimary cultures of rat cortical astrocytes (intracellular calcium levels)
(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG)mGluR51.3 ± 0.09 mMPrimary cultures of rat cortical astrocytes (intracellular calcium levels)
AMPA receptor modulator-4AMPA (GluA2(Q))pEC50: 5.66HEK293 cells (calcium influx induced by 1 mM Glutamate)
GlutamateNMDAVariesDependent on co-agonist and subunit composition
NMDANMDAVariesDependent on co-agonist and subunit composition

EC50 values can vary significantly based on the experimental setup.[2][3]

Signaling Pathways of Glutamate Receptors

The activation of different glutamate receptor subtypes initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting experimental results and predicting the cellular consequences of agonist activity.

Ionotropic Glutamate Receptor Signaling

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast excitatory neurotransmission.

Ionotropic_Glutamate_Receptor_Signaling cluster_kainate Kainate Receptor cluster_ampa AMPA Receptor cluster_nmda NMDA Receptor kainate Kainate kainate_receptor Kainate Receptor kainate->kainate_receptor ion_influx_k Na+/Ca2+ Influx kainate_receptor->ion_influx_k metabotropic_signaling Metabotropic Signaling (G-protein dependent) kainate_receptor->metabotropic_signaling depolarization_k Depolarization ion_influx_k->depolarization_k ampa AMPA ampa_receptor AMPA Receptor ampa->ampa_receptor ion_influx_a Na+ Influx ampa_receptor->ion_influx_a lyn_mapk Lyn-MAPK Pathway ampa_receptor->lyn_mapk depolarization_a Fast Depolarization ion_influx_a->depolarization_a nmda NMDA + Glycine nmda_receptor NMDA Receptor nmda->nmda_receptor ion_influx_n Ca2+/Na+ Influx nmda_receptor->ion_influx_n mg_block_removal Depolarization (removes Mg2+ block) mg_block_removal->nmda_receptor ca_signaling Ca2+-dependent Signaling Cascades ion_influx_n->ca_signaling

Caption: Signaling pathways of ionotropic glutamate receptors.

Metabotropic Glutamate Receptor Signaling

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling.

Metabotropic_Glutamate_Receptor_Signaling cluster_group1 Group I mGluRs (mGlu1, mGlu5) cluster_group2 Group II mGluRs (mGlu2, mGlu3) cluster_group3 Group III mGluRs (mGlu4,6,7,8) group1_agonist Group I Agonist (e.g., Quisqualate) group1_receptor mGluR1/5 group1_agonist->group1_receptor gq_protein Gq/11 group1_receptor->gq_protein plc PLC gq_protein->plc ip3_dag IP3 & DAG plc->ip3_dag ca_release_pkc Ca2+ Release & PKC Activation ip3_dag->ca_release_pkc group2_agonist Group II Agonist group2_receptor mGluR2/3 group2_agonist->group2_receptor gi_protein2 Gi/o group2_receptor->gi_protein2 adenylyl_cyclase_inhibition2 Inhibit Adenylyl Cyclase gi_protein2->adenylyl_cyclase_inhibition2 camp_decrease2 ↓ cAMP adenylyl_cyclase_inhibition2->camp_decrease2 group3_agonist Group III Agonist group3_receptor mGluR4/6/7/8 group3_agonist->group3_receptor gi_protein3 Gi/o group3_receptor->gi_protein3 adenylyl_cyclase_inhibition3 Inhibit Adenylyl Cyclase gi_protein3->adenylyl_cyclase_inhibition3 camp_decrease3 ↓ cAMP adenylyl_cyclase_inhibition3->camp_decrease3

Caption: Signaling pathways of metabotropic glutamate receptors.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of pharmacological research. This section provides detailed methodologies for key assays used to characterize glutamate receptor agonists.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.

Radioligand_Binding_Assay_Workflow prep 1. Membrane Preparation (Homogenization & Centrifugation) incubation 2. Incubation (Membranes + Radioligand + Test Compound) prep->incubation filtration 3. Separation (Vacuum filtration to separate bound from free radioligand) incubation->filtration counting 4. Quantification (Scintillation counting of bound radioactivity) filtration->counting analysis 5. Data Analysis (Calculate IC50 and Ki values) counting->analysis Patch_Clamp_Workflow slice_prep 1. Slice/Cell Preparation pipette_pos 2. Pipette Positioning & Seal Formation (GΩ seal) slice_prep->pipette_pos whole_cell 3. Whole-Cell Configuration (Rupture membrane patch) pipette_pos->whole_cell recording 4. Current/Voltage Recording (Apply agonist) whole_cell->recording analysis 5. Data Analysis (Measure current amplitude, kinetics) recording->analysis Calcium_Imaging_Workflow cell_prep 1. Cell Preparation & Dye Loading (e.g., Fluo-4 AM) baseline 2. Baseline Fluorescence Measurement cell_prep->baseline stimulation 3. Agonist Application baseline->stimulation imaging 4. Fluorescence Imaging (Time-lapse) stimulation->imaging analysis 5. Data Analysis (Calculate ΔF/F0) imaging->analysis

References

4-Methylglutamic Acid: A Comparative Guide for its Validation as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 4-Methylglutamic acid, a key research tool in the study of excitatory neurotransmission. We present a detailed comparison of its performance against other alternatives, supported by experimental data, to validate its efficacy and selectivity as a pharmacological agent.

Unveiling the Potency and Selectivity of (2S,4R)-4-Methylglutamic Acid

(2S,4R)-4-Methylglutamic acid, also known as SYM 2081, is a conformationally restricted analog of glutamate. Its primary value as a research tool lies in its potent and selective agonist activity at kainate receptors, a subtype of ionotropic glutamate receptors. Furthermore, it exhibits inhibitory activity at the excitatory amino acid transporter 2 (EAAT2), albeit at higher concentrations.

Comparative Agonist Activity at Kainate Receptors

(2S,4R)-4-Methylglutamic acid is a high-affinity agonist at kainate receptors, with a potency comparable to the endogenous agonist, kainic acid. Its selectivity for kainate receptors over other ionotropic glutamate receptors, such as AMPA and NMDA receptors, is a key advantage in dissecting the specific roles of kainate receptor subtypes in neuronal signaling.

CompoundTargetAssay TypeIC50 (nM)EC50 (µM)Selectivity vs. AMPASelectivity vs. NMDA
(2S,4R)-4-Methylglutamic acid (SYM 2081) Rat forebrain kainate receptors[3H]kainic acid binding~32[1]-~800-fold[1]~200-fold[1]
Recombinant GluR6 kainate receptors[3H]kainic acid binding~19[1]~1[1]--
Homomeric GluK5 (GluR5) receptorsTwo-electrode voltage clamp-0.12 ± 0.02[2]>1000-fold-
Homomeric GluK6 (GluR6) receptorsTwo-electrode voltage clamp-0.23 ± 0.01[2]>1000-fold-
Kainic AcidRat forebrain kainate receptors[3H]kainic acid binding~13[1]---
Recombinant GluR6 kainate receptors[3H]kainic acid binding~28[1]---
Comparative Inhibitory Activity at EAAT2

In addition to its potent activity at kainate receptors, (2S,4R)-4-Methylglutamic acid also functions as an inhibitor of the glial glutamate transporter EAAT2. This dual activity should be considered when designing and interpreting experiments.

CompoundTargetAssay TypeK_b_ (µM)
(2S,4R)-4-Methylglutamic acid (SYM 2081) EAAT2Glutamate transport in Xenopus oocytes3.4[3]
Dihydrokainic acidEAAT2[3H]D-aspartate uptake- (Selective competitive inhibitor)[4]

Experimental Protocols

To facilitate the validation and application of this compound in your research, we provide the following detailed experimental protocols.

Kainate Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of (2S,4R)-4-Methylglutamic acid for kainate receptors.

Materials:

  • Rat forebrain tissue or HEK293 cells stably expressing the kainate receptor subtype of interest (e.g., GluK6).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • [3H]Kainic acid (radioligand).

  • (2S,4R)-4-Methylglutamic acid (test compound).

  • Non-specific binding control: 1 mM L-glutamate or 100 µM kainate.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize rat forebrain tissue or HEK293 cells in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard protein assay (e.g., Bradford assay).

  • Binding Reaction: In a final volume of 500 µL of assay buffer, combine the membrane preparation (50-100 µg of protein), a fixed concentration of [3H]kainic acid (e.g., 5 nM), and varying concentrations of (2S,4R)-4-Methylglutamic acid. For determining non-specific binding, add 1 mM L-glutamate or 100 µM kainate.

  • Incubation: Incubate the reaction tubes at 4°C for 1 hour.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer. Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of (2S,4R)-4-Methylglutamic acid. Determine the IC50 value, the concentration of the compound that inhibits 50% of the specific binding of [3H]kainic acid, using non-linear regression analysis.

EAAT2 Inhibition Assay (Glutamate Uptake)

Objective: To determine the inhibitory potency (K_b_) of (2S,4R)-4-Methylglutamic acid on EAAT2-mediated glutamate uptake.

Materials:

  • Xenopus oocytes or a suitable cell line (e.g., HEK293) expressing EAAT2.

  • Assay buffer (e.g., NaCl-based buffer, pH 7.4).

  • [3H]L-glutamate (radiolabeled substrate).

  • (2S,4R)-4-Methylglutamic acid (test compound).

  • Unlabeled L-glutamate.

  • Cell lysis buffer.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Preparation: Culture and maintain the EAAT2-expressing cells according to standard protocols. For uptake assays, plate the cells in appropriate culture plates.

  • Uptake Assay: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of (2S,4R)-4-Methylglutamic acid for a defined period (e.g., 10 minutes) at room temperature.

  • Initiate Uptake: Initiate glutamate uptake by adding a solution containing a fixed concentration of [3H]L-glutamate and unlabeled L-glutamate to each well.

  • Terminate Uptake: After a specific incubation time (e.g., 5-10 minutes), terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Quantification: Lyse the cells using a suitable lysis buffer. Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of [3H]L-glutamate taken up by the cells at each concentration of the test compound. Plot the percentage of inhibition of glutamate uptake against the logarithm of the concentration of (2S,4R)-4-Methylglutamic acid. Calculate the K_b_ value from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of L-glutamate used in the assay.

Visualizing the Molecular Pathways

To provide a clearer understanding of the mechanisms of action, the following diagrams illustrate the key signaling pathways and experimental workflows.

Kainate_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 4MG This compound (SYM 2081) KAR Kainate Receptor (e.g., GluK1/GluK2) 4MG->KAR Agonist Binding Ion_Flux Na+ Influx Ca2+ Influx KAR->Ion_Flux Ionotropic Signaling (Channel Opening) G_Protein G-protein (Gi/o) KAR->G_Protein Metabotropic Signaling Depolarization Membrane Depolarization Ion_Flux->Depolarization Cellular_Response Modulation of Synaptic Plasticity & Gene Expression Depolarization->Cellular_Response PKC PKC G_Protein->PKC PKA PKA G_Protein->PKA JNK3 JNK3 Pathway G_Protein->JNK3 PKC->Cellular_Response PKA->Cellular_Response JNK3->Cellular_Response

Caption: Signaling pathways activated by this compound at kainate receptors.

Experimental_Workflow cluster_kainate Kainate Receptor Binding Assay cluster_eaat EAAT2 Inhibition Assay K_Start Start: Membrane Preparation K_Incubate Incubate membranes with [3H]Kainic Acid and This compound K_Start->K_Incubate K_Filter Rapid Filtration K_Incubate->K_Filter K_Count Scintillation Counting K_Filter->K_Count K_Analyze Data Analysis: Calculate IC50 K_Count->K_Analyze K_End End: Binding Affinity K_Analyze->K_End E_Start Start: EAAT2-expressing cells E_Preincubate Pre-incubate cells with This compound E_Start->E_Preincubate E_Uptake Initiate uptake with [3H]L-glutamate E_Preincubate->E_Uptake E_Terminate Terminate uptake and wash E_Uptake->E_Terminate E_Lyse Cell Lysis & Scintillation Counting E_Terminate->E_Lyse E_Analyze Data Analysis: Calculate Kb E_Lyse->E_Analyze E_End End: Inhibitory Potency E_Analyze->E_End

Caption: Workflow for validating this compound's activity.

References

Comparative Analysis of 4-Methylglutamic Acid Isomers' Activity on Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential activity of the four stereoisomers of 4-methylglutamic acid on glutamate receptors, supported by experimental data and protocols.

The four stereoisomers of this compound exhibit distinct pharmacological profiles at ionotropic glutamate receptors, with the (2S,4R) isomer, also known as SYM 2081, demonstrating remarkable potency and selectivity as a kainate receptor agonist. This guide provides a comparative analysis of the biological activity of all four stereoisomers—(2S,4R), (2S,4S), (2R,4S), and (2R,4R)—supported by quantitative data from radioligand binding assays and detailed experimental methodologies.

Data Presentation: Comparative Binding Affinities

The introduction of a methyl group at the 4-position of glutamic acid confers selectivity for kainate receptors over other ionotropic glutamate receptors like AMPA and NMDA receptors.[1] However, the stereochemistry at the C2 and C4 positions dramatically influences the affinity and selectivity. The following table summarizes the inhibitory potencies (IC50) of the four stereoisomers of this compound at kainate, AMPA, and NMDA receptors, as determined by radioligand binding assays.

IsomerKainate Receptor ([³H]kainate binding) IC50 (nM)AMPA Receptor ([³H]AMPA binding) IC50 (µM)NMDA Receptor ([³H]CGP-39653 binding) IC50 (µM)Selectivity for Kainate vs. AMPASelectivity for Kainate vs. NMDA
(2S,4R) 19 - 35[1][2]>100>100~3,000-fold[2]~200-fold[2]
(2S,4S) >10,000>100>100--
(2R,4S) >10,000>100>100--
(2R,4R) >10,000>100>100--

The data clearly indicates that the (2S,4R)-isomer is a highly potent and selective ligand for kainate receptors, with an IC50 value in the nanomolar range, comparable to that of kainic acid itself.[1] In contrast, the other three stereoisomers show significantly weaker activity at kainate receptors and lack notable activity at AMPA and NMDA receptors at the concentrations tested.[3]

Functional Activity of (2S,4R)-4-Methylglutamic Acid (SYM 2081)

Beyond its high binding affinity, (2S,4R)-4-methylglutamic acid (SYM 2081) is a potent agonist at kainate receptors. In electrophysiological studies on human embryonic kidney (HEK) 293 cells expressing recombinant GluR6 (now known as GRIK2) kainate receptors, SYM 2081 elicits rapidly desensitizing inward currents, similar to those produced by kainate.[1] The EC50 value for this agonist activity is approximately 1 µM.[1] Furthermore, pre-exposure of these cells to low nanomolar concentrations of SYM 2081 can reversibly block the currents induced by a subsequent application of kainate, a phenomenon attributed to agonist-induced desensitization.[1]

Experimental Protocols

Radioligand Binding Assay for Glutamate Receptors

The following is a generalized protocol for determining the binding affinity of compounds to glutamate receptors, based on standard methodologies.

1. Membrane Preparation:

  • Rat forebrains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.

  • The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous glutamate.

  • The membranes are pelleted again by centrifugation and washed three times with fresh buffer.

  • The final pellet is resuspended in a known volume of 50 mM Tris-HCl buffer for use in the binding assay. Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Assay:

  • The assay is performed in a final volume of 500 µL containing:

    • 50 µL of radioligand ([³H]kainate for kainate receptors, [³H]AMPA for AMPA receptors, or [³H]CGP-39653 for NMDA receptors) at a fixed concentration (typically near its Kd value).

    • 50 µL of various concentrations of the test compound (this compound isomers).

    • 400 µL of the membrane preparation.

  • For NMDA receptor binding, the buffer is supplemented with 1 µM glycine.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand (e.g., 1 mM L-glutamate or 100 µM kainate).

  • The mixture is incubated for 60 minutes on ice.

  • The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by three washes with ice-cold buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general procedure for assessing the functional activity of glutamate receptor agonists.

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in appropriate media and transiently transfected with cDNA encoding the desired glutamate receptor subunits (e.g., GluK2 for kainate receptors).

2. Electrophysiological Recording:

  • Whole-cell voltage-clamp recordings are performed on transfected cells 24-48 hours after transfection.

  • The extracellular solution typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

  • The intracellular (pipette) solution typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, adjusted to pH 7.2.

  • Cells are voltage-clamped at a holding potential of -60 mV.

3. Drug Application:

  • The agonist (e.g., this compound isomers or kainate) is applied to the cell using a rapid perfusion system.

  • The current response (inward flow of positive ions) is recorded.

4. Data Analysis:

  • The peak amplitude of the inward current is measured for each agonist concentration.

  • Dose-response curves are constructed, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined.

Signaling Pathways and Experimental Workflows

The activation of kainate receptors by agonists like (2S,4R)-4-methylglutamic acid initiates a cascade of intracellular events. The primary signaling mechanism is through the opening of the ion channel, leading to cation influx and membrane depolarization. However, kainate receptors can also engage in metabotropic signaling, independent of their ion channel function, which can modulate neurotransmitter release.

Kainate Receptor Signaling Pathway

Kainate_Receptor_Signaling agonist (2S,4R)-4-Methylglutamic Acid (Agonist) kainate_receptor Kainate Receptor agonist->kainate_receptor ion_channel Ion Channel Opening kainate_receptor->ion_channel metabotropic Metabotropic Signaling (G-protein coupled) kainate_receptor->metabotropic cation_influx Na⁺/Ca²⁺ Influx ion_channel->cation_influx depolarization Membrane Depolarization cation_influx->depolarization neuronal_excitation Neuronal Excitation depolarization->neuronal_excitation neurotransmitter Modulation of Neurotransmitter Release metabotropic->neurotransmitter

Caption: Canonical and non-canonical signaling pathways of kainate receptors.

Experimental Workflow for Binding Affinity Determination

Binding_Assay_Workflow start Start prep Membrane Preparation (e.g., from rat forebrain) start->prep incubation Incubation: Membranes + Radioligand + this compound Isomer prep->incubation filtration Rapid Vacuum Filtration (Separates bound from free radioligand) incubation->filtration counting Liquid Scintillation Counting (Measures bound radioactivity) filtration->counting analysis Data Analysis (IC50 determination) counting->analysis end End analysis->end

Caption: Workflow for radioligand binding assay.

Synthesis of this compound Isomers

The synthesis of the four stereoisomers of this compound has been achieved through various stereoselective routes. One common strategy involves the use of chiral precursors, such as pyroglutamic acid, to control the stereochemistry at the C2 position, followed by stereoselective introduction of the methyl group at the C4 position. The individual isomers are then obtained through separation techniques like fractional crystallization or chiral chromatography. A key publication by Gu et al. (1995) details a method for the synthesis and resolution of all four stereoisomers.[1]

References

Unveiling the Receptor Selectivity of 4-Methylglutamic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount for predicting its biological effects and potential therapeutic applications. This guide provides a detailed comparison of 4-Methylglutamic acid's interaction with various receptors, supported by experimental data and methodologies.

This compound, specifically the (2S,4R) stereoisomer also known as SYM 2081, has emerged as a potent and selective ligand for kainate receptors, a subtype of ionotropic glutamate receptors.[1] Its unique pharmacological profile, however, also includes activity at other glutamate-related targets, notably the Excitatory Amino Acid Transporter 2 (EAAT2). This guide delves into the quantitative specifics of these interactions, offering a clear comparison of its binding affinities and functional potencies.

Comparative Affinity and Potency of this compound

The following table summarizes the binding affinity (IC50/Ki) and functional potency (EC50) of (2S,4R)-4-Methylglutamic acid across various glutamate receptor subtypes and transporters. This data highlights its significant selectivity for kainate receptors over other ionotropic glutamate receptors.

TargetLigandParameterValue (nM)SpeciesTissue/SystemReference
Kainate Receptor (wild-type)(2S,4R)-4-Methylglutamic acidIC50~32RatForebrain[1]
Kainate Receptor (recombinant GluR6)(2S,4R)-4-Methylglutamic acidIC50~19-HEK293 cells[1]
Kainate Receptor (wild-type)Kainic AcidIC50~13RatForebrain[1]
Kainate Receptor (recombinant GluR6)Kainic AcidIC50~28-HEK293 cells[1]
AMPA Receptor (wild-type)(2S,4R)-4-Methylglutamic acidIC50~25,600RatForebrain[1]
NMDA Receptor (wild-type)(2S,4R)-4-Methylglutamic acidIC50~6,400RatForebrain[1]
AMPA Receptor(2S,4R)-4-Methylglutamic acidEC50325,000-Primary cortical cultures[1]
AMPA ReceptorKainic AcidEC5070,000-Primary cortical cultures[1]
EAAT2(2S,4R)-4-Methylglutamic acidKi37,300HumanHEK cells[2]

As the data indicates, (2S,4R)-4-Methylglutamic acid exhibits a high affinity for kainate receptors, comparable to the archetypal agonist, kainic acid.[1] In contrast, its affinity for AMPA and NMDA receptors is significantly lower, with IC50 values in the micromolar range, demonstrating a selectivity of approximately 800-fold for kainate over AMPA receptors and 200-fold over NMDA receptors in radioligand binding assays.[1]

Functionally, while it can activate AMPA receptors, it does so with a much lower potency (EC50 of 325 µM) compared to kainate (EC50 of 70 µM).[1] Furthermore, its activity as an inhibitor of the glutamate transporter EAAT2 is characterized by a Ki of 37.3 µM.[2]

Experimental Protocols

The quantitative data presented in this guide is derived from established experimental methodologies. Below are detailed descriptions of the key techniques used in the cited studies.

Radioligand Binding Assays

This method is employed to determine the affinity of a ligand for a specific receptor.

  • Membrane Preparation: Synaptic membranes are prepared from the brain tissue of interest (e.g., rat forebrain) or from cells expressing the recombinant receptor (e.g., HEK293 cells). This involves homogenization of the tissue in a buffered solution followed by centrifugation to isolate the membrane fraction.

  • Incubation: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]kainic acid) that is known to bind to the target receptor.

  • Competition: A range of concentrations of the unlabeled test compound (e.g., (2S,4R)-4-Methylglutamic acid) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

Electrophysiology on Recombinant Receptors in HEK293 Cells

This technique is used to measure the functional activity of a ligand at an ion channel-linked receptor.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with the gene encoding the receptor of interest (e.g., GluR6 kainate receptor subunit).

  • Whole-Cell Patch Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Drug Application: The test compound is applied to the cell at various concentrations using a rapid perfusion system.

  • Current Measurement: The flow of ions through the receptor channel in response to the agonist is measured as an electrical current using a patch-clamp amplifier.

  • Data Analysis: The concentration of the agonist that produces a half-maximal response (EC50) is determined by fitting the concentration-response curve with a sigmoidal function.

Signaling Pathways and Mechanisms of Action

To visualize the biological context of this compound's activity, the following diagrams illustrate the signaling pathway of kainate receptors and the mechanism of EAAT2.

Kainate_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4_MG 4-Methylglutamic Acid (Agonist) KAR Kainate Receptor (Ion Channel) 4_MG->KAR Binds Na_Ca Na+ / Ca2+ Influx KAR->Na_Ca Opens Depolarization Membrane Depolarization Na_Ca->Depolarization Leads to Signaling Downstream Signaling Cascades Depolarization->Signaling Activates

Caption: Kainate Receptor Signaling Pathway

EAAT2_Mechanism cluster_extracellular Extracellular Space cluster_membrane Astrocyte Membrane cluster_intracellular Intracellular Space (Astrocyte) Glutamate_out Glutamate EAAT2 EAAT2 Transporter Glutamate_out->EAAT2 Na_out 3 Na+ Na_out->EAAT2 H_out H+ H_out->EAAT2 4_MG 4-Methylglutamic Acid (Inhibitor) 4_MG->EAAT2 Inhibits Glutamate_in Glutamate EAAT2->Glutamate_in Translocates Na_in 3 Na+ EAAT2->Na_in Translocates H_in H+ EAAT2->H_in Translocates K_out K+ EAAT2->K_out K_in K+ K_in->EAAT2 Counter-transports

Caption: EAAT2 Glutamate Transport and Inhibition

Conclusion

(2S,4R)-4-Methylglutamic acid is a high-affinity and selective agonist for kainate receptors, with significantly lower activity at AMPA and NMDA receptors. Its inhibitory action on the EAAT2 transporter, albeit with lower potency, adds another layer to its pharmacological profile. This detailed comparison provides a crucial resource for researchers investigating the roles of kainate receptors and for those in drug development seeking to design selective ligands for glutamate-related targets. The provided experimental protocols offer a foundation for reproducing and extending these findings.

References

A Comparative Analysis of the Biological Activity of (2S,4R)-4-Methylglutamic Acid and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of the four stereoisomers of 4-methylglutamic acid, with a primary focus on their interactions with kainate receptors, a subtype of ionotropic glutamate receptors. The exceptional potency and selectivity of one isomer, (2S,4R)-4-methylglutamic acid, also known as SYM 2081, make this class of compounds a valuable tool for neuroscience research and a potential scaffold for the development of novel therapeutics targeting neurological disorders.

Introduction to this compound Isomers

Glutamic acid is the primary excitatory neurotransmitter in the central nervous system, acting on various receptors, including NMDA, AMPA, and kainate receptors. The introduction of a methyl group at the 4-position of glutamic acid creates a chiral center, resulting in four possible stereoisomers: (2S,4R), (2S,4S), (2R,4S), and (2R,4R). These subtle differences in stereochemistry lead to significant variations in their biological activity, particularly their affinity and selectivity for different glutamate receptor subtypes.

Quantitative Comparison of Biological Activity

The biological activity of the four stereoisomers of this compound has been primarily characterized by their ability to bind to and activate kainate receptors. The following tables summarize the key quantitative data from radioligand binding assays and electrophysiological recordings.

Table 1: Inhibition of [³H]Kainate Binding to Kainate Receptors
IsomerReceptor SourceIC₅₀ (nM)
(2S,4R)-4-Methylglutamic acid (SYM 2081) Rat Forebrain (Wild-type) ~32 [1]
GluR6 (Recombinant) ~19 [1]
Kainic Acid (Reference)Rat Forebrain (Wild-type)~13[1]
GluR6 (Recombinant)~28[1]

IC₅₀ represents the half-maximal inhibitory concentration, indicating the potency of the compound in displacing the radioligand [³H]kainate from the receptor.

Table 2: Agonist Activity at Homomeric Kainate and AMPA Receptors
IsomerReceptor SubtypeEC₅₀ (µM)Relative Potency vs. (2S,4R)
(2S,4R)-4-Methylglutamic acid (SYM 2081) GluR5 (Kainate) 0.12 ± 0.02 [2]1
GluR6 (Kainate) 0.23 ± 0.01 [2]1
GluR1 (AMPA)132 ± 44[2]~1/1100
GluR3 (AMPA)453 ± 57[2]~1/1970
(2R,4R)-4-Methylglutamic acidGluR6 (Kainate)~4.6~1/20[2]
(2S,4S)-4-Methylglutamic acidGluR6 (Kainate)~230~1/1000[2]
(2R,4S)-4-Methylglutamic acidNot reported--

EC₅₀ represents the half-maximal effective concentration, indicating the potency of the compound in activating the receptor. The experiments were conducted in the presence of concanavalin A to reduce agonist-induced desensitization of kainate receptors.

The data clearly demonstrates that the (2S,4R) isomer, SYM 2081, is the most potent and selective agonist for kainate receptors among the four stereoisomers. It exhibits high affinity for both wild-type and recombinant kainate receptors, comparable to that of kainic acid itself[1]. Furthermore, SYM 2081 displays remarkable selectivity for kainate receptors over AMPA receptors, with over 1000-fold greater potency at GluR5 and GluR6 compared to GluR1 and GluR3[2]. The (2R,4R) isomer is significantly less potent, while the (2S,4S) isomer is a very weak agonist at GluR6[2].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the this compound isomers to kainate receptors by measuring their ability to displace a radiolabeled ligand, typically [³H]kainate.

1. Membrane Preparation:

  • Rat forebrains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The membrane preparation is incubated with a fixed concentration of [³H]kainate and varying concentrations of the unlabeled this compound isomers.

  • The incubation is carried out at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., unlabeled kainate).

3. Separation and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • The IC₅₀ value is determined by non-linear regression analysis of the competition curve.

Whole-Cell Voltage Clamp Recording

This electrophysiological technique is used to measure the ion currents flowing through the receptor channels in response to the application of the this compound isomers.

1. Cell Culture and Transfection:

  • Human embryonic kidney (HEK293) cells are cultured under standard conditions.

  • The cells are transiently transfected with the cDNA encoding the desired kainate receptor subunit (e.g., GluR6).

2. Electrophysiological Recording:

  • A glass micropipette with a fine tip is filled with an internal solution that mimics the intracellular ionic composition and is used as the recording electrode.

  • The micropipette is brought into contact with a transfected cell to form a high-resistance seal (giga-seal).

  • The cell membrane under the pipette tip is ruptured to establish a whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.

  • The membrane potential is clamped at a holding potential (e.g., -60 mV).

3. Agonist Application:

  • The this compound isomers are dissolved in the external solution and applied to the cell using a rapid perfusion system.

  • To prevent receptor desensitization, concanavalin A can be included in the external solution.

4. Data Acquisition and Analysis:

  • The currents evoked by the application of the agonists are recorded and amplified.

  • The peak amplitude of the current is measured at different agonist concentrations.

  • The concentration-response data is fitted to a logistic equation to determine the EC₅₀ value.

Signaling Pathways

Kainate receptors are known to signal through both ionotropic and metabotropic pathways. The (2S,4R)-4-methylglutamic acid isomer, as a potent agonist, can activate both of these pathways.

Ionotropic Signaling

The canonical signaling pathway for kainate receptors is through their ion channel activity. Upon agonist binding, the receptor channel opens, allowing the influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺, leading to membrane depolarization and an excitatory postsynaptic potential.

Metabotropic Signaling

In addition to their ion channel function, kainate receptors can also couple to G-proteins, specifically of the Gi/o family, to initiate a metabotropic signaling cascade[3]. This non-canonical signaling pathway has been shown to modulate neurotransmitter release.

Kainate_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca²⁺ Channel CB1R->Ca_channel Inhibits Vesicle Glutamate Vesicle Ca_channel->Vesicle Triggers Exocytosis KAR (2S,4R)-4-Methylglutamic Acid (SYM 2081) GluK Kainate Receptor (e.g., GluK2-containing) KAR->GluK Binds to G_protein Gαi/o βγ GluK->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG NAPE_PLD NAPE-PLD DAG->NAPE_PLD Activates Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesizes Anandamide->CB1R Retrograde Signaling

Kainate Receptor Metabotropic Signaling Pathway

Activation of postsynaptic kainate receptors by (2S,4R)-4-methylglutamic acid can lead to the activation of Gαi/o proteins. This, in turn, activates phospholipase C (PLC), leading to the synthesis of diacylglycerol (DAG). DAG is a precursor for the endocannabinoid anandamide, which is synthesized by N-arachidonoyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). Anandamide then acts as a retrograde messenger, diffusing to the presynaptic terminal and binding to CB1 receptors. Activation of presynaptic CB1 receptors inhibits calcium influx, thereby reducing the probability of neurotransmitter release.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the biological activity of the this compound isomers.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_binding Binding Affinity cluster_functional Functional Activity cluster_analysis Data Analysis and Comparison synthesis Synthesis of This compound Isomers membrane_prep Membrane Preparation (e.g., from rat forebrain) synthesis->membrane_prep cell_culture HEK293 Cell Culture synthesis->cell_culture radioligand_assay Radioligand Binding Assay ([³H]Kainate) membrane_prep->radioligand_assay ic50_determination IC₅₀ Determination radioligand_assay->ic50_determination data_analysis Comparative Analysis of Potency and Selectivity ic50_determination->data_analysis transfection Transfection with Kainate Receptor Subunits cell_culture->transfection voltage_clamp Whole-Cell Voltage Clamp Recording transfection->voltage_clamp ec50_determination EC₅₀ Determination voltage_clamp->ec50_determination ec50_determination->data_analysis

References

Unveiling the Selectivity of 4-Methylglutamic Acid for Kainate Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of neuroscience and drug development, the identification of selective ligands for glutamate receptor subtypes is of paramount importance. This guide provides a comprehensive comparison of 4-Methylglutamic acid's selectivity for kainate receptors over other ionotropic glutamate receptors, namely AMPA and NMDA receptors. The data presented is compiled from multiple studies to offer a clear perspective on its performance, supported by detailed experimental protocols and signaling pathway diagrams.

High Affinity and Selectivity of (2S,4R)-4-Methylglutamic Acid (SYM 2081)

The introduction of a methyl group at the 4-position of glutamic acid confers a remarkable selectivity for kainate receptors. Among its stereoisomers, the (2S,4R)-isomer, also known as SYM 2081, has been identified as a particularly potent and selective ligand.[1][2]

Comparative Binding Affinity

Radioligand binding assays have demonstrated that SYM 2081 exhibits a high affinity for kainate receptors, comparable to that of kainic acid itself.[1] In stark contrast, its affinity for AMPA and NMDA receptors is significantly lower.

CompoundReceptor SubtypeIC50 (Inhibition of Radioligand Binding)Fold Selectivity (vs. Kainate)
(2S,4R)-4-Methylglutamic Acid (SYM 2081) Kainate (rat forebrain) ~32 nM -
Kainate (recombinant GluR6) ~19 nM -
AMPA (rat forebrain) ~25,600 nM (800-fold less potent) ~800x
NMDA (rat forebrain) ~6,400 nM (200-fold less potent) ~200x
Kainic AcidKainate (rat forebrain)~13 nM-
Kainate (recombinant GluR6)~28 nM-

Data compiled from multiple sources.[1]

Functional Activity at Glutamate Receptors

Electrophysiological studies further corroborate the selectivity of SYM 2081 for kainate receptors. While it acts as a potent agonist at kainate receptors, its activity at AMPA receptors is considerably weaker, and it shows minimal effects at NMDA receptors.

CompoundReceptor & Assay ConditionEC50 / IC50 (Functional Activity)
(2S,4R)-4-Methylglutamic Acid (SYM 2081) Kainate (recombinant GluR6, inward current) ~1 µM
Kainate (recombinant GluR6, desensitization) ~7.6 nM
Kainate (dorsal root ganglion neurons, desensitization) ~11 nM
AMPA (primary cortical cultures, inward current) ~325 µM
Kainic AcidKainate (recombinant GluR6, inward current)~1.8 µM
AMPA (primary cortical cultures, inward current)~70 µM
GlutamateKainate (recombinant GluR6, desensitization)~667 nM

Data compiled from multiple sources.[1][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

This protocol is a generalized procedure based on standard practices for determining the binding affinity of a compound to a specific receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis p1 Homogenize rat forebrain tissue in ice-cold buffer p2 Centrifuge homogenate at low speed to remove nuclei and debris p1->p2 p3 Centrifuge supernatant at high speed to pellet membranes p2->p3 p4 Wash and resuspend membrane pellet in assay buffer p3->p4 a1 Incubate membranes with [3H]kainic acid (radioligand) p4->a1 a2 Add increasing concentrations of unlabeled ligand (e.g., SYM 2081) a1->a2 a3 Incubate to allow binding to reach equilibrium a2->a3 d1 Separate bound from free radioligand by rapid vacuum filtration a3->d1 d2 Measure radioactivity of the filter-bound membranes using liquid scintillation counting d1->d2 d3 Analyze data to determine IC50 values d2->d3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Membrane Preparation:

    • Rat forebrains are dissected and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.

    • The membrane pellet is washed multiple times with fresh buffer and finally resuspended in the assay buffer.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand specific for the target receptor (e.g., [³H]kainic acid for kainate receptors, [³H]AMPA for AMPA receptors, or [³H]CGP 39653 for NMDA receptors).

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding sites.

    • The incubation is carried out for a specific time and at a specific temperature to allow the binding to reach equilibrium.

  • Detection and Analysis:

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

    • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

    • The data is then analyzed using non-linear regression to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50).

Whole-Cell Electrophysiological Recordings

This protocol outlines the general procedure for measuring ion channel activity in response to agonist application.

G cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_application Drug Application & Data Acquisition c1 Culture primary neurons or HEK293 cells expressing the receptor of interest (e.g., GluR6) c2 Place coverslip with cells in a recording chamber on a microscope stage c1->c2 c3 Continuously perfuse with extracellular solution c2->c3 r1 Approach a single cell with a glass micropipette filled with intracellular solution c3->r1 r2 Form a high-resistance seal (giga-seal) between the pipette and the cell membrane r1->r2 r3 Rupture the cell membrane to achieve whole-cell configuration r2->r3 r4 Clamp the cell membrane potential at a holding potential (e.g., -60 mV) r3->r4 da1 Rapidly apply agonist (e.g., SYM 2081) to the cell via a perfusion system r4->da1 da2 Record the resulting inward current using an amplifier da1->da2 da3 Wash out the agonist to allow the current to return to baseline da2->da3 da4 Analyze the current amplitude to determine EC50 or IC50 values da3->da4

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Detailed Steps:

  • Cell Preparation:

    • Primary cultures of neurons (e.g., cerebral cortex) or cell lines (e.g., HEK293) stably expressing the recombinant glutamate receptor subunit of interest (e.g., GluR6 for kainate receptors) are grown on coverslips.[1]

    • A coverslip is transferred to a recording chamber mounted on the stage of an inverted microscope and continuously perfused with an external physiological solution.

  • Recording Configuration:

    • A glass micropipette with a fine tip, filled with an intracellular solution, is used as the recording electrode.

    • The pipette is guided to a single cell, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

    • A brief pulse of suction is then applied to rupture the patch of membrane under the pipette, establishing the whole-cell recording configuration. This allows for control of the cell's membrane potential.

  • Data Acquisition:

    • The cell's membrane potential is held at a constant value (e.g., -60 mV) using a patch-clamp amplifier.

    • The test compound (agonist) is rapidly applied to the cell through a perfusion system.

    • The binding of the agonist to the ionotropic receptors causes the channel to open, resulting in an inward flow of ions, which is recorded as an electrical current.

    • By applying a range of agonist concentrations, a dose-response curve can be generated to determine the concentration that elicits a half-maximal response (EC50). For measuring desensitization (IC50), a test concentration of a known agonist is applied after pre-exposure to the compound of interest.[3]

Kainate Receptor Signaling Pathway

Kainate receptors, like other ionotropic glutamate receptors, primarily function as ligand-gated ion channels. However, they can also engage in metabotropic-like signaling.

G cluster_pathway Kainate Receptor Signaling cluster_ionotropic Ionotropic Pathway cluster_metabotropic Metabotropic-like Pathway agonist This compound (Agonist) receptor Kainate Receptor agonist->receptor ion_channel Ion Channel Opening receptor->ion_channel Direct g_protein G-protein Activation receptor->g_protein Indirect ion_influx Na+ and Ca2+ Influx ion_channel->ion_influx depolarization Membrane Depolarization ion_influx->depolarization plc Phospholipase C (PLC) Activation g_protein->plc dag_ip3 DAG and IP3 Production plc->dag_ip3 downstream Modulation of Ion Channels & Neurotransmitter Release dag_ip3->downstream

Caption: Dual signaling pathways of kainate receptors.

Upon binding of an agonist like this compound, kainate receptors can initiate two main types of signaling cascades:

  • Ionotropic Signaling: This is the canonical and rapid signaling pathway for ionotropic receptors.[4] The binding of the agonist directly gates the integral ion channel, leading to an influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺.[4] This influx of positive ions causes depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP).

  • Metabotropic-like Signaling: In addition to their ion channel function, kainate receptors can also couple to G-proteins and initiate intracellular signaling cascades, a feature more commonly associated with metabotropic receptors.[5][6] This can involve the activation of phospholipase C (PLC), leading to the production of second messengers like diacylglycerol (DAG) and inositol trisphosphate (IP3).[6] These second messengers can then modulate the activity of other ion channels and influence neurotransmitter release.[5][6]

References

Independent Verification of 4-Methylglutamic Acid's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Methylglutamic acid's performance against other alternatives, supported by experimental data. It delves into the methodologies of key experiments, presents quantitative data in structured tables, and visualizes complex biological pathways and workflows.

This compound, a derivative of the excitatory neurotransmitter glutamate, has garnered significant interest in neuroscience research due to its selective action on specific glutamate receptors and transporters. This guide focuses on the independent verification of its effects, providing a valuable resource for those investigating its potential therapeutic applications.

Quantitative Comparison of this compound Isomers and Other Glutamate Analogs

The biological activity of this compound is highly dependent on its stereochemistry. The (2S,4R)-isomer, also known as SYM 2081, exhibits the most potent and selective activity. Below are tables summarizing the quantitative data on the binding affinities and inhibitory concentrations of this compound isomers and other relevant compounds at various glutamate receptors and transporters.

Table 1: Binding Affinity (IC50) of this compound Isomers and Comparators at Ionotropic Glutamate Receptors

CompoundKainate Receptor (IC50, nM)AMPA Receptor (IC50, nM)NMDA Receptor (IC50, nM)Reference
(2S,4R)-4-Methylglutamic acid (SYM 2081)19 - 32~25,600~6,400[1]
Kainic Acid13 - 28--[1]
Glutamate667--[2]

Table 2: Inhibition of Glutamate Transporters by this compound

CompoundEAAT1 (Km or Kd)EAAT2 (Kb)Reference
(2S,4R)-4-Methylglutamic acidKd = 6.0 ± 1.5 µM; Km = 146 ± 24 µM-[3]
L-threo-3-methylglutamate-Ineffective displacer[3]
Dihydrokainate-Ineffective displacer[3]

Table 3: Potency (EC50 and IC50) of (2S,4R)-4-Methylglutamic Acid at Kainate Receptors

ParameterReceptor SubtypeValueReference
Activation (EC50)GluR6~1.0 µM[2]
Desensitization (IC50)GluR67.6 nM[2]
Desensitization (IC50)GluR5 (native)11 nM[2]

Key Experimental Protocols

To facilitate the independent verification of the reported effects of this compound, detailed methodologies for two key experiments are provided below.

Radioligand Binding Assay for Kainate Receptors

This protocol is designed to determine the binding affinity of this compound for kainate receptors using a competitive binding assay with a radiolabeled ligand, such as [3H]kainic acid.

Materials:

  • Test Compound: (2S,4R)-4-Methylglutamic acid (SYM 2081)

  • Radioligand: [3H]kainic acid

  • Receptor Source: Rat forebrain membrane preparation or cells expressing recombinant kainate receptors (e.g., GluR6)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: High concentration of unlabeled kainic acid or glutamate

  • Instrumentation: Scintillation counter, filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor preparation

    • A fixed concentration of [3H]kainic acid

    • Varying concentrations of the test compound (this compound) or buffer (for total binding) or a high concentration of unlabeled kainic acid (for non-specific binding).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the test compound concentration. Determine the IC50 value by non-linear regression analysis.

Glutamate Transporter (EAAT) Inhibition Assay

This protocol measures the ability of this compound to inhibit the uptake of a radiolabeled substrate, such as [3H]D-aspartate or [3H]glutamate, into cells expressing a specific glutamate transporter subtype (e.g., EAAT1 or EAAT2).

Materials:

  • Test Compound: (2S,4R)-4-Methylglutamic acid

  • Radiolabeled Substrate: [3H]D-aspartate or [3H]glutamate

  • Cell Line: Cultured murine astrocytes (for EAAT1) or a cell line stably expressing the desired human EAAT subtype.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.

  • Inhibitor Control: A known potent inhibitor of the specific EAAT subtype.

  • Instrumentation: Scintillation counter, cell culture equipment.

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and grow to confluence.

  • Assay Initiation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of the test compound (this compound) or buffer (for control uptake) or a known inhibitor (for maximal inhibition).

  • Substrate Addition: Add the radiolabeled substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity to determine the amount of substrate taken up by the cells.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the control uptake. Determine the IC50 or Kb value by non-linear regression analysis.

Visualizing Mechanisms and Workflows

To further clarify the complex biological processes involved, the following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships.

kainate_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 4MG This compound (SYM 2081) KAR Kainate Receptor (e.g., GluK2, GluK5, GluK6) 4MG->KAR Binds to G_protein G-protein KAR->G_protein Metabotropic Effect (Indirect Gating) Ion_Channel Ion Channel Pore (Na+, K+, Ca2+) KAR->Ion_Channel Ionotropic Effect (Direct Gating) PLC Phospholipase C (PLC) G_protein->PLC Depolarization Membrane Depolarization Ion_Channel->Depolarization IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca2+ Release from ER IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC NT_Release Modulation of Neurotransmitter Release Ca_release->NT_Release Gene_Expression Modulation of Gene Expression PKC->Gene_Expression

Caption: Kainate receptor signaling pathways activated by this compound.

experimental_workflow cluster_animal_prep Animal Preparation cluster_microdialysis Microdialysis Procedure cluster_analysis Sample Analysis Animal Anesthetized Animal (e.g., Rat) Stereotaxic Stereotaxic Surgery Animal->Stereotaxic Probe_Implantation Microdialysis Probe Implantation in Brain Region of Interest (e.g., Striatum) Stereotaxic->Probe_Implantation Perfusion Perfusion with Artificial Cerebrospinal Fluid (aCSF) Probe_Implantation->Perfusion Sample_Collection Collection of Dialysate Samples Perfusion->Sample_Collection HPLC High-Performance Liquid Chromatography (HPLC) Sample_Collection->HPLC Drug_Administration Administration of This compound via Probe Drug_Administration->Perfusion Intervention Detection Quantification of Neurotransmitters (e.g., Glutamate) HPLC->Detection Data_Analysis Data Analysis and Interpretation Detection->Data_Analysis selectivity_diagram cluster_high_affinity High Affinity / Potency cluster_low_affinity Low Affinity / Potency cluster_transporters Glutamate Transporters 4MG (2S,4R)-4-Methylglutamic acid (SYM 2081) Kainate_R Kainate Receptors 4MG->Kainate_R Highly Selective Agonist AMPA_R AMPA Receptors 4MG->AMPA_R Weak Interaction NMDA_R NMDA Receptors 4MG->NMDA_R Weak Interaction EAAT1 EAAT1 4MG->EAAT1 Substrate EAAT2 EAAT2 (Inhibitor) 4MG->EAAT2 Inhibitor

References

A Comparative Guide to Synthetic vs. Naturally Sourced 4-Methylglutamic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of neuroscience and drug development, the precise molecular characteristics of research compounds are paramount. 4-Methylglutamic acid, a potent and selective agonist of kainate receptors, is a key tool in elucidating the roles of these ionotropic glutamate receptors in synaptic transmission and plasticity. This guide provides a comprehensive comparison of synthetically produced and naturally sourced this compound, offering a framework for researchers to evaluate the optimal source for their specific applications. While direct comparative studies are not extensively available in the public domain, this document outlines the necessary experimental protocols and data presentation formats to facilitate a thorough in-house evaluation.

I. Sourcing and Production

Synthetic this compound

Chemical synthesis of this compound offers a high degree of control over the final product's purity and stereochemistry. Various synthetic routes have been established, often employing starting materials like pyroglutamic acid derivatives. These multi-step processes involve protection of functional groups, stereoselective introduction of the methyl group, and subsequent deprotection and purification steps.[1][2] The advantage of chemical synthesis lies in the ability to produce specific stereoisomers, such as the biologically active (2S,4R)-4-Methylglutamic acid, with high enantiomeric purity.[3][4]

Naturally Sourced this compound

(2S,4R)-4-Methylglutamate has been identified in the plant species Lathyrus japonicus.[5] Additionally, the related compound N-Methyl-L-glutamic acid has been found in tamarind.[6][7] The extraction of these compounds from their natural matrices typically involves processes such as maceration or decoction, followed by chromatographic purification to isolate the desired amino acid.[8] While natural sourcing can be a cost-effective method for obtaining certain compounds, it often presents challenges in achieving high purity and consistency between batches due to the complex biochemical matrix of the source organism.

II. Purity and Impurity Profiles

Synthetic Impurities

Impurities in synthetically produced this compound can arise from several sources, including:

  • Starting Materials: Unreacted starting materials from the initial stages of the synthesis.

  • Intermediates: Incomplete conversion of intermediates to the final product.

  • By-products: Resulting from side reactions occurring during the synthesis.

  • Reagents and Solvents: Residual chemicals used throughout the manufacturing process.[4]

  • Degradation Products: Formed during purification or storage.

Common analytical techniques for identifying and quantifying these impurities include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

Natural Source Impurities

Naturally sourced this compound is likely to contain a different set of impurities, primarily other co-extracted natural products from the source organism. These can include:

  • Other Amino Acids: Structurally similar or unrelated amino acids present in the plant.

  • Alkaloids, Flavonoids, and other Secondary Metabolites: A diverse array of compounds characteristic of the plant species.[11]

  • Polysaccharides and Tannins: High molecular weight compounds that can be challenging to remove completely.

The presence of these impurities can vary depending on the plant's growing conditions, harvest time, and the specific extraction and purification methods employed.

Data Presentation: Purity and Impurity Comparison

To facilitate a clear comparison, quantitative data on purity and impurity levels should be summarized in a tabular format.

Parameter Synthetic this compound Naturally Sourced this compound Method of Analysis
Purity (%) e.g., >99%e.g., 95-98%HPLC-UV
Enantiomeric Purity (% ee) e.g., >99% (2S,4R)To be determinedChiral HPLC
Related Structural Impurities (%) e.g., <0.1%To be determinedLC-MS/MS
Residual Solvents (ppm) e.g., <50 ppmNot ApplicableGC-MS
Heavy Metals (ppm) e.g., <10 ppmTo be determinedICP-MS
Co-extracted Natural Products (%) Not ApplicableTo be determinedLC-MS/MS, NMR

III. Biological Activity and Efficacy

As a kainate receptor agonist, the primary biological activity of this compound is its ability to bind to and activate these receptors, leading to neuronal depolarization.[4] Any differences in purity or the presence of specific impurities between the synthetic and natural forms could potentially modulate this activity.

In Vitro Efficacy

The potency and selectivity of this compound from both sources should be assessed using in vitro assays.

Assay Parameter Measured Synthetic this compound Naturally Sourced this compound
Receptor Binding Assay IC50 (nM) for displacement of a radiolabeled ligand from kainate receptorsTo be determinedTo be determined
Electrophysiology (e.g., Patch Clamp) EC50 (µM) for inducing inward currents in cells expressing kainate receptorsTo be determinedTo be determined
Calcium Imaging EC50 (µM) for increasing intracellular calcium concentrationTo be determinedTo be determined
Signaling Pathway

This compound exerts its effects by activating kainate receptors, which are ionotropic glutamate receptors that form ligand-gated ion channels. Upon agonist binding, the channel opens, allowing the influx of Na+ and, to a lesser extent, Ca2+ ions, leading to depolarization of the neuronal membrane. Kainate receptors can also modulate neuronal function through metabotropic signaling pathways that are independent of ion flux.[12][13][14]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron 4_MG This compound KAR_pre Presynaptic Kainate Receptor 4_MG->KAR_pre Binds to KAR_post Postsynaptic Kainate Receptor 4_MG->KAR_post Binds to GABA_Glutamate_Release Modulation of GABA/Glutamate Release KAR_pre->GABA_Glutamate_Release Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) KAR_post->Ion_Channel Metabotropic_Signaling Metabotropic Signaling KAR_post->Metabotropic_Signaling Depolarization Membrane Depolarization Ion_Channel->Depolarization Neuronal_Response Neuronal Response (e.g., Action Potential) Depolarization->Neuronal_Response Metabotropic_Signaling->Neuronal_Response

Kainate receptor signaling pathway activated by this compound.

IV. Experimental Protocols

To enable a direct comparison, standardized experimental protocols are essential.

A. Extraction and Purification of Natural this compound (Proposed)
  • Extraction:

    • Air-dry and powder plant material from Lathyrus japonicus.

    • Perform maceration with 80% ethanol at room temperature for 72 hours.

    • Filter the extract and concentrate under reduced pressure.

  • Purification:

    • Subject the concentrated extract to cation-exchange chromatography.

    • Elute with a gradient of ammonium hydroxide.

    • Monitor fractions using Thin Layer Chromatography (TLC) with a ninhydrin stain.

    • Pool fractions containing the compound of interest and further purify using preparative HPLC.

G Start Lathyrus japonicus Plant Material Extraction Maceration with 80% Ethanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Cation_Exchange Cation-Exchange Chromatography Filtration->Cation_Exchange Fraction_Collection Fraction Collection and TLC Analysis Cation_Exchange->Fraction_Collection Prep_HPLC Preparative HPLC Fraction_Collection->Prep_HPLC Final_Product Purified Natural This compound Prep_HPLC->Final_Product

Proposed workflow for extraction and purification of natural this compound.
B. Purity and Impurity Analysis Workflow

  • Purity Determination (HPLC):

    • Use a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.

    • Detect at 210 nm.

    • Calculate purity based on the relative peak area.

  • Impurity Identification (LC-MS/MS):

    • Employ the same chromatographic conditions as for purity determination.

    • Analyze eluting peaks with a mass spectrometer to determine the mass-to-charge ratio and fragmentation patterns of impurities.

  • Chiral Purity (Chiral HPLC):

    • Utilize a chiral column (e.g., Chirex 3126) with a mobile phase of acetonitrile and aqueous copper sulfate.[15]

    • Determine the enantiomeric excess by comparing the peak areas of the different stereoisomers.

G Sample Synthetic or Natural This compound Sample HPLC HPLC-UV (Purity Assay) Sample->HPLC LCMS LC-MS/MS (Impurity ID) Sample->LCMS Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC Data_Analysis Data Analysis and Comparison HPLC->Data_Analysis LCMS->Data_Analysis Chiral_HPLC->Data_Analysis

Workflow for purity and impurity analysis.
C. In Vitro Biological Activity Assay (Patch Clamp Electrophysiology)

  • Cell Culture:

    • Use a stable cell line expressing the desired kainate receptor subtype (e.g., HEK293 cells transfected with GluK2).

  • Whole-Cell Patch Clamp Recording:

    • Prepare serial dilutions of synthetic and naturally sourced this compound.

    • Apply different concentrations of the test compounds to the cells and record the induced transmembrane currents.

  • Data Analysis:

    • Plot a dose-response curve and calculate the EC50 value for each compound.

V. Conclusion and Recommendations

The choice between synthetic and naturally sourced this compound will depend on the specific requirements of the research.

  • For applications requiring the highest purity, stereochemical specificity, and batch-to-batch consistency, such as in vitro mechanistic studies and early-stage drug discovery, synthetically produced this compound is the recommended choice. The well-defined impurity profile of the synthetic material minimizes the risk of confounding experimental results.

  • For applications where cost is a primary concern and absolute purity is less critical, such as in some initial screening assays, naturally sourced this compound may be a viable alternative. However, it is imperative that researchers conduct their own rigorous quality control to characterize the purity and identify any co-extracted compounds that could interfere with the biological assays.

Ultimately, a thorough analytical and biological comparison, as outlined in this guide, is essential for making an informed decision and ensuring the reliability and reproducibility of research findings in the development of novel therapeutics targeting the kainate receptor system.

References

A Comparative Review of 4-Methylglutamic Acid and its Analogs as Probes for Kainate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of studies on 4-Methylglutamic acid, with a particular focus on the potent and selective kainate receptor agonist, (2S,4R)-4-Methylglutamic acid (SYM 2081). It offers a comparative analysis of its pharmacological properties against other key glutamate receptor ligands, details the experimental protocols used for its characterization, and visualizes its synthesis and relevant signaling pathways.

Introduction

Glutamate receptors are the primary mediators of excitatory neurotransmission in the central nervous system and are broadly classified into ionotropic and metabotropic receptors. The ionotropic glutamate receptors include the NMDA, AMPA, and kainate receptor subtypes. While NMDA and AMPA receptors have been extensively studied, the precise physiological roles of kainate receptors have been more challenging to elucidate due to a lack of highly selective pharmacological tools. The development of this compound, and specifically its (2S,4R)-isomer SYM 2081, has provided researchers with a valuable probe to investigate the function of kainate receptors.[1] This guide synthesizes key findings from various studies to serve as a practical resource for researchers in the field.

Data Presentation: Comparative Pharmacology

The pharmacological profile of (2S,4R)-4-Methylglutamic acid (SYM 2081) is characterized by its high affinity and selectivity for kainate receptors over AMPA and NMDA receptors. The following tables summarize the quantitative data from radioligand binding assays and functional electrophysiological studies.

Table 1: Radioligand Binding Affinity of (2S,4R)-4-Methylglutamic Acid (SYM 2081) and Comparative Ligands

CompoundReceptor TargetPreparationRadioligandIC50 (nM)Reference
(2S,4R)-4-Methylglutamic Acid (SYM 2081) Kainate ReceptorRat Forebrain[³H]Kainic Acid32[1]
Kainate Receptor (GluR6)Recombinant HEK293 cells[³H]Kainic Acid19[1]
AMPA ReceptorRat Forebrain[³H]AMPA~25,600[1]
NMDA ReceptorRat Forebrain[³H]CGP 39653~6,400[1]
Kainic AcidKainate ReceptorRat Forebrain[³H]Kainic Acid13[1]
Kainate Receptor (GluR6)Recombinant HEK293 cells[³H]Kainic Acid28[1]
Domoic AcidKainate ReceptorRabbit whole-brain membranes[³H]-(2S,4R)-4-methylglutamate> KainateA novel kainate receptor ligand [3H]-(2S,4R)-4-methylglutamate: pharmacological characterization in rabbit brain membranes

Note: A lower IC50 value indicates a higher binding affinity.

Table 2: Functional Potency of (2S,4R)-4-Methylglutamic Acid (SYM 2081) and Comparative Ligands from Electrophysiology Studies

CompoundReceptor SubtypeCell TypeParameterEC50 (µM)Reference
(2S,4R)-4-Methylglutamic Acid (SYM 2081) Kainate (GluK1/GluR5)Xenopus OocytesInward Current0.12[2]
Kainate (GluK2/GluR6)Xenopus OocytesInward Current0.23[2]
AMPA (GluA1/GluR1)Xenopus OocytesInward Current132[2]
AMPA (GluA3/GluR3)Xenopus OocytesInward Current453[2]
KainateCultured Cerebral Cortex NeuronsInward Current~1[1]
Kainic AcidKainateCultured Cerebral Cortex NeuronsInward Current70[1]

Note: A lower EC50 value indicates a higher potency.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization of this compound and its analogs.

Radioligand Binding Assay ([³H]Kainate)

This protocol is adapted from studies characterizing the binding of SYM 2081 to kainate receptors in rat brain membranes.[3][4]

  • Membrane Preparation:

    • Whole rat brains (excluding cerebellum) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.

    • The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated twice more to wash the membranes.

    • The final pellet is resuspended in a known volume of buffer and the protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In triplicate, incubate 100-200 µg of membrane protein with 5 nM [³H]kainic acid in a final volume of 500 µL of 50 mM Tris-HCl buffer.

    • For competition assays, include a range of concentrations of the unlabeled test compound (e.g., (2S,4R)-4-Methylglutamic acid).

    • To determine non-specific binding, a parallel set of tubes containing a high concentration (e.g., 100 µM) of unlabeled kainic acid is included.

    • Incubate the mixture at 4°C for 60 minutes.

  • Separation and Counting:

    • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.

    • The filters are washed rapidly three times with 4 mL of ice-cold buffer to remove unbound radioligand.

    • The filters are then placed in scintillation vials with an appropriate scintillation cocktail.

    • Radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC50 values are determined by non-linear regression analysis of the competition binding data using appropriate software (e.g., Prism).

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized method for recording kainate receptor-mediated currents in cultured neurons, based on descriptions in the literature.[5][6]

  • Cell Culture:

    • Primary neuronal cultures (e.g., from rat cerebral cortex or cerebellum) are prepared from embryonic or neonatal animals and plated on sterile glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine).

    • Cells are maintained in a suitable culture medium in a humidified incubator at 37°C and 5% CO₂.

  • Recording Setup:

    • Coverslips with cultured neurons are transferred to a recording chamber on the stage of an inverted microscope.

    • The chamber is continuously perfused with an external solution (e.g., artificial cerebrospinal fluid - aCSF) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

    • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • The internal solution typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

  • Recording Procedure:

    • A whole-cell configuration is established on a visually identified neuron.

    • The cell is voltage-clamped at a holding potential of -60 mV.

    • Agonists are applied to the cell using a rapid perfusion system.

    • To isolate kainate receptor currents, recordings can be performed in the presence of antagonists for other glutamate receptors (e.g., APV for NMDA receptors and a low concentration of a non-competitive AMPA receptor antagonist like GYKI 52466).

    • To prevent desensitization, concanavalin A can be included in the external solution.

  • Data Acquisition and Analysis:

    • Currents are recorded using a patch-clamp amplifier, filtered, and digitized.

    • The peak amplitude of the inward current is measured in response to different concentrations of the agonist.

    • Dose-response curves are constructed, and EC50 values are calculated using appropriate fitting algorithms.

Mandatory Visualizations

Synthesis of (2S,4R)-4-Methylglutamic Acid (SYM 2081)

The following diagram illustrates a reported synthetic workflow for (2S,4R)-4-Methylglutamic acid. This multi-step synthesis often starts from a chiral precursor to ensure the desired stereochemistry.

G Synthetic Workflow for (2S,4R)-4-Methylglutamic Acid cluster_0 Starting Material cluster_1 Key Steps cluster_2 Final Product L-Pyroglutamic acid derivative L-Pyroglutamic acid derivative Protection of carboxyl and amino groups Protection of carboxyl and amino groups L-Pyroglutamic acid derivative->Protection of carboxyl and amino groups e.g., Boc protection Stereoselective methylation at C4 Stereoselective methylation at C4 Protection of carboxyl and amino groups->Stereoselective methylation at C4 e.g., LDA, MeI Deprotection Deprotection Stereoselective methylation at C4->Deprotection e.g., Acid hydrolysis (2S,4R)-4-Methylglutamic acid (SYM 2081) (2S,4R)-4-Methylglutamic acid (SYM 2081) Deprotection->(2S,4R)-4-Methylglutamic acid (SYM 2081)

Caption: Synthetic pathway for (2S,4R)-4-Methylglutamic acid.

Kainate Receptor Signaling Pathways

Activation of kainate receptors by agonists like this compound can trigger both ionotropic and metabotropic signaling cascades. The following diagram illustrates these dual signaling capabilities.

G Kainate Receptor Signaling Pathways cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular This compound This compound Kainate Receptor Kainate Receptor This compound->Kainate Receptor Ion Channel Opening Ion Channel Opening Kainate Receptor->Ion Channel Opening Direct G-Protein Activation G-Protein Activation Kainate Receptor->G-Protein Activation Indirect Na+/Ca2+ influx Na+/Ca2+ influx Ion Channel Opening->Na+/Ca2+ influx PLC Activation PLC Activation G-Protein Activation->PLC Activation Depolarization Depolarization Na+/Ca2+ influx->Depolarization PKC Activation PKC Activation PLC Activation->PKC Activation Cellular Response Cellular Response Depolarization->Cellular Response PKC Activation->Cellular Response

References

A Meta-Analysis of 4-Methylglutamic Acid: Unraveling its Potency and Selectivity in Glutamatergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide provides a meta-analysis of the current research findings on 4-Methylglutamic acid, a key modulator of glutamatergic signaling. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound and its stereoisomers with other glutamate receptor ligands, supported by experimental data. The guide delves into the compound's binding affinities, functional activities, and its effects on various glutamate receptor subtypes and transporters, presenting a clear picture of its potential as a selective pharmacological tool.

Unveiling the Potency and Selectivity of this compound Stereoisomers

This compound, particularly its (2S,4R) stereoisomer, also known as SYM 2081, has emerged as a potent and highly selective agonist for kainate receptors. This section summarizes the quantitative data from various in vitro studies, highlighting its distinct pharmacological profile compared to other glutamate receptor ligands.

Comparative Binding Affinities and Functional Activities

The following tables consolidate data from radioligand binding assays and functional studies, providing a clear comparison of the inhibitory constants (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), and half-maximal effective concentrations (EC₅₀) of this compound stereoisomers and other relevant compounds at different glutamate receptors and transporters.

Table 1: Inhibitory Potency (IC₅₀) of (2S,4R)-4-Methylglutamic Acid (SYM 2081) and Kainic Acid at Glutamate Receptors

CompoundReceptor TargetIC₅₀ (nM)Source
(2S,4R)-4-Methylglutamic Acid (SYM 2081)Kainate Receptor (rat forebrain)~32[1]
(2S,4R)-4-Methylglutamic Acid (SYM 2081)Kainate Receptor (recombinant GluR6)~19[1]
(2S,4R)-4-Methylglutamic Acid (SYM 2081)AMPA Receptor (rat forebrain)~25,600 (800-fold less potent than at Kainate)[1]
(2S,4R)-4-Methylglutamic Acid (SYM 2081)NMDA Receptor (rat forebrain)~6,400 (200-fold less potent than at Kainate)[1]
Kainic AcidKainate Receptor (rat forebrain)~13[1]
Kainic AcidKainate Receptor (recombinant GluR6)~28[1]

Table 2: Functional Agonist Potency (EC₅₀) of (2S,4R)-4-Methylglutamic Acid (SYM 2081) at Kainate and AMPA Receptors

CompoundReceptor SubtypeEC₅₀ (µM)Source
(2S,4R)-4-Methylglutamic Acid (SYM 2081)Kainate Receptor (GluR5)0.12 ± 0.02[2]
(2S,4R)-4-Methylglutamic Acid (SYM 2081)Kainate Receptor (GluR6)0.23 ± 0.01[2]
(2S,4R)-4-Methylglutamic Acid (SYM 2081)AMPA Receptor (GluR1)132 ± 44[2]
(2S,4R)-4-Methylglutamic Acid (SYM 2081)AMPA Receptor (GluR3)453 ± 57[2]
(2S,4R)-4-Methylglutamic Acid (SYM 2081)AMPA Receptor (primary cortical cultures)325[1]
Kainic AcidAMPA Receptor (primary cortical cultures)70[1]

Table 3: Selectivity of 4-Substituted Glutamic Acid Analogs

CompoundPrimary TargetNotesSource
(2S,4R)-4-Methylglutamic AcidKainate ReceptorsHighly selective agonist.[3]
(2S,4S)-4-Methylglutamic AcidMetabotropic Glutamate Receptors (mGluR1α and mGluR2)Selective for mGlu receptors.[3]
(S)-4-Methyleneglutamic AcidAMPA, Kainate, NMDA, and mGlu Receptors (mGluR1α and mGluR2)High but non-selective affinity.[3]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments.

Radioligand Binding Assay for Kainate Receptors

Objective: To determine the binding affinity of test compounds for kainate receptors.

Procedure:

  • Membrane Preparation: Whole rabbit brain membranes are prepared and homogenized.

  • Incubation: Membranes are incubated with the radioligand, [³H]-(2S,4R)-4-methylglutamate, in the presence or absence of varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the competition binding curves. Kᵢ values are calculated using the Cheng-Prusoff equation.[4]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional activity of glutamate receptor agonists and antagonists.

Procedure:

  • Slice Preparation: Acute brain slices are prepared from rodents.

  • Cell Identification: Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

  • Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Pipettes are filled with an internal solution, and the neuron is clamped at a holding potential (e.g., -60 mV).

  • Drug Application: Agonists and antagonists are applied to the slice via the perfusion system.

  • Data Acquisition: Evoked or spontaneous excitatory postsynaptic currents (EPSCs) are recorded and analyzed to determine the effects of the applied compounds on receptor function.[2][5][6]

Vesicular Glutamate Uptake Assay

Objective: To measure the inhibition of vesicular glutamate transporters (VGLUTs) by test compounds.

Procedure:

  • Vesicle Preparation: Synaptic vesicles are isolated from bovine cerebral cortex.

  • Uptake Reaction: Vesicles are incubated with [³H]glutamate and ATP in the presence or absence of test compounds.

  • Termination: The uptake reaction is stopped by rapid filtration.

  • Quantification: The amount of [³H]glutamate taken up by the vesicles is determined by scintillation counting.

  • Data Analysis: The inhibitory potency (Kᵢ) of the compounds is calculated from concentration-response curves.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

G cluster_kainate Kainate Receptor Signaling 4-Methylglutamic_Acid This compound (e.g., SYM 2081) Kainate_Receptor Kainate Receptor (e.g., GluK2) 4-Methylglutamic_Acid->Kainate_Receptor Binds to G-protein G-protein (Gi/o) Kainate_Receptor->G-protein Activates PLC Phospholipase C (PLC) G-protein->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates Endocannabinoid_Release Endocannabinoid Release PKC->Endocannabinoid_Release Stimulates Presynaptic_Terminal Presynaptic Terminal Endocannabinoid_Release->Presynaptic_Terminal Acts on Glutamate_Release_Inhibition Inhibition of Glutamate Release Presynaptic_Terminal->Glutamate_Release_Inhibition Leads to

Caption: Metabotropic signaling pathway of Kainate receptors.

G cluster_mglur Group II mGluR Signaling 4-Methylglutamic_Acid_Analog (2S,4S)-4-Methylglutamic Acid mGluR2_3 mGluR2/3 4-Methylglutamic_Acid_Analog->mGluR2_3 Activates Gi_o Gi/o Protein mGluR2_3->Gi_o Activates PKC_Activation PKC Activation (alternative pathway) mGluR2_3->PKC_Activation Can lead to Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Downstream_Targets Downstream Targets PKA->Downstream_Targets Regulates NMDA_Receptor_Modulation NMDA Receptor Modulation PKC_Activation->NMDA_Receptor_Modulation Potentiates G cluster_workflow Experimental Workflow: In Vivo Microdialysis Probe_Implantation Microdialysis Probe Implantation in Brain Region Perfusion Perfusion with Artificial CSF Probe_Implantation->Perfusion Sample_Collection Collection of Extracellular Fluid Perfusion->Sample_Collection Neurotransmitter_Analysis Analysis of Glutamate Levels (e.g., HPLC) Sample_Collection->Neurotransmitter_Analysis Compound_Administration Administration of This compound Compound_Administration->Perfusion via reverse dialysis Data_Interpretation Interpretation of Changes in Neurotransmitter Levels Neurotransmitter_Analysis->Data_Interpretation

References

Unveiling the Potency of 4-Methylglutamic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-Methylglutamic acid's potency as a kainate receptor agonist and an Excitatory Amino Acid Transporter 2 (EAAT2) inhibitor. Through a detailed analysis of experimental data, this document aims to objectively evaluate its performance against other relevant compounds in the field.

This compound, particularly its (2S,4R)-isomer known as SYM 2081, has emerged as a significant research tool due to its dual activity. It acts as a potent and selective agonist at kainate receptors and as a blocker of the glutamate transporter EAAT2.[1][2][3] This unique pharmacological profile makes it a valuable molecule for investigating the roles of these targets in neurotransmission and various neurological disorders.

Comparative Potency at a Glance

To facilitate a clear comparison, the following tables summarize the quantitative data on the potency of this compound and its alternatives.

Table 1: Potency at Kainate Receptors
CompoundReceptor SubtypeAssay TypePotency (IC50/EC50)Reference
(2S,4R)-4-Methylglutamic acid (SYM 2081) Wild-type (rat forebrain)[3H]kainic acid binding~32 nM (IC50)[4]
(2S,4R)-4-Methylglutamic acid (SYM 2081) Recombinant GluR6[3H]kainic acid binding~19 nM (IC50)[4]
(2S,4R)-4-Methylglutamic acid (SYM 2081) Recombinant GluR6Electrophysiology~1 µM (EC50)[4]
(2S,4R)-4-Methylglutamic acid (SYM 2081) Homomeric GluK1 (GluR5)Electrophysiology (Xenopus oocytes)0.16 µM (EC50)[1]
(2S,4R)-4-Methylglutamic acid (SYM 2081) Homomeric GluK2 (GluR6)Electrophysiology (Xenopus oocytes)0.23 µM (EC50)[5]
Kainic acidWild-type (rat forebrain)[3H]kainic acid binding~13 nM (IC50)[4]
Kainic acidRecombinant GluR6[3H]kainic acid binding~28 nM (IC50)[4]
Kainic acidPrimary cortical culturesElectrophysiology70 µM (EC50)[4]
Table 2: Potency as EAAT2 Inhibitors
CompoundAssay TypePotency (Kb/IC50)Reference
(2S,4R)-4-Methylglutamic acid (SYM 2081) Glutamate transport in Xenopus oocytes3.4 µM (Kb)[1][2][6]
WAY-213613Glutamate uptake in HEK cells85 nM (IC50)[7]
TFB-TBOAGlutamate uptake assay17 nM (IC50)[7]
Dihydrokainic acid (DHK)L-glutamate uptake in HEK/EAAT2 cells34.3 µM (Ki)
DL-TBOA[14C]glutamate uptake in COS-1 cells5.7 µM (Ki)[2]

Understanding the Experimental Approaches

The data presented in this guide are derived from established experimental protocols designed to assess the potency of compounds at their respective targets.

Radioligand Binding Assay for Kainate Receptors

This technique is employed to determine the affinity of a compound for a specific receptor. It involves incubating a radiolabeled ligand (e.g., [3H]kainic acid) with a preparation of membranes containing the kainate receptors. The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which is a measure of its binding affinity.

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., brain tissue, cell lines) Membrane Membrane Preparation Receptor->Membrane Homogenization & Centrifugation Incubation Incubation: - Membranes - Radioligand - Test Compound Filtration Separation of Bound & Unbound Ligand (Vacuum Filtration) Incubation->Filtration Counting Quantification of Bound Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculation of IC50 Value Counting->Analysis

Radioligand Binding Assay Workflow.
Glutamate Uptake Assay for EAAT2

This assay measures the ability of a compound to inhibit the function of the EAAT2 transporter. Cells expressing EAAT2 (e.g., Xenopus oocytes or mammalian cell lines) are incubated with radiolabeled glutamate in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the cells is then measured. The concentration of the test compound that inhibits 50% of the glutamate uptake is the IC50 value, indicating its inhibitory potency. The blocking constant (Kb) can also be determined from these experiments.[2][6]

G cluster_cell_prep Cell Preparation cluster_uptake_assay Uptake Assay cluster_data_analysis Data Analysis Cells Cells Expressing EAAT2 (e.g., Xenopus oocytes, HEK293) Incubation Incubation: - Cells - Radiolabeled Glutamate - Test Compound Termination Termination of Uptake (e.g., washing, lysis) Incubation->Termination Measurement Measurement of Intracellular Radioactivity Termination->Measurement Analysis Calculation of IC50/Kb Value Measurement->Analysis

Glutamate Uptake Assay Workflow.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly interacting with kainate receptors and EAAT2, influencing crucial signaling pathways in the central nervous system.

Kainate Receptor Signaling

As an agonist, this compound binds to and activates kainate receptors, which are ionotropic glutamate receptors. This activation leads to the opening of an ion channel permeable to sodium and potassium ions, resulting in depolarization of the neuronal membrane and subsequent excitatory neurotransmission.

G 4_Methylglutamic_acid This compound Kainate_Receptor Kainate Receptor 4_Methylglutamic_acid->Kainate_Receptor Binds to Ion_Channel Ion Channel Opening (Na+/K+ influx) Kainate_Receptor->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Excitatory_Neurotransmission Excitatory Neurotransmission Depolarization->Excitatory_Neurotransmission

Kainate Receptor Agonist Signaling.
EAAT2 Inhibition

By blocking EAAT2, this compound prevents the reuptake of glutamate from the synaptic cleft. This leads to an accumulation of extracellular glutamate, which can potentiate signaling through various glutamate receptors. This action is distinct from its direct agonism at kainate receptors and contributes to its overall pharmacological effect.

G 4_Methylglutamic_acid This compound EAAT2 EAAT2 Transporter 4_Methylglutamic_acid->EAAT2 Blocks Glutamate_Uptake Glutamate Reuptake EAAT2->Glutamate_Uptake Mediates Extracellular_Glutamate Increased Extracellular Glutamate Glutamate_Uptake->Extracellular_Glutamate Prevents Decrease of Glutamate_Receptors Enhanced Glutamate Receptor Signaling Extracellular_Glutamate->Glutamate_Receptors Potentiates

EAAT2 Inhibition Mechanism.

References

Safety Operating Guide

Navigating the Disposal of 4-Methylglutamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of 4-Methylglutamic acid, a compound utilized by researchers, scientists, and drug development professionals.

While specific disposal instructions for this compound are not extensively documented, a conservative approach based on general principles of chemical waste management is crucial. The toxicological properties of this material have not been fully investigated, warranting careful handling and disposal.[1] Therefore, it is imperative to treat this compound as a hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical safety goggles, gloves, and a lab coat.[1] All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[1]

In the event of a spill, immediately sweep or vacuum the material into a suitable, labeled disposal container.[1] Avoid generating dust.[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to manage it through your institution's hazardous waste program.[2] Disposal in regular trash or down the sanitary sewer is not permissible without explicit written approval from EHS.[2]

  • Containerization:

    • Place waste this compound in a designated, compatible, and properly sealed hazardous waste container.[2][3] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]

    • Ensure the container is in good condition, free from leaks or cracks.[3]

    • Do not mix this compound with other incompatible waste streams.[3]

  • Labeling:

    • Clearly label the waste container with a hazardous waste tag provided by your EHS department.[2][4]

    • The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (department and room number), and the Principal Investigator's name and contact information.[2]

    • Abbreviations, chemical formulas, or ditto marks are not acceptable on hazardous waste labels.[2]

    • The words "Hazardous Waste" must be clearly visible on the tag.[2]

  • Storage:

    • Store the sealed and labeled container in a designated satellite accumulation area within the laboratory.[5][6]

    • This area should be at or near the point of waste generation.[5]

    • Ensure that the storage of hazardous waste complies with all institutional and regulatory limits, typically a maximum of 55 gallons per accumulation area.[5]

  • Arranging for Disposal:

    • Once the container is full or ready for disposal, contact your institution's EHS or hazardous waste management program to schedule a pickup.[2][4]

    • Provide them with a complete list of the chemicals in the container.[2]

Disposal of Empty Containers

Containers that have held this compound must also be disposed of properly.

  • Non-Acutely Hazardous Waste Containers: If the waste is not classified as acutely hazardous, the empty container can be disposed of as regular trash after all contents have been removed. The container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[3][4] The chemical label on the container must be defaced or removed before disposal.[4]

  • Acutely Hazardous Waste Containers: For containers that held acutely hazardous waste, they must be triple-rinsed with a solvent capable of removing the residue.[4] The rinsate must be collected and disposed of as hazardous waste.[4]

Quantitative Data for Chemical Waste Management

The following table summarizes key quantitative parameters relevant to the management of laboratory chemical waste, in accordance with general guidelines.

ParameterGuidelineCitation
pH for Sewer Disposal Permissible only with written EHS approval; typically between 5.5 and 10.5 for dilute aqueous solutions.[7]
Satellite Accumulation Area Limit Maximum of 55 gallons of hazardous waste.[5]
Acutely Toxic Waste Limit Maximum of 1 quart of liquid or 1 kilogram of solid.[5]
Container Rinsing Volume Each rinse should be approximately 5% of the container's volume.[4]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for determining the proper disposal route for this compound.

Disposal_Workflow start Start: 4-Methylglutamic Acid for Disposal is_waste Is the chemical a waste product? start->is_waste consult_ehs Consult Institutional EHS/Safety Data Sheet is_waste->consult_ehs Yes end End: Proper Disposal Complete is_waste->end No, for reuse is_hazardous Is it classified as hazardous waste? consult_ehs->is_hazardous hazardous_protocol Follow Hazardous Waste Disposal Protocol: 1. Containerize 2. Label 3. Store in SAA 4. Schedule EHS Pickup is_hazardous->hazardous_protocol Yes / Uncertain non_hazardous_disposal Follow EHS-approved non-hazardous disposal (e.g., sewer, regular trash) is_hazardous->non_hazardous_disposal No hazardous_protocol->end non_hazardous_disposal->end

Disposal decision workflow for this compound.

References

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Reactant of Route 1
Reactant of Route 1
4-Methylglutamic acid
Reactant of Route 2
4-Methylglutamic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.